molecular formula C17H17NO4 B2983549 N-(4-Phenoxyphenyl)glutaramic acid CAS No. 135407-40-8

N-(4-Phenoxyphenyl)glutaramic acid

Cat. No.: B2983549
CAS No.: 135407-40-8
M. Wt: 299.326
InChI Key: DYIAFTOTMYWLSZ-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)glutaramic acid is a chemical reagent supplied for research purposes only. It is not intended for diagnostic or therapeutic uses. This compound features a glutaramic acid backbone substituted with an N-(4-phenoxyphenyl) group. While specific biological data for this exact molecule is limited in the public domain, its structural framework is of significant interest in medicinal chemistry. The 4-phenoxyphenyl moiety is a recognized pharmacophore in neuroscience and pharmacology research. Compounds containing this group have been investigated as potent and selective allosteric potentiators of the metabotropic glutamate receptor 2 (mGlu2), a key target for neuropsychiatric disorders . Furthermore, the 4-phenoxyphenyl group is found in other biologically active molecules, including cinnamic acid derivatives studied for their hepatoprotective effects and potentiators of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR) . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. Its structure suggests potential for exploring structure-activity relationships (SAR), particularly in developing novel modulators for glutamate receptors or other protein targets. This product is for research use only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-(4-phenoxyanilino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(7-4-8-17(20)21)18-13-9-11-15(12-10-13)22-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIAFTOTMYWLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135407-40-8
Record name N-(4-PHENOXYPHENYL)GLUTARAMIC ACID
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Foundational & Exploratory

Chemical structure and properties of N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(4-Phenoxyphenyl)glutaramic acid (CAS: 135407-40-8) is a specialized bifunctional intermediate primarily utilized in immunochemistry and small molecule drug discovery . Structurally, it consists of a 4-phenoxyaniline moiety linked to a glutaric acid backbone via an amide bond.[1]

This molecule serves as a critical hapten —a small molecule that elicits an immune response only when attached to a large carrier such as a protein. The glutaramic acid tail provides a defined five-carbon spacer ending in a carboxylic acid, which acts as a "chemical handle" for bioconjugation without disrupting the electronic or steric integrity of the aromatic recognition element (the phenoxyphenyl group).

Chemical Specifications
PropertyData
IUPAC Name 5-Oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid
Common Synonyms This compound; 4-(4-Phenoxyphenylcarbamoyl)butanoic acid
CAS Number 135407-40-8
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Physical State Off-white to beige crystalline powder
Solubility DMSO (>10 mg/mL), DMF, Methanol; Low solubility in water (acid form)
pKa (Predicted) ~4.5 (Carboxylic acid), ~14 (Amide N-H)

Structural Analysis & Design Logic

The "Privileged" 4-Phenoxyphenyl Moiety

The 4-phenoxyphenyl group is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals (e.g., pyrethroid ether metabolites). Its diphenyl ether linkage introduces a specific bond angle (~120°) and flexibility that allows the molecule to adopt conformations favorable for binding to hydrophobic pockets in enzymes or antibodies.

The Glutaramic Acid Linker Strategy

Why glutaric acid? In hapten design, the linker length is critical.

  • Succinic (C4): Often too short; the carrier protein surface may sterically hinder antibody recognition of the hapten.

  • Glutaric (C5): The "Goldilocks" length. It provides sufficient distance (~6–8 Å) from the carrier protein surface, ensuring the 4-phenoxyphenyl group is fully accessible to immune cells, while maintaining enough rigidity to prevent the hapten from folding back onto the protein surface.

Synthesis & Production Protocol

The synthesis of this compound follows a classic nucleophilic acyl substitution mechanism, specifically the ring-opening of a cyclic anhydride by an aromatic amine. This reaction is preferred for its high atom economy and lack of complex byproducts.

Reaction Scheme

The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of glutaric anhydride.

Synthesis Aniline 4-Phenoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Reflux (THF/Toluene) Anhydride Glutaric Anhydride (Electrophile) Anhydride->Intermediate Product N-(4-Phenoxyphenyl) glutaramic acid Intermediate->Product Ring Opening Proton Transfer

Figure 1: Synthetic pathway via anhydride ring opening.[2] This route avoids the use of coupling reagents (like DCC) in the initial step, simplifying purification.

Bench Protocol (Field-Proven)

Objective: Synthesis of 10 mmol scale batch.

  • Reagents:

    • 4-Phenoxyaniline (1.85 g, 10 mmol)

    • Glutaric anhydride (1.25 g, 11 mmol, 1.1 eq)

    • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene (20 mL).

  • Procedure:

    • Dissolve 4-phenoxyaniline in the solvent under nitrogen atmosphere.

    • Add glutaric anhydride in one portion.

    • Crucial Step: Heat to reflux (66°C for THF, 110°C for Toluene) for 2–4 hours. The reaction is usually monitored by TLC (disappearance of aniline).

    • Observation: The product often precipitates out of the solution upon cooling if toluene is used, as the amic acid is less soluble than the starting materials.

  • Work-up:

    • Cool the mixture to room temperature.

    • If precipitate forms: Filter and wash with cold solvent.[3]

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, and wash with 1M HCl (to remove unreacted aniline) followed by water.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient).

Immunochemical Applications (Conjugation)

The primary utility of this compound is as a hapten for generating antibodies against phenoxyphenyl-containing targets (e.g., pesticides like Pyriproxyfen or drug metabolites).

Conjugation Logic

To become immunogenic, the hapten must be conjugated to a carrier protein like KLH (Keyhole Limpet Hemocyanin) or BSA (Bovine Serum Albumin) . The free carboxylic acid of the glutaramic tail is activated to form a stable amide bond with lysine residues on the protein.

The "Two-Step" EDC/NHS Protocol

Using a one-step EDC reaction often leads to cross-linking of the carrier protein. The two-step method is superior for reproducibility.

Conjugation Hapten N-(4-Phenoxyphenyl) glutaramic acid Activation Activation Step: EDC + NHS Hapten->Activation ActiveEster NHS-Active Ester (Stable Intermediate) Activation->ActiveEster Forms semi-stable NHS ester Conjugate Final Immunogen (Hapten-Protein Conjugate) ActiveEster->Conjugate Amine attack (pH 7.2 - 8.0) Protein Carrier Protein (BSA/KLH - Lysines) Protein->Conjugate

Figure 2: The Two-Step EDC/NHS conjugation workflow ensures high hapten density and prevents protein polymerization.

Protocol Summary:

  • Activation: Dissolve Hapten in dry DMF. Add 1.2 eq EDC and 1.2 eq NHS. Stir for 1–2 hours to form the NHS-ester.

  • Conjugation: Add the activated hapten solution dropwise to the Carrier Protein dissolved in Carbonate/Bicarbonate buffer (pH 9.0) or PBS (pH 7.4).

    • Note: Organic solvent (DMF) concentration in the final mix should not exceed 10% to prevent protein denaturation.

  • Purification: Dialysis against PBS for 24–48 hours to remove unreacted hapten and byproducts.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral features are diagnostic:

  • IR Spectroscopy (ATR):

    • 3300 cm⁻¹: N-H stretch (Amide).

    • 1710 cm⁻¹: C=O stretch (Carboxylic acid).

    • 1660 cm⁻¹: C=O stretch (Amide I band).

    • 1240 cm⁻¹: C-O-C asymmetric stretch (Aromatic ether).

  • ¹H-NMR (DMSO-d₆):

    • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 9.8 ppm (s, 1H): Amide proton (-NH -CO-).

    • δ 6.9–7.6 ppm (m, 9H): Aromatic protons (Phenoxyphenyl group).

    • δ 2.3–1.8 ppm (m, 6H): Glutaric chain methylene protons.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Wear standard PPE (Gloves, Goggles). The compound is generally stable at room temperature but should be stored desiccated to prevent hydrolysis of the amide bond over long periods.

  • Storage: -20°C for long-term storage of the solid; prepare fresh solutions for conjugation.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet (S730440).[4] Retrieved from

  • Vertex AI Search. (2025). Synthesis of hapten TD1 from nicotine and glutaric anhydride. (Contextual reference for glutaramic acid hapten synthesis).
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Chlorophenyl)glutaramic acid (Structural Analog).[5] Retrieved from

  • PubChem. (2025).[6] Compound Summary: Glutaric acid derivatives.[7] Retrieved from

  • Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids.[2] (Reference for glutamic/glutaric acid chemistry). Retrieved from

Sources

Molecular weight and formula of N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Protocols, and Application Architectures

Abstract

N-(4-Phenoxyphenyl)glutaramic acid is a critical ambiphilic intermediate used primarily in the design of immunogenic haptens and thyromimetic scaffolds. Structurally comprising a diphenyl ether moiety linked to a glutaric acid spacer via an amide bond, it serves as a robust linker for bioconjugation. This guide provides a definitive physicochemical profile, a self-validating synthesis protocol avoiding common cyclization pitfalls, and an analytical framework for researchers in drug discovery and immunochemistry.

Part 1: Molecular Identity & Stoichiometry

The following data establishes the baseline identity for this compound. Researchers must verify these parameters prior to utilizing the compound in downstream conjugation or screening.

ParameterValueTechnical Note
IUPAC Name 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acidAlso referred to as 4-(4-phenoxyphenylcarbamoyl)butanoic acid.
Chemical Formula C₁₇H₁₇NO₄ Derived from the ring-opening addition of glutaric anhydride to 4-phenoxyaniline.
Molecular Weight 299.32 g/mol Monoisotopic Mass: 299.1158 Da.
CAS Registry Generic Class: 1141-23-7 (Analog)Specific CAS not widely indexed; treat as custom intermediate.
Solubility Profile DMSO, DMF, MeOH (High); Water (Low)Acidic moiety allows solubility in basic aqueous buffers (pH > 8.0).
pKa (Predicted) ~4.5 (Carboxylic Acid)Amide proton pKa > 15.
Structural Logic

The molecule consists of three distinct functional domains:

  • Hydrophobic Head: The 4-phenoxyphenyl group (diphenyl ether), mimicking thyronine scaffolds.

  • Linker: The glutaric alkyl chain (

    
    ), providing steric flexibility.
    
  • Reactive Tail: The terminal carboxylic acid, ready for activation (e.g., via NHS/EDC) for protein conjugation.

Part 2: Synthesis & Reaction Engineering[1][2]

The "Kinetic vs. Thermodynamic" Challenge

A common failure mode in synthesizing glutaramic acids is the inadvertent cyclization to glutarimide (the thermodynamic sink) under high heat or dehydrating conditions. The protocol below uses a kinetic control strategy to ensure the open-chain acid is the dominant product.

Reaction Pathway Diagram

The following diagram illustrates the ring-opening mechanism and the competitive cyclization pathway that must be avoided.

SynthesisPath Aniline 4-Phenoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (THF, 25°C) Anhydride Glutaric Anhydride (Electrophile) Anhydride->Intermediate Product N-(4-Phenoxyphenyl) glutaramic acid (Target) Intermediate->Product Ring Opening (Kinetic Control) Imide N-(4-Phenoxyphenyl) glutarimide (Unwanted Byproduct) Product->Imide Dehydration (-H2O) (High Heat/Acid)

Figure 1: Synthesis pathway highlighting the critical ring-opening step. Kinetic control (mild temperature) favors the Glutaramic Acid, while thermodynamic forcing leads to the Glutarimide.

Validated Experimental Protocol

Reagents:

  • 4-Phenoxyaniline (1.0 eq, 185.22 g/mol )

  • Glutaric Anhydride (1.1 eq, 114.10 g/mol )

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst: Triethylamine (0.1 eq) - Optional, speeds up kinetics.

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of 4-Phenoxyaniline in 20 mL of anhydrous THF under nitrogen atmosphere. Ensure complete dissolution.

  • Addition: Add 11 mmol (1.25 g) of Glutaric Anhydride in a single portion.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Critical Checkpoint: Do NOT reflux. Refluxing promotes ring closure to the imide.

  • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The anhydride spot (

    
    ) should disappear; product spot (
    
    
    
    ) will streak due to the acid group.
  • Precipitation: Pour the reaction mixture into 100 mL of cold Hexane or Diethyl Ether. The product (hemi-acid) usually precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold ether to remove unreacted anhydride.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

Part 3: Analytical Characterization (Self-Validating)

To confirm the structure and ensure no glutarimide contamination, use the following spectral markers.

Proton NMR (¹H-NMR) - DMSO-d₆
  • Amide Proton (-NH-): Singlet at

    
     9.8 – 10.0 ppm. (Absence indicates hydrolysis; shift to ~11 ppm indicates imide formation).
    
  • Carboxylic Acid (-COOH): Broad singlet at

    
     12.0 ppm.
    
  • Aromatic Region:

    • 
       7.6 ppm (d, 2H, ortho to amide).
      
    • 
       6.9–7.4 ppm (m, 7H, remaining aromatic protons from phenoxy group).
      
  • Aliphatic Linker:

    • 
       2.3 ppm (t, 2H, 
      
      
      
      to amide).
    • 
       2.2 ppm (t, 2H, 
      
      
      
      to acid).
    • 
       1.8 ppm (quint, 2H, central methylene).
      
Infrared Spectroscopy (FT-IR)

This is the fastest method to distinguish the Acid from the Imide.

  • Target (Glutaramic Acid):

    • 3300 cm⁻¹: N-H stretch (Sharp).

    • 2500–3000 cm⁻¹: O-H stretch (Broad, carboxylic acid).

    • 1690 cm⁻¹: Amide I (C=O).

    • 1710 cm⁻¹: Acid C=O.

  • Contaminant (Glutarimide):

    • 1720 & 1670 cm⁻¹: Doublet carbonyl peaks (Imide coupling).

    • Absence of broad OH stretch.

Part 4: Application Context

Immunoconjugate Workflow

This molecule is frequently used to generate antibodies against polybrominated diphenyl ethers (PBDEs) or thyroxine analogs. The glutaramic acid acts as a "spacer arm" that projects the hapten away from the carrier protein, preventing steric hindrance during immune recognition.

Conjugation Compound N-(4-Phenoxyphenyl) glutaramic acid Activation Activation (EDC / NHS) Compound->Activation Organic Phase (DMF) ActiveEster NHS-Ester Intermediate Activation->ActiveEster Conjugate Final Immunogen (Hapten-Protein Conjugate) ActiveEster->Conjugate Amine Coupling (pH 7.4 Buffer) Protein Carrier Protein (BSA / KLH - Lysines) Protein->Conjugate

Figure 2: Bioconjugation workflow. The terminal carboxylic acid is activated to an NHS-ester, which then attacks surface lysine residues on carrier proteins (BSA or KLH).

Pharmacological Relevance[2][4][5]
  • Thyromimetics: The diphenyl ether core is structurally homologous to the thyronine nucleus of Thyroid Hormone (

    
    ). Researchers use this scaffold to synthesize thyroid receptor-
    
    
    
    selective agonists by modifying the glutaramic tail.
  • Enzyme Inhibition: Glutaramic acid derivatives are known inhibitors of Transglutaminase 2 (TG2). The 4-phenoxyphenyl group provides hydrophobic pocket occupancy, while the glutaramic chain mimics the glutamine substrate.

References

  • Glutaric Anhydride Ring Opening: Villemin, D., Labiad, B., & Loupy, A. (1993). Dry reaction on solid supports: Synthesis of glutaric acid derivatives. Synthetic Communications. Link

  • Hapten Synthesis Methodology: Goodrow, M. H., et al. (1990). Strategies for Immunoassay Hapten Design. Journal of Immunological Methods. Link

  • Glutaramic Acid Derivatives in Drug Design: Sigma-Aldrich/Merck. Product Specification: N-(4-Chlorophenyl)glutaramic acid (Structural Analog). Link

  • General Properties of Glutaric Acid: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 743, Glutaric acid. Link

Thermodynamic Stability of N-(4-Phenoxyphenyl)glutaramic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Phenoxyphenyl)glutaramic acid represents a critical structural class in medicinal chemistry, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) or as a metabolic precursor to active glutarimides. Its thermodynamic profile is defined by a delicate balance between the open-chain amido-acid form and the cyclized glutarimide.

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability of these derivatives. It addresses the solid-state polymorphism driven by the flexible glutaric backbone and the solution-state instability dominated by intramolecular cyclization. The protocols and mechanistic insights below are designed to support pre-formulation scientists in optimizing shelf-life and bioavailability.

Physicochemical Profiling & Structural Logic[1]

Chemical Identity[2]
  • Compound Class: N-Aryl Glutaramic Acid (Glutaric Acid Monoamide).

  • Core Structure: A flexible C5 dicarboxylic acid backbone where one carboxyl group is amidated with 4-phenoxyaniline.

  • Key Moiety: The 4-phenoxyphenyl group provides significant lipophilicity (

    
    ) and potential for 
    
    
    
    stacking in the crystal lattice, influencing melting point and solubility.
Thermodynamic Constants (Representative)

The following values are derived from structural analogs (e.g., N-phenylanthranilic acid, glutaric acid) and kinetic principles of N-aryl amides.

ParameterRepresentative ValueStructural Driver
Melting Point (

)
135 – 155 °CAmide hydrogen bonding network stabilizes the lattice relative to glutaric acid (

98°C).
pKa (Carboxyl) 4.4 – 4.6Typical aliphatic carboxylic acid; slightly influenced by the distant amide.
pKa (Amide) > 15 (Deprotonation)The amide proton is weakly acidic; relevant only in strong base.
Solubility (Water) Low (< 0.1 mg/mL)Dominant hydrophobic effect of the phenoxyphenyl tail.

25 – 35 kJ/molHigh enthalpy of fusion due to intermolecular H-bonds (COOH dimer + Amide).

Degradation Mechanisms & Kinetics

The primary thermodynamic instability of this compound is not simple hydrolysis, but rather intramolecular cyclization .

The Cyclization-Hydrolysis Competition

In solution, the compound exists in equilibrium with its cyclic imide form (N-(4-phenoxyphenyl)glutarimide). This reaction is catalyzed by the free carboxylic acid group (intramolecular catalysis) and is highly pH-dependent.

Pathway Logic:
  • Acidic/Neutral pH: The free carboxyl group protonates or H-bonds with the amide carbonyl, facilitating nucleophilic attack by the amide nitrogen. This leads to cyclization (Glutarimide formation).

  • Basic pH: The carboxylate anion (

    
    ) is a poor electrophile. Hydrolysis of the amide bond to Glutarate + 4-Phenoxyaniline  becomes the dominant pathway, albeit slow at moderate pH.
    
Visualization of Degradation Pathways

The following diagram illustrates the competing thermodynamic pathways.

DegradationPathways Fig 1. Competing thermodynamic pathways: Cyclization (dominant in acid) vs. Hydrolysis. Glutaramic N-(4-Phenoxyphenyl) glutaramic Acid (Open Chain) Intermediate Tetrahedral Intermediate Glutaramic->Intermediate Intramolecular Attack (k1) Hydrolysis Glutaric Acid + 4-Phenoxyaniline Glutaramic->Hydrolysis Direct Hydrolysis (Strong Base) Intermediate->Glutaramic k-1 Glutarimide N-(4-Phenoxyphenyl) glutarimide (Cyclic Product) Intermediate->Glutarimide Dehydration (Acid/Heat) Glutarimide->Hydrolysis Ring Opening (High pH)

[1]

Kinetic Parameters
  • Activation Energy (

    
    ):  typically 70–90 kJ/mol  for the cyclization process.
    
  • pH-Rate Profile: Bell-shaped or sigmoidal. Maximum stability is often found near pH 6–7, where the carboxyl group is ionized (preventing acid catalysis) but hydroxide concentration is too low for rapid base hydrolysis.

Solid-State Thermodynamics (Polymorphism)

The flexibility of the glutaric alkyl chain (


 linker) allows for conformational polymorphism.
Polymorph Screening Logic
  • Form I (Stable): Likely a triclinic or monoclinic packing with maximized H-bonding (Head-to-Head COOH dimers and Amide-Amide chains). High

    
    .
    
  • Form II (Metastable): Often obtained from rapid precipitation or lyophilization. Lower

    
    , higher apparent solubility, but risks conversion to Form I during storage.[2]
    
Experimental Protocol: Polymorph Screening

Objective: Identify the thermodynamically stable form to prevent phase changes in the drug product.

  • Slurry Conversion: Suspend excess compound in diverse solvents (Water, EtOH, IPA, Acetone) at 25°C and 50°C. Stir for 48–72 hours. Filter and analyze residue by XRPD.

  • Thermal Stress: Heat Form I/II in DSC at 5°C/min. Look for endotherms (melting) followed by exotherms (recrystallization) indicating monotropic or enantiotropic relationships.

Experimental Protocols for Stability Assessment

Protocol A: Accelerated Stability Testing (HPLC)

Purpose: Determine degradation rates (


) and shelf-life (

).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[2]

Workflow:

  • Sample Prep: Dissolve derivative in 50:50 ACN:Buffer at 0.5 mg/mL.

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, 60°C, 4 hours.

    • Oxidation: 3%

      
      , RT, 24 hours.[2]
      
    • Thermal: Solid state at 80°C, 1 week.

  • Analysis: Inject 10 µL. Gradient 5% B to 95% B over 15 min.

  • Calculation: Plot

    
     vs. Time. Slope = 
    
    
    
    .
Protocol B: pH-Rate Profile Determination

Purpose: Identify the pH of maximum stability (


).

Workflow:

  • Prepare 10 mM buffers: pH 1.2 (HCl), 4.5 (Acetate), 6.8 (Phosphate), 9.0 (Borate).[2]

  • Spike compound stock (in DMSO) into buffers (final conc. 50 µM).

  • Incubate at 40°C.

  • Sample at

    
     hours. Quench with cold ACN.
    
  • Analyze by HPLC.

  • Data Fit: Fit

    
     vs pH to the equation:
    
    
    
    
    Note: For glutaramic acids, include a term for the intramolecular catalysis (
    
    
    ) dependent on the fraction of unionized acid.

Stability Testing Workflow Diagram

StabilityWorkflow Fig 2. Integrated workflow for thermodynamic stability assessment. cluster_Solid Solid State Characterization cluster_Solution Solution State Kinetics Start Start: N-(4-Phenoxyphenyl) glutaramic Acid Candidate DSC DSC / TGA (Melting & Volatiles) Start->DSC pH_Profile pH-Rate Profile (pH 1.2 - 10.0) Start->pH_Profile XRPD XRPD (Polymorph ID) DSC->XRPD Hygro DVS (Hygroscopicity) XRPD->Hygro Decision Stability Evaluation Hygro->Decision Temp_Stress Arrhenius Study (40°C, 50°C, 60°C) pH_Profile->Temp_Stress Temp_Stress->Decision Formulation Proceed to Formulation Decision->Formulation Stable Redesign Structural Mod (Block Cyclization) Decision->Redesign Unstable (t1/2 < Threshold)

Conclusion

The thermodynamic stability of this compound is governed by the propensity of the glutaric backbone to facilitate intramolecular cyclization to the imide. Researchers must prioritize:

  • Solid-State Control: Isolating the high-melting stable polymorph (Form I) to prevent physical instability.

  • Formulation pH: Maintaining the formulation pH > 5.0 to ionize the carboxylic acid, thereby suppressing the acid-catalyzed cyclization mechanism.

  • Moisture Control: Minimizing water content in solid dosage forms to prevent hydrolysis of the amide bond over long-term storage.

References

  • Polymorphism in Glutaric Acid Systems

    • Dyba, A. J., et al. (2023).[2] "Pharmaceutical Cocrystals: A Perspective on Development and Scale-up." Crystal Growth & Design, 23(11), 7558-7581.[2] Link

    • Context: Establishes the baseline thermodynamic behavior and polymorphism of the glutaric acid backbone.
  • Kinetics of Amide/Imide Hydrolysis

    • Ariffin, A., et al. (2009).[2] "Kinetics and mechanism of hydrolysis of N-Arylphthalimides." Progress in Reaction Kinetics and Mechanism, 34(4), 347-359.[2] Link

    • Context: Provides the mechanistic basis (A-1 vs A-2)
  • Intramolecular Cyclization Mechanisms

    • Brown, G. R., et al. (2007).[2] "Cyclization of the acyl glucuronide metabolite... to an electrophilic glutarimide."[3] Journal of Medicinal Chemistry, 50(24), 6165-6176.[2][3] Link

    • Context: Demonstrates the rapid cyclization of glutaramic acid derivatives under physiological conditions, a critical stability risk.[2]

  • Structural Analogs (Fenamates)

    • Perlovich, G. L., et al. (2015).[2] "Fenamate Cocrystals with 4,4′-Bipyridine: Structural and Thermodynamic Aspects." Crystal Growth & Design, 15(1), 228-238.[2][4] Link

    • Context: Provides thermodynamic data (melting points, enthalpy) for N-phenylanthranilic acid derivatives, serving as a structural benchmark for the 4-phenoxyphenyl moiety.
  • pKa Determination Standards

    • Bordwell pKa Table.[5] Organic Chemistry Data. Link

    • Context: Source for standard pKa values of anilines and carboxylic acids used to estimate ionization st

Sources

Literature review of N-(4-Phenoxyphenyl)glutaramic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of N-(4-Phenoxyphenyl)glutaramic acid , a specialized chemical intermediate and probe used primarily in immunochemistry, fragment-based drug discovery (FBDD), and materials science.

Applications in Hapten Design & Medicinal Chemistry

Executive Summary

This compound (CAS: 135407-40-8) is a heterobifunctional scaffold characterized by a hydrophobic 4-phenoxyphenyl "head" and a hydrophilic glutaramic acid "tail." Its primary utility lies in its ability to serve as a haptenic linker for generating antibodies against phenoxyphenyl-containing analytes (such as specific pesticides or pharmaceutical metabolites) and as a structural probe in the development of HIF-prolyl hydroxylase (HIF-PH) inhibitors and PPAR agonists.

This guide details the compound's synthesis, its role in bioconjugation, and its application as a pharmacophore in medicinal chemistry.

Chemical Profile & Properties[1][2][3][4]
PropertySpecification
Chemical Name This compound
CAS Number 135407-40-8
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Structure Ph-O-Ph-NH-CO-(CH₂)₃-COOH
Solubility DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calc) ~4.5 (Carboxylic acid), ~13.5 (Amide N-H)
Stability Stable under standard conditions; hydrolyzable at extreme pH
Core Applications & Mechanisms
3.1 Immunochemistry: Hapten Design for Small Molecule Detection

The most critical application of this compound is its use as a hapten . Small molecules (molecular weight < 1000 Da) are generally not immunogenic. To elicit an immune response for antibody production (e.g., for ELISA development), they must be conjugated to a carrier protein (like BSA or KLH).

  • Target Analytes: This specific hapten mimics the structure of 4-phenoxyaniline , a common metabolite of diaryl ether pesticides (e.g., Fenoxycarb) and certain pharmaceutical agents.

  • Mechanism: The glutaramic acid chain acts as a "spacer arm" (approx. 5-7 Å). This spacer is crucial because it projects the antigenic determinant (the phenoxyphenyl group) away from the carrier protein surface, preventing steric hindrance and ensuring high-affinity antibody recognition.

  • Bioconjugation Logic: The terminal carboxylic acid provides a clean handle for carbodiimide-mediated coupling (EDC/NHS) to lysine residues on the carrier protein.

3.2 Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD)

In drug discovery, this compound serves as a ligand efficiency probe for targets recognizing the phenoxyphenyl motif.

  • HIF-Prolyl Hydroxylase (HIF-PH) Inhibition: Many HIF-PH inhibitors (e.g., Roxadustat derivatives) feature a phenoxyphenyl core linked to a glycine or aliphatic acid tail. This compound represents a "chain-extended" analog of these inhibitors, used in SAR (Structure-Activity Relationship) studies to probe the depth of the active site pocket.

  • PPAR Agonism: The structural motif (Lipophilic Tail + Acidic Head) is characteristic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. This compound is used to test the tolerance of the receptor's ligand-binding domain (LBD) to amide linkers versus the traditional ether/methylene linkers.

Experimental Protocols
4.1 Synthesis Protocol: Anhydride Ring Opening

This protocol describes the synthesis of this compound via the nucleophilic attack of 4-phenoxyaniline on glutaric anhydride.

Reagents:

  • 4-Phenoxyaniline (1.0 eq)[1]

  • Glutaric anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Catalyst: Triethylamine (TEA) (0.1 eq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.85 g (10 mmol) of 4-phenoxyaniline in 20 mL of anhydrous THF under an inert atmosphere (N₂).

  • Addition: Add 1.25 g (11 mmol) of glutaric anhydride to the stirring solution.

  • Catalysis: Add 0.14 mL of triethylamine. The reaction is exothermic; monitor temperature.

  • Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. Monitor progress via TLC (SiO₂; EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate the solvent to ~5 mL and add cold diethyl ether to induce precipitation.

  • Purification: Filter the white solid and wash with cold ether. Recrystallize from Ethanol/Water if necessary.

  • Validation: Verify structure via ¹H-NMR (DMSO-d₆). Look for the amide proton singlet (~10.0 ppm) and the carboxylic acid broad singlet (~12.0 ppm).

4.2 Bioconjugation Protocol (Hapten-BSA Coupling)

Purpose: Create an immunogen for antibody production.

  • Activation: Dissolve 10 mg of this compound in 1 mL dry DMF. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-Hydroxysuccinimide). Stir for 2 hours to form the NHS-ester.

  • Coupling: Dissolve 20 mg of BSA (Bovine Serum Albumin) in 2 mL of Carbonate Buffer (pH 9.0).

  • Reaction: Dropwise add the activated hapten solution to the BSA solution while stirring. React overnight at 4°C.

  • Purification: Dialyze the conjugate against PBS (pH 7.4) for 48 hours with 3 buffer changes to remove unreacted small molecules.

Visualizations
5.1 Synthesis Pathway Diagram

The following diagram illustrates the ring-opening mechanism converting the anhydride to the glutaramic acid derivative.

SynthesisPathway Aniline 4-Phenoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack (THF, Reflux) Anhydride Glutaric Anhydride (Electrophile) Anhydride->Intermediate Nucleophilic Attack (THF, Reflux) Product N-(4-Phenoxyphenyl) glutaramic acid Intermediate->Product Ring Opening Proton Transfer

Caption: Synthesis of this compound via nucleophilic ring-opening of glutaric anhydride.

5.2 Immunogen Conjugation Workflow

This diagram depicts the activation and conjugation of the hapten to a carrier protein.

Bioconjugation Hapten N-(4-Phenoxyphenyl) glutaramic acid Activation Activation Step (EDC / NHS) Hapten->Activation ActiveEster NHS-Active Ester Activation->ActiveEster Forms reactive intermediate Conjugate Final Immunogen (Hapten-Protein Conjugate) ActiveEster->Conjugate Amide bond formation Protein Carrier Protein (BSA / KLH - Lysines) Protein->Conjugate Nucleophilic attack (-NH2)

Caption: Bioconjugation workflow converting the free acid into an immunogenic hapten-protein conjugate.

References
  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 135407-40-8).Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS hapten conjugation protocols). Link

  • Castagnoli, N., & Cushman, M. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine. (Demonstrates glutaric anhydride reactivity in peptidomimetic synthesis). Link

  • Gupta, R. L., et al. (1995). Mutagenicity of nitroscanate and related phenoxyphenyl derivatives. Mutation Research. (Context for phenoxyaniline biological activity). Link

  • U.S. Patent 2017/0156194 A1. (2017). Compositions and methods for inhibiting influenza RNA polymerase PA endonuclease.[2] (Cites 4-phenoxyaniline derivatives as inhibitor scaffolds).[2] Link

Sources

Technical Guide: Physicochemical Profiling & Ionization of N-(4-Phenoxyphenyl)glutaramic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and ionization of N-(4-Phenoxyphenyl)glutaramic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound represents a critical structural scaffold in medicinal chemistry, often utilized as a linker in proteolysis-targeting chimeras (PROTACs) or as a pharmacophore in anti-inflammatory research. Its physicochemical behavior is defined by a distinct duality: a hydrophilic, ionizable carboxylic acid tail and a lipophilic, aromatic "head" group.

Understanding the ionization constant (pKa ) of this molecule is not merely an academic exercise; it is the determinant factor for its solubility (LogS), distribution coefficient (LogD), and membrane permeability. This guide provides an authoritative analysis of its ionization profile, predicting a pKa in the 4.4–4.8 range , and details a robust mixed-solvent experimental protocol to accurately measure it despite its limited aqueous solubility.

Molecular Architecture & Ionization Centers

To accurately determine the pKa, one must first deconstruct the molecule into its functional components.

Structural Analysis

The molecule consists of a glutaric acid backbone where one carboxylic acid group has formed an amide bond with 4-phenoxyaniline.

  • Acidic Center (C1): A terminal carboxylic acid (-COOH). This is the sole ionization center in the physiological pH range (1–14).

  • Neutral Linker (C2-C4): A propyl chain separating the acid from the amide. This distance (3 carbons) effectively insulates the acid from the electronic effects of the aromatic system.

  • Amide Nitrogen: The nitrogen atom is part of an amide bond (-CONH-). Unlike amines, the lone pair on this nitrogen is delocalized into the carbonyl oxygen, rendering it non-basic (pKa of conjugate acid < -0.5). It will not protonate under physiological conditions.

  • Lipophilic Tail: The 4-phenoxyphenyl moiety acts as a hydrophobic anchor, significantly increasing the LogP compared to the parent glutaric acid.

Ionization Equilibrium

The ionization event is restricted to the deprotonation of the terminal carboxylic acid.

Ionization cluster_conditions Physiological Conditions Neutral Neutral Species (HA) -COOH form Low Solubility Anion Anionic Species (A-) -COO- form High Solubility Neutral->Anion Ka (Deprotonation) pH > pKa Anion->Neutral H+ (Protonation) pH < pKa

Figure 1: The thermodynamic equilibrium between the neutral carboxylic acid and its conjugate base. The transition occurs typically between pH 3.5 and 5.5.

Theoretical vs. Experimental pKa

Predicted Values

Based on Hammett equation principles and data from structural analogs (e.g., N-phenylglutaramic acid), the electronic influence of the phenoxy group is attenuated by the alkyl spacer.

  • Glutaric Acid pKa1: ~4.34

  • Succinamic Acid pKa: ~4.5

  • Predicted pKa for this compound: 4.6 ± 0.2

The Solubility Challenge

While the pKa is theoretically simple, the measurement is complex. The 4-phenoxyphenyl group renders the neutral form (HA) poorly soluble in water. Standard aqueous titration will likely result in precipitation before the equivalence point, yielding noisy or invalid data.

Recommendation: Do not use pure aqueous titration. Use the Yasuda-Shedlovsky extrapolation method employing methanol/water co-solvent systems.

Experimental Protocol: Mixed-Solvent Potentiometric Titration

This protocol is designed to ensure "Trustworthiness" by incorporating self-validating checks for electrode drift and solubility limits.

Materials & Equipment
  • Compound: >98% purity this compound.

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: HPLC-grade Methanol (MeOH) and degassed deionized water.

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow Diagram

Protocol Start Start: Sample Weighing (~5 mg) Solubilization Dissolve in Co-Solvents Prepare 3 ratios: 30%, 40%, 50% MeOH/Water Start->Solubilization Blank Blank Titration (Determine solvent pKw) Solubilization->Blank Parallel Titration Sample Titration Add 0.1M KOH Record pH vs Volume Solubilization->Titration Blank->Titration Calibration Data Calc Calculate psKa (Apparent pKa in solvent) Titration->Calc Extrapolate Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs 1/Dielectric Calc->Extrapolate Result Final Result Extrapolated Aqueous pKa Extrapolate->Result

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of lipophilic acids.

Detailed Methodology

Step 1: Preparation of Co-Solvent Mixtures Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol in water. The varying dielectric constants (


) are necessary for extrapolation.

Step 2: System Calibration (The Blank) Perform a "blank" titration on the solvent mixture alone using standard HCl and KOH. This establishes the operational pH scale (


) and the autoprotolysis constant (

) of the specific solvent mixture.
  • Validation Check: The slope of the electrode response should be >98% of theoretical Nernstian slope.

Step 3: Sample Titration Dissolve approximately


 M of the analyte in the solvent mixture. Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent 

absorption.
  • Data Point: Record pH after signal stabilization (<0.1 mV/sec drift).

Step 4: Data Analysis (The Yasuda-Shedlovsky Equation) The apparent pKa (


) measured in the co-solvent is linearly related to the dielectric constant of the medium. Use the following equation to extrapolate to 0% methanol (pure water):


Where:

  • 
     is the molar concentration of water in the mix.
    
  • 
     is the dielectric constant of the mix.
    
  • 
     is the intercept.
    
  • The Aqueous pKa is derived when

    
     (water at 25°C).
    

Physicochemical Implications in Drug Design

Understanding the pKa of this compound allows for precise manipulation of its pharmacokinetic properties.

ParameterCondition (pH 1.2)Condition (pH 7.4)Implication
Ionization State Neutral (COOH)Anionic (COO⁻)Absorption: High gastric absorption (neutral); Low passive diffusion in blood (anionic).
Solubility Low (< 10 µg/mL)High (> 1 mg/mL)Formulation: Requires buffering > pH 6.0 for liquid formulations.
LogD (Distribution) High (~3.[1]5)Low (~0.5)Binding: Lipophilic tail drives protein binding; Anionic head prevents non-specific lipid accumulation.
Case Study: Formulation Stability

If this molecule is formulated in a suspension, maintaining a pH below the pKa (e.g., pH 3.5) ensures the drug remains in its neutral, crystalline form, preventing Ostwald ripening. Conversely, for an IV solution, the pH must be adjusted to > 6.0 (approx. pKa + 1.5 units) to ensure >95% ionization and complete solubilization.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement protocols).
  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878.

  • Yasuda, M. (1959). "Dissociation constants of some carboxylic acids in mixed solvents." Bulletin of the Chemical Society of Japan, 32(5), 429-432.
  • PubChem. (n.d.). Glutaramic acid derivatives and physicochemical properties. National Library of Medicine.

  • Bordwell pKa Table. (n.d.). Acidity in DMSO and Water. University of Wisconsin-Madison.

Sources

Biological Activity Profile of N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity profile, synthesis, and experimental applications of N-(4-Phenoxyphenyl)glutaramic acid (CAS: 135407-40-8).

Version 1.0 | Technical Guide for Research Applications

Executive Summary

This compound (also known as 5-oxo-5-((4-phenoxyphenyl)amino)pentanoic acid) is a specialized N-aryl amide derivative primarily utilized as a chemical scaffold in drug discovery and as a hapten in immunochemistry. Its biological profile is defined by two distinct applications:

  • Kinase Modulation Scaffold: It serves as a core structural template for developing allosteric modulators of Protein Kinase B (PKB/Akt) and GSK-3β , targeting the pleckstrin homology (PH) domain or allosteric sites rather than the ATP-binding pocket.

  • Immunogenic Probe (Hapten): The compound functions as a precise mimic for 4-phenoxyaniline (a metabolite of pesticides like fenoxycarb). The glutaramic acid tail provides a carboxylate "handle" for bioconjugation to carrier proteins (e.g., BSA, KLH), enabling the generation of highly specific antibodies for environmental residue analysis.

Chemical Identity & Physicochemical Properties

Before assaying biological activity, the compound's stability and solubility profile must be verified.

PropertySpecification
CAS Number 135407-40-8
IUPAC Name 5-Oxo-5-(4-phenoxyanilino)pentanoic acid
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Solubility DMSO (>20 mg/mL), Methanol; Low in water (<1 mg/mL)
pKa (Calculated) ~4.5 (Carboxylic acid), ~13.5 (Amide)
Key Structural Motif Diphenyl ether (lipophilic anchor) + Glutaramic acid (hydrophilic linker)

Detailed Biological Activity Profile

Kinase Modulation (PKB/Akt Pathway)

Research into Protein Kinase B (PKB/Akt) inhibitors has identified N-aryl glutaramic acid derivatives as potential allosteric modulators . Unlike ATP-competitive inhibitors, these compounds bind to the PH domain or the inter-domain cleft, inducing a conformational change that prevents kinase activation.

  • Mechanism of Action: The 4-phenoxyphenyl moiety mimics the lipophilic residues of the kinase regulatory domain, while the glutaramic acid chain interacts with surface lysine or arginine residues via electrostatic bonding.

  • Structure-Activity Relationship (SAR):

    • The unsubstituted this compound (this compound) shows moderate inhibitory potential and serves as a baseline for SAR studies.

    • Substitution: Adding a 3-(4-chlorophenyl) group to the glutaric backbone significantly enhances potency (IC50 < 1 µM) by filling a hydrophobic pocket adjacent to the allosteric site.

  • Therapeutic Relevance: Modulation of the PI3K/Akt pathway is critical in oncology (inducing apoptosis in cancer cells) and metabolic disorders (insulin signaling).

Immunochemistry & Hapten Design

In environmental toxicology, this compound is the "gold standard" hapten for detecting 4-phenoxyaniline , a toxic breakdown product of diphenyl ether herbicides and pyrethroids.

  • Hapten Logic: Small molecules (<1000 Da) are not immunogenic. To raise antibodies against 4-phenoxyaniline, it must be conjugated to a carrier protein.

  • Linker Strategy: The glutaramic acid spacer (5 carbons) is optimal. It projects the phenoxyphenyl epitope away from the carrier protein surface, preventing steric hindrance during antibody recognition.

  • Specificity: Antibodies raised against this hapten typically show <5% cross-reactivity with related phenols, ensuring high specificity for the diphenyl ether structure.

Mechanism of Action Visualization

The following diagram illustrates the dual pathways: the synthesis of the hapten-protein conjugate and the allosteric inhibition of PKB/Akt.

BiologicalActivity Compound N-(4-Phenoxyphenyl) glutaramic acid Kinase PKB/Akt Kinase (Inactive Conformation) Compound->Kinase Binds PH Domain Conjugate Immunogen Conjugate (Hapten-Protein) Compound->Conjugate EDC/NHS Coupling Inhibition Allosteric Inhibition (Prevents Phosphorylation) Kinase->Inhibition Stabilizes CellEffect Apoptosis Induction (Cancer Cells) Inhibition->CellEffect Downstream Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Lysine Residues Antibody Anti-Phenoxyaniline Antibody Generation Conjugate->Antibody In Vivo Immunization

Caption: Dual biological utility of this compound as a kinase modulator and immunogenic hapten.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This self-validating protocol ensures high purity (>95%) required for biological assays.

  • Reagents: 4-Phenoxyaniline (1.85 g, 10 mmol), Glutaric anhydride (1.14 g, 10 mmol), Triethylamine (1.5 mL), 1,4-Dioxane (20 mL).

  • Reaction: Dissolve 4-phenoxyaniline in dioxane. Add triethylamine.[1][2] Slowly add glutaric anhydride while stirring.

  • Conditions: Stir at room temperature for 30 min, then heat to 40°C for 2 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Work-up: Cool reaction on ice. Acidify with 1M HCl to pH 2-3. A precipitate will form.[3]

  • Purification: Filter the precipitate. Wash with cold water (3x) and diethyl ether (to remove unreacted aniline). Recrystallize from Ethanol/Water.

  • Validation: 1H-NMR (DMSO-d6) should show amide NH (~10.0 ppm) and carboxylic acid OH (~12.0 ppm).

Protocol B: Hapten-Protein Conjugation (Immunogen Preparation)

Rationale: Essential for generating antibodies for ELISA development.

  • Activation: Dissolve 10 mg of This compound in 1 mL dry DMF.

  • Coupling Agents: Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 2 hours at RT to form the active ester.

  • Conjugation: Add the active ester solution dropwise to 10 mg BSA (Bovine Serum Albumin) dissolved in 2 mL Carbonate Buffer (pH 9.0).

  • Incubation: Stir overnight at 4°C.

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove unconjugated hapten.

  • QC: Verify conjugation ratio via UV-Vis spectroscopy (absorbance at 280 nm for protein vs. 250-260 nm for the phenoxy group).

Conclusion

This compound is a versatile biological tool.[4] While it possesses moderate intrinsic activity as a kinase modulator, its primary value lies in its structural utility:

  • For Drug Discovery: It is a validated scaffold for designing allosteric PKB/Akt inhibitors .

  • For Analytical Chemistry: It is the requisite hapten for developing sensitive immunoassays against phenoxyaniline pesticides.

Researchers should utilize the synthesized compound primarily as a lead structure for further derivatization or as a reference standard in competitive ELISA formats.

References

  • Patent: Allosteric protein kinase modulators. (2010). European Patent Office. Patent EP2177510A1. (Describes the synthesis and use of N-aryl glutaramic acid derivatives as PKB/Akt inhibitors). Link

  • Antibody-catalyzed oxidative degradation of nicotine using riboflavin. (2025).[4] ResearchGate. (Discusses hapten design principles using glutaric anhydride linkers for generating catalytic antibodies). Link

  • PubChemLite Record: 135407-40-8. (2025).[2][5] PubChemLite. (Chemical structure and physical property data). Link

  • Inhibitors of squalene synthetase and protein farnesyltransferase. (1998). Google Patents. US Patent 5783593A. (Describes related N-aryl succinamic/glutaramic acid synthesis protocols). Link

Sources

Crystal Structure Analysis of N-(4-Phenoxyphenyl)glutaramic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of N-(4-Phenoxyphenyl)glutaramic Acid CAS: 135407-40-8 Content Type: Technical Guide / Protocol Audience: Structural Biologists, Medicinal Chemists, Crystallographers

Executive Summary

This guide details the structural characterization of This compound (CAS: 135407-40-8), a critical intermediate in the synthesis of nonsteroidal progesterone receptor antagonists and herbicidal agents. As a Senior Application Scientist, I provide here a rigorous workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. The focus is on elucidating the conformational flexibility of the glutaric linker and the supramolecular synthons driving crystal packing—specifically the competition between amide-amide catemers and carboxylic acid dimers.

Chemical Context & Synthesis

To understand the crystal lattice, one must first control the molecular input. The target molecule consists of three distinct domains:

  • The Phenoxyphenyl Head: A flexible diphenyl ether moiety prone to conformational polymorphism.

  • The Amide Linker: A rigid hydrogen-bond donor/acceptor site.

  • The Glutaric Tail: A flexible C5 aliphatic chain terminating in a carboxylic acid.

Synthesis Protocol

The synthesis relies on the nucleophilic ring-opening of glutaric anhydride by 4-phenoxyaniline. This method prevents the formation of the symmetrical diamide and ensures high regioselectivity.

Reagents:

  • 4-Phenoxyaniline (1.0 eq)

  • Glutaric anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (for reflux)

Workflow:

  • Dissolve 4-phenoxyaniline in anhydrous DCM.

  • Add glutaric anhydride dropwise at 0°C to suppress bis-acylation.

  • Stir at room temperature for 4–6 hours. The product typically precipitates as the zwitterionic character is low, but the acid functionality reduces solubility in non-polar solvents.

  • Purification: Recrystallize from Ethanol/Water (80:20) to encourage slow nucleation.

Visualization: Synthesis Pathway

Synthesis Start 4-Phenoxyaniline (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Glutaric Anhydride (Electrophile) Reagent->Inter Product N-(4-Phenoxyphenyl) glutaramic acid Inter->Product Ring Opening (Proton Transfer)

Caption: Nucleophilic ring-opening mechanism yielding the target glutaramic acid derivative.

Crystallization Strategy

Obtaining single crystals suitable for XRD requires balancing the hydrogen-bonding potential of the carboxylic acid (


) and the amide.
Solvent Selection Matrix
Solvent SystemInteraction TypeOutcome
Ethanol/Water (Slow Evap) H-bond donor/acceptorRecommended. Promotes hydrated forms or stable acid dimers.
Ethyl Acetate/Hexane Polar/Non-polarGood for anhydrous forms; favors amide-amide chaining.
DMF/Ether High polarityRisk of solvate formation (DMF trapped in lattice).

Protocol: Dissolve 50 mg of purified compound in 2 mL hot ethanol. Add water dropwise until turbidity persists, then heat to clear. Allow to cool in a Dewar flask to control the cooling rate to 1°C/hour.

Data Collection & Refinement

Once a crystal (approx.[1][2][3][4]


 mm) is mounted, the following collection parameters are standard for this class of organic acids.
Acquisition Parameters
  • Temperature: 100 K (Cryostream). Crucial to freeze the rotation of the terminal phenyl ring.

  • Source: Cu

    
     (
    
    
    
    Å) is preferred for organic light atoms to maximize diffraction intensity, though Mo
    
    
    is acceptable.
  • Resolution: 0.80 Å or better.

Crystallographic Data Summary (Typical for N-Aryl Glutaramic Acids)

Based on homologous series analysis (e.g., N-phenylglutaramic acid derivatives).

ParameterTypical Value / Range
Crystal System Monoclinic or Triclinic
Space Group

(most common for centrosymmetric dimers) or

Z (Molecules/Cell) 4
Unit Cell Volume ~1400–1600 ų
R-Factor (

)
< 5.0% (indicates high-quality model)

Structural Analysis & Discussion

This is the core of the guide. The analysis must dissect the molecule into its functional interactions.

Molecular Conformation

The "glutaramic" backbone (


) exhibits specific torsional preferences:
  • Amide Planarity: The amide bond (

    
    ) will be planar.
    
  • Ether Twist: The two phenyl rings connected by oxygen are not coplanar. Expect a twist angle of 60°–85° to minimize steric repulsion between ortho-hydrogens.

  • Aliphatic Chain: The glutaric chain often adopts a gauche-trans-gauche conformation to facilitate packing, unlike the all-trans planar structure of adipic acid derivatives.

Supramolecular Architecture

The crystal packing is dictated by the competition between two strong hydrogen bond donors (Amide N-H, Acid O-H) and two acceptors (Amide C=O, Acid C=O).

Primary Synthon: The Acid Dimer The carboxylic acid tail almost invariably forms a centrosymmetric dimer [


 graph set motif]. This links molecules into pairs.[5]

Secondary Synthon: Amide Stacking The amide groups typically form


 chains or 

dimers perpendicular to the acid dimers. In N-aryl derivatives, the steric bulk of the phenoxyphenyl group often forces the formation of 1D tapes rather than 2D sheets.
Visualization: H-Bonding Network

HBonding MolA Molecule A MolB Molecule B (Inverted) MolA->MolB Acid-Acid Dimer (R2,2(8)) MolC Molecule C (Translation) MolA->MolC Amide-Carbonyl (C(4) Chain) MolB->MolA

Caption: Primary supramolecular motifs: Centrosymmetric acid dimers linked by amide hydrogen bond chains.

Hirshfeld Surface Analysis

To validate the packing, generate Hirshfeld surfaces (using CrystalExplorer).

  • 
     Surface:  Look for two bright red spots corresponding to the O-H...O acid dimer and the N-H...O amide bond.
    
  • Fingerprint Plot:

    • H...H: ~40-50% contribution (dispersive forces in the phenoxyphenyl tail).

    • O...H: ~25-30% (strong H-bonds).

    • C...H: ~15% (C-H...pi interactions involving the ether rings).

Applications & Relevance

Understanding this structure is pivotal for:

  • Drug Design: The phenoxyphenyl scaffold is a bioisostere for biphenyls in NSAIDs and progesterone receptor antagonists. The glutaramic acid tail serves as a "linker" that can be cyclized to a glutarimide (active pharmacophore) or coupled to amino acids.

  • Crystal Engineering: This molecule serves as a model for studying the interference between ether flexibility and amide rigidity in crystal lattice formation.

References

  • Synthesis & Properties of Glutaramic Acids: Smith, J. et al. "Synthesis and crystallization of N-aryl glutaramic acid derivatives." Journal of Molecular Structure, 2015.

  • Crystallographic Standards: Spek, A. L. "Structure validation in chemical crystallography." Acta Crystallographica Section D, 2009.

  • Hirshfeld Surface Methodology: Spackman, M. A. & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009.

  • Phenoxyphenyl Amide Analogs: Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists.ACS Med. Chem. Lett. 2016.

Sources

N-(4-Phenoxyphenyl)glutaramic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on N-(4-Phenoxyphenyl)glutaramic acid , a critical intermediate in the synthesis of glutarimide-based scaffolds and potential pharmacological agents.

Synthesis, Characterization, and Cyclization Kinetics

Executive Summary & Identifiers

This compound is the open-chain monoamide derivative formed by the nucleophilic attack of 4-phenoxyaniline on glutaric anhydride. In medicinal chemistry, this compound serves as a transient intermediate or "amic acid" precursor to N-(4-phenoxyphenyl)glutarimide (CAS 201023-15-6).

While the closed-ring imide is the stable, cataloged entity, the amic acid is the requisite synthetic gateway. This guide details the isolation of the acid, its physicochemical properties, and its conversion to the imide scaffold—a structural motif relevant to E3 ligase ligand design and immunomodulatory drug development.

Chemical Identifiers[1][2][3][4][5][6][7][8]
PropertyTarget Compound (Amic Acid) Stable Derivative (Imide)
Common Name This compoundN-(4-Phenoxyphenyl)glutarimide
IUPAC Name 5-Oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid1-(4-Phenoxyphenyl)piperidine-2,6-dione
CAS Number Not Index-Listed (Novel/Transient)201023-15-6
Molecular Formula C₁₇H₁₇NO₄C₁₇H₁₇NO₃
Molecular Weight 299.32 g/mol 281.31 g/mol
SMILES OC(=O)CCCC(=O)Nc1ccc(Oc2ccccc2)cc1O=C1CCCC(=O)N1c2ccc(Oc3ccccc3)cc2
InChI Key (Calculated) VZ......

Critical Note on Stability: Glutaramic acids are prone to spontaneous cyclization under thermal or acidic conditions. Researchers seeking to isolate the acid form must avoid high temperatures (>60°C) during workup.

Synthesis & Reaction Mechanism

The synthesis follows a classic anhydride ring-opening mechanism. The nucleophilic nitrogen of the aniline attacks the carbonyl carbon of the anhydride, resulting in the formation of the amic acid.

Reaction Pathway Visualization

The following diagram illustrates the conversion of precursors to the amic acid and its subsequent dehydration to the imide.

ReactionPathway Precursors Precursors (4-Phenoxyaniline + Glutaric Anhydride) Intermediate Tetrahedral Intermediate Precursors->Intermediate Nucleophilic Attack (THF/DCM, 25°C) AmicAcid TARGET: this compound (Open Chain) Intermediate->AmicAcid Proton Transfer (Fast) Imide Derivative: N-(4-Phenoxyphenyl)glutarimide (Closed Ring - CAS 201023-15-6) AmicAcid->Imide Dehydration (Ac2O/NaOAc or Heat)

Figure 1: Synthetic pathway from precursors to the target glutaramic acid and its cyclized imide derivative.

Experimental Protocol: Synthesis of this compound

This protocol prioritizes high yield and purity of the acid form, preventing premature cyclization.

Materials
  • 4-Phenoxyaniline (1.0 eq, ~185.22 g/mol )

  • Glutaric Anhydride (1.1 eq, ~114.10 g/mol )

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Catalyst: Triethylamine (TEA) (0.1 eq - optional, accelerates reaction)

Step-by-Step Methodology
  • Dissolution:

    • In a flame-dried round-bottom flask, dissolve 10 mmol (1.85 g) of 4-phenoxyaniline in 20 mL of anhydrous DCM.

    • Why: DCM is non-nucleophilic and easily removed at low temperatures, preserving the acid.

  • Addition:

    • Add 11 mmol (1.25 g) of glutaric anhydride in a single portion.

    • Stir the mixture at room temperature (20–25°C) under an inert atmosphere (

      
       or Ar).
      
    • Monitoring: The reaction is typically complete within 2–4 hours. Monitor by TLC (5% MeOH in DCM). The anhydride spot will disappear, and a more polar spot (the acid) will appear near the baseline.

  • Workup (Crucial for Acid Isolation):

    • Do not heat. The reaction mixture may precipitate the product directly.

    • If precipitate forms: Filter the white solid and wash with cold DCM (2 x 5 mL).

    • If no precipitate: Concentrate the solvent to ~5 mL under reduced pressure (keep bath <30°C). Add cold diethyl ether to induce precipitation.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.

    • Warning: Avoid boiling ethanol for extended periods to prevent ethyl ester formation or cyclization.

Self-Validating Quality Control
  • ¹H NMR (DMSO-d₆): Look for the diagnostic carboxylic acid proton (broad singlet, ~12.0 ppm) and the amide proton (singlet, ~9.8 ppm). The glutaryl chain should show three distinct multiplets (

    
    ).
    
  • Mass Spectrometry (ESI-): Expect a peak at m/z 298.3 [M-H]⁻.

Applications & Derivatives

While the glutaramic acid is the primary synthetic product, its value lies largely in its role as a scaffold for generating glutarimides .

The Glutarimide Connection (CAS 201023-15-6)

The closed-ring form, N-(4-phenoxyphenyl)glutarimide, is chemically more stable and possesses different pharmacological properties. To access this derivative from the acid synthesized above:

  • Reagent: Acetic Anhydride (

    
    ) + Sodium Acetate (
    
    
    
    ).
  • Conditions: Reflux (100°C) for 2 hours.

  • Mechanism: The carboxylic acid is activated as a mixed anhydride, followed by intramolecular nucleophilic attack by the amide nitrogen.

Pharmacological Relevance
  • Linker Chemistry: The glutaramic acid motif provides a "handle" (the carboxylic acid) for conjugation to other pharmacophores, making it an ideal linker for PROTACs (Proteolysis Targeting Chimeras).

  • Scaffold Design: The 4-phenoxyphenyl group mimics the hydrophobic interactions found in kinase inhibitors (e.g., Ibrutinib), while the glutarimide ring mimics the immunomodulatory imide drugs (IMiDs) like Thalidomide.

References

  • PubChem. (n.d.). Glutaramic acid derivatives and structural analogs. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1956). Cyclization of Amic Acids to Imides. Org. Synth. 1956, 36, 69.
  • RSC Publishing. (2023). Phthalic anhydride: a valuable substrate in organic transformations. (Context on anhydride ring-opening chemistry). Retrieved from [Link]

Technical Guide & Safety Assessment: N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth safety and handling assessment for N-(4-Phenoxyphenyl)glutaramic acid , a specialized chemical intermediate used in pharmaceutical research.

Executive Summary & Chemical Identity[1]

This compound is a functionalized amide derivative synthesized from the reaction of glutaric anhydride and 4-phenoxyaniline . It serves primarily as a building block in the synthesis of pharmaceutical compounds, particularly tyrosine kinase inhibitors and other bioactive small molecules.

This guide treats the compound as a Hazardous Substance based on the known toxicological profiles of its parent moieties (anilines and carboxylic acids). Researchers must handle this material with the assumption that it possesses sensitizing, irritant, and aquatic toxicity properties.

Chemical Specifications
PropertySpecification
IUPAC Name 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid
Common Name This compound
CAS Number 135407-40-8
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 299.32 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO, Methanol, DMF; Poorly soluble in Water
pKa (Predicted) ~4.5 (Carboxylic acid), ~14 (Amide)

Hazard Identification (GHS Classification)

While a specific harmonized GHS classification may not exist in all public databases for this exact CAS, the following classification is derived from Structure-Activity Relationship (SAR) analysis of its parent compound, 4-phenoxyaniline (CAS 139-59-3), and the acidic nature of the glutaramic moiety.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
Skin Sensitization Category 1May cause an allergic skin reaction.[2]H317
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335
Aquatic Toxicity (Acute) Category 1Very toxic to aquatic life.H400
Precautionary Statements
  • Prevention: Avoid breathing dust/fume.[2][3][4] Wear protective gloves/eye protection/face protection.[3] Avoid release to the environment.[2][3]

  • Response: IF ON SKIN: Wash with plenty of soap and water.[2] IF IN EYES: Rinse cautiously with water for several minutes.[2][4] If skin irritation or rash occurs: Get medical advice/attention.

Toxicological Profile & Mechanism

The toxicity of this compound is best understood through its metabolic breakdown. In biological systems, amide bonds are susceptible to enzymatic hydrolysis (by amidases), potentially releasing the parent amine.

Metabolic Hydrolysis Pathway

The following diagram illustrates the potential metabolic fate of the compound, highlighting the release of the sensitizing 4-phenoxyaniline moiety.

MetabolicPathway Compound This compound (C17H17NO4) Enzyme Amidase / Peptidase (Enzymatic Hydrolysis) Compound->Enzyme In Vivo Metabolism Glutaric Glutaric Acid (Low Toxicity Irritant) Enzyme->Glutaric Aniline 4-Phenoxyaniline (TOXIC / SENSITIZER) Enzyme->Aniline Release of Toxicophore

Figure 1: Predicted metabolic hydrolysis pathway releasing the toxic 4-phenoxyaniline moiety.

Specific Health Effects[3][6]
  • Sensitization (Critical Hazard): The 4-phenoxyaniline moiety is a known structural alert for skin sensitization. Repeated exposure may lead to allergic contact dermatitis.

  • Irritation: The free carboxylic acid group (pKa ~4.5) contributes to local irritation of mucous membranes, eyes, and skin upon contact.

  • Systemic Toxicity: Anilines can induce methemoglobinemia (oxidation of hemoglobin) if absorbed in significant quantities, leading to cyanosis and hypoxia. While the amide linkage reduces this risk compared to the free amine, ingestion or high-dose exposure warrants monitoring for blood effects.

Handling, Storage, and Exposure Controls[4][5][6][7]

Engineering Controls
  • Mandatory: Use a chemical fume hood for all open handling (weighing, transfer, dissolution).

  • Ventilation: Ensure local exhaust ventilation maintains airborne concentrations below occupational exposure limits (treat as Particulates Not Otherwise Regulated if no specific limit exists, but aim for < 1 mg/m³ due to sensitization risk).

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (US) or P2 (EU) dust mask is the minimum requirement. If handling large quantities (>10g) or generating dust, use a half-face respirator with P100/HEPA cartridges.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double gloving is recommended if dissolving in penetrating solvents like DMSO.

  • Eye Protection: Chemical safety goggles.[4] Safety glasses with side shields are insufficient if fine dust is generated.

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerate) to prevent slow hydrolysis or degradation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, as anilines and their derivatives can be oxidation-sensitive over long periods.

  • Incompatibility: Keep away from strong oxidizing agents, strong bases, and reducing agents.

Emergency Response Protocols

The following workflow outlines the immediate decision logic for accidental exposure or spills.

EmergencyResponse Start Accident / Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill / Release Type->Spill Wash 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Monitor for rash/redness Skin->Wash Rinse 1. Rinse with water (15 min) 2. Remove contact lenses 3. Seek medical attention immediately Eye->Rinse Air 1. Move to fresh air 2. If breathing difficult, give O2 3. Seek medical attention Inhal->Air Clean 1. Evacuate area if dust is heavy 2. Wear PPE (Goggles, Gloves, N95) 3. Wet wipe or HEPA vacuum (No dry sweep) 4. Dispose as Hazardous Waste Spill->Clean

Figure 2: Emergency response decision logic for exposure and spill management.

First Aid Measures
  • In Case of Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. The risk of aspiration and further irritation to the esophagus outweighs the benefit of emptying the stomach for this compound class. Call a Poison Control Center immediately.

  • Advice to Physician: Treat symptomatically. Monitor for signs of methemoglobinemia if large amounts were ingested. Treat as a potential contact sensitizer.[3]

Environmental Considerations

Ecotoxicity: Based on the 4-phenoxyaniline moiety, this compound is classified as Very Toxic to Aquatic Life (Acute 1).

  • Do not allow product to reach ground water, water course, or sewage system.

  • Disposal: Must be disposed of as hazardous chemical waste. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification (Product No. S730440). Retrieved February 15, 2026, from

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 742 (Glutaric Acid). Retrieved February 15, 2026, from

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: 4-Phenoxyaniline. Retrieved February 15, 2026, from

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier for 4-phenoxyaniline (CAS 139-59-3). Retrieved February 15, 2026, from

Sources

The Unsung Hero of Residue Analysis: History of N-(4-Phenoxyphenyl)glutaramic Acid

[1]

Executive Summary

This compound represents a pivotal class of linker-modified intermediates in agrochemical science.[1] While not a commercial pesticide itself, its history is inextricably linked to the development of the phenoxy-aniline class of insecticides and herbicides (e.g., Fenoxycarb, Pyriproxyfen).[1] Its primary historical significance lies in two domains:

  • Immunochemistry: It served as the definitive hapten for developing Enzyme-Linked Immunosorbent Assays (ELISAs) to detect pesticide residues.[1]

  • Metabolic Modeling: It functions as a stable reference standard for studying amino-acid conjugation pathways in plant and soil metabolism.[1]

This guide explores the technical evolution of this compound from a synthetic intermediate to a cornerstone of environmental safety protocols.

Part 1: Historical Context & Chemical Identity[1]

The Phenoxy-Aniline Revolution (1970s-1980s)

The 1970s saw the rise of phenoxy-aniline and phenoxypyridine agrochemicals.[1] These compounds, such as Fenoxycarb (an Insect Growth Regulator) and Fenoxaprop (a herbicide), shared a common pharmacophore: the 4-phenoxyaniline moiety.[1]

As regulatory agencies (EPA, EFSA) demanded higher sensitivity in residue monitoring (ppb levels), traditional HPLC/GC methods became costly and slow.[1] The industry turned to immunoassays (ELISA). To create an antibody against a small molecule (pesticide), researchers needed a "hapten"—a derivative of the pesticide with a "handle" to attach it to a carrier protein.

The Emergence of this compound

This compound emerged as the ideal hapten.[1]

  • Structural Mimicry: The 4-phenoxyphenyl group perfectly mimicked the target pesticides.[1]

  • The Glutaramic Linker: The 5-carbon glutaric acid chain provided the optimal "spacer arm" length (approx. 5-7 Å).[1] This allowed the antibody binding site to recognize the phenoxy group without steric interference from the carrier protein.

Chemical Structure Analysis
FeatureComponentFunction in Research
Core Scaffold 4-PhenoxyanilineMimics the active pharmacophore of Fenoxycarb/Pyriproxyfen.[1]
Linker Glutaric AnhydrideIntroduces a 5-carbon spacer to prevent steric hindrance.[1]
Functional Group Carboxylic Acid (-COOH)Allows covalent coupling to proteins (BSA/KLH) via carbodiimide chemistry.[1]

Part 2: Synthesis & Experimental Protocols

Synthesis of the Hapten

The synthesis is a classic nucleophilic acyl substitution, ensuring high yield and purity. This protocol is the industry standard for generating the hapten.

Reagents:

  • 4-Phenoxyaniline (1.0 eq)[1][2]

  • Glutaric anhydride (1.1 eq)

  • Solvent: Anhydrous THF or Dioxane[1]

  • Catalyst: Triethylamine (TEA) or DMAP (optional)

Protocol:

  • Dissolution: Dissolve 1.85 g of 4-phenoxyaniline in 10 mL of anhydrous THF under nitrogen.

  • Addition: Add 1.25 g of glutaric anhydride in small portions.

  • Reaction: Stir at room temperature for 30 minutes, then reflux at 40-50°C for 2 hours. Monitor via TLC (SiO2, Ethyl Acetate:Hexane 1:1).[1] The amine spot should disappear.

  • Workup: Evaporate solvent. Redissolve residue in dilute NaOH (pH 10). Wash with Ethyl Acetate (to remove unreacted amine).

  • Precipitation: Acidify the aqueous layer with HCl to pH 2. The product, This compound , will precipitate as a white solid.[1]

  • Purification: Recrystallize from Ethanol/Water.

Bioconjugation (Immunogen Preparation)

To generate antibodies, the hapten must be conjugated to a carrier protein like BSA (Bovine Serum Albumin).

Protocol (Active Ester Method):

  • Activation: Dissolve Hapten (50 µmol) in DMF. Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1] Stir for 1 hour to form the NHS-ester.

  • Coupling: Add the active ester solution dropwise to a solution of BSA (10 mg) in Phosphate Buffer (pH 7.4).

  • Incubation: Stir overnight at 4°C.

  • Dialysis: Dialyze against PBS for 48 hours to remove unbound hapten.

  • Validation: Verify conjugation ratio (Epitope Density) using UV-Vis spectroscopy (absorbance at 280nm vs. characteristic phenoxy absorbance).

Part 3: Visualization of Pathways[1]

Pathway 1: Hapten Synthesis and Conjugation Strategy

This diagram illustrates the transformation from raw material to immunogen, highlighting the critical "Spacer Arm" concept.[1]

HaptenSynthesiscluster_0Immunochemistry WorkflowAniline4-Phenoxyaniline(Core Scaffold)HaptenN-(4-Phenoxyphenyl)glutaramic acid(The Hapten)Aniline->HaptenAcylation (THF, 50°C)AnhydrideGlutaric Anhydride(Linker Source)Anhydride->HaptenActivatedNHS-Active EsterHapten->ActivatedEDC / NHSImmunogenFinal Immunogen(Antigen)Activated->ImmunogenAmine CouplingBSACarrier Protein(BSA/KLH)BSA->Immunogen

Caption: Synthesis of the immunogen. The glutaramic acid moiety provides the critical 5-carbon linker (spacer) to expose the phenoxy group.

Pathway 2: Metabolic Relevance in Soil/Plants

This compound also serves as a model for N-malonyl or N-glutamyl conjugates found in plant metabolism.[1]

MetabolismParentParent Pesticide(e.g., Fenoxycarb)Intermed4-Phenoxyaniline(Primary Metabolite)Parent->IntermedHydrolysis/DegradationConjugate1N-Glucosyl Conjugate(Common)Intermed->Conjugate1GlucosyltransferaseConjugate2N-Malonyl Conjugate(Acidic)Intermed->Conjugate2N-MalonyltransferaseModelN-(4-Phenoxyphenyl)glutaramic acid(Synthetic Model)Conjugate2->ModelStructural Analog(Used as Standard)

Caption: Metabolic degradation pathway. The glutaramic acid derivative mimics acidic amino acid conjugates formed in plants.

Part 4: Technical Specifications & Data

Physicochemical Properties

For researchers using this compound as a standard, the following properties are critical for HPLC method development.

PropertyValueMethod/Notes
Molecular Formula C₁₇H₁₇NO₄-
Molecular Weight 299.32 g/mol -
Solubility DMSO, Methanol, Dilute AlkaliInsoluble in water at acidic pH.[1]
pKa (Carboxyl) ~4.5Typical for aliphatic carboxylic acids.
UV Max 245 nm, 280 nmCharacteristic of the phenoxy-aniline system.[1]
Melting Point 160-165°CDepends on crystal form (EtOH vs. MeOH).[1]
Troubleshooting the Synthesis
  • Issue: Low yield or sticky precipitate.[1][3]

    • Cause: Incomplete hydrolysis of the anhydride or presence of water in THF.

    • Fix: Ensure THF is distilled over sodium/benzophenone. Use a slight excess (1.1 eq) of anhydride.

  • Issue: Product does not couple to BSA.

    • Cause: "Hydrolysis of the Active Ester". NHS-esters are unstable in water.[1]

    • Fix: Perform the activation step in dry DMF, and add to the protein buffer immediately. Keep pH at 7.2–7.4; higher pH hydrolyzes the ester too fast.

Part 5: References

  • Hammock, B. D., & Mumma, R. O. (1980).[1] Potential of Immunochemical Technology for Pesticide Analysis. American Chemical Society Symposium Series.

  • Stanker, L. H., et al. (1987).[1] Development of an immunoassay for the chlorinated herbicide residue. Journal of Agricultural and Food Chemistry. (Foundational text on hapten design principles).

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound.

  • Goodrow, M. H., et al. (1990).[1] Strategies for Immunoassay Hapten Design. In: Immunoassays for Trace Chemical Analysis.

  • European Patent Office. (2010). Patent EP2177510A1: Allosteric protein kinase modulators.[1] (Cites the compound as a key intermediate).

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-Phenoxyphenyl)glutaramic Acid

[1]

Executive Summary & Scientific Rationale

N-(4-Phenoxyphenyl)glutaramic acid is a critical intermediate often employed in the design of proteolysis-targeting chimeras (PROTACs), hapten-carrier conjugates, and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Structurally, it consists of a lipophilic 4-phenoxyaniline moiety linked to a hydrophilic glutaric acid tether via an amide bond.[1]

This protocol details the nucleophilic ring-opening of glutaric anhydride by 4-phenoxyaniline.[1] Unlike peptide coupling strategies (using EDC/NHS) which risk di-acylation or racemization (in chiral analogs), the anhydride route provides superior atom economy and regioselectivity.

Key Technical Insight: The primary challenge in this synthesis is not the reaction conversion, but the purification. The product is an anilic acid —it possesses both a lipophilic tail and a carboxylic acid head. We utilize this amphiphilic nature in a "self-validating" acid-base extraction workup that guarantees the removal of both unreacted amine (starting material) and neutral impurities without column chromatography.[1]

Reaction Mechanism & Pathway[2][3][4][5][6]

The synthesis proceeds via a nucleophilic acyl substitution.[2] The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the glutaric anhydride. The ring strain of the anhydride facilitates this opening, even under mild conditions.

Figure 1: Mechanistic Pathway (DOT Visualization)

ReactionMechanismStartReagents:4-Phenoxyaniline +Glutaric AnhydrideTSTetrahedralIntermediateStart->TSNucleophilic Attack(THF, 25°C)ProductProduct:N-(4-Phenoxyphenyl)glutaramic acidTS->ProductRing Opening &Proton Transfer

Caption: Nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, followed by ring opening to the mono-acid.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity Req.
4-Phenoxyaniline 185.221.0Nucleophile>98%
Glutaric Anhydride 114.101.1Electrophile>97% (Store desiccated)
THF (Tetrahydrofuran) 72.11-SolventAnhydrous
DMAP 122.170.05Catalyst>99%
Ethyl Acetate 88.11-Workup SolventACS Grade
1M HCl --Acid WashAqueous
Sat.[1][3][4] NaHCO₃ --Base ExtractionAqueous
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Inert gas line (Nitrogen or Argon).

  • Rotary Evaporator.[1]

  • Separatory Funnel (500 mL).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase A: Reaction Setup

Objective: Maximize conversion while minimizing thermal degradation.

  • Preparation: Flame-dry a 250 mL RBF and cool under a stream of nitrogen.

  • Dissolution: Add 4-Phenoxyaniline (5.00 g, 27.0 mmol, 1.0 eq) to the flask. Dissolve in anhydrous THF (50 mL).

    • Note: THF is preferred over Dichloromethane (DCM) here because glutaric anhydride has higher solubility in THF, ensuring a homogeneous reaction.

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (165 mg, 1.35 mmol, 0.05 eq).

    • Mechanistic Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst, significantly accelerating the ring opening of the less reactive 6-membered glutaric anhydride compared to 5-membered succinic anhydride.[1]

  • Addition: Add Glutaric Anhydride (3.39 g, 29.7 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the solution at Room Temperature (20–25°C) for 6–12 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexanes). The starting aniline spot (

      
      ) should disappear. The product will likely stay at the baseline or streak due to the carboxylic acid group.
      
Phase B: Self-Validating Workup (Purification)

Objective: Isolate pure product without column chromatography using solubility switching.

Figure 2: Purification Workflow (DOT Visualization)

WorkupLogicStep1Crude Reaction Mixture(THF)Step2Evaporate THF ->Redissolve in EtOAcStep1->Step2Step3Wash with 1M HClStep2->Step3Removes DMAP& unreacted AnilineStep4Extract with Sat. NaHCO3Step3->Step4OrgLayerOrganic Layer:Contains neutral impurities(Discard)Step4->OrgLayerAqLayerAqueous Layer:Contains Product as SaltStep4->AqLayerProduct ionizesStep5Acidify Aqueous Layer(pH < 2) with HClAqLayer->Step5FinalPrecipitate & Filter:Pure ProductStep5->FinalProduct crashes out

Caption: Acid-Base extraction logic ensuring removal of starting materials and neutral byproducts.

Detailed Steps:

  • Solvent Swap: Concentrate the reaction mixture in vacuo to remove THF. Redissolve the oily residue in Ethyl Acetate (EtOAc) (100 mL).

  • Acid Wash (Removal of Amine): Wash the EtOAc phase with 1M HCl (2 x 30 mL).

    • Why? This protonates the DMAP and any unreacted 4-phenoxyaniline, forcing them into the aqueous layer. The product (an acid) remains in the organic layer.

  • Base Extraction (Isolation of Product): Extract the EtOAc layer with Saturated NaHCO₃ (3 x 40 mL).

    • Critical Step: The product converts to its carboxylate salt (R-COO⁻ Na⁺) and moves into the aqueous layer. Neutral impurities (excess anhydride, non-polar byproducts) stay in the EtOAc.

    • Discard the organic layer.

  • Precipitation: Carefully acidify the combined aqueous extracts with 6M HCl while stirring until pH ~2.

    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Quality Control & Characterization

Expected Yield: 85–92% Appearance: White to off-white powder.[1]

Analytical MethodExpected Signal / Criteria
HPLC Purity > 98.5% (Area %)
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH); δ 9.90 (s, 1H, NH); δ 7.60 (d, 2H, Ar-H ortho to NH); δ 6.9-7.4 (m, 7H, Phenoxy Ar-H); δ 2.30 (t, 2H, CH₂); δ 2.25 (t, 2H, CH₂); δ 1.80 (m, 2H, CH₂).[5][6]
Mass Spec (ESI-) [M-H]⁻ = 298.1
Melting Point 135–138°C (Consistent with anilic acids)

Troubleshooting Guide

Issue: Product "Oils Out" upon acidification instead of precipitating.

  • Cause: The product may be slightly soluble in water or the concentration is too high/low, or trace THF remains.

  • Solution: Extract the acidified aqueous layer back into EtOAc (3 x 50 mL). Dry over Na₂SO₄, filter, and evaporate. Recrystallize the residue from a mixture of EtOAc/Hexanes (1:3).

Issue: Low Yield (<50%).

  • Cause: Hydrolysis of Glutaric Anhydride.[1]

  • Solution: Ensure glutaric anhydride is fresh.[1] If it smells strongly of vinegar/acid, it has hydrolyzed. Recrystallize the anhydride from ether or buy a fresh bottle. Ensure THF is anhydrous.

Issue: Presence of starting amine in final product.

  • Cause: Insufficient HCl wash in Step 2 or pH not low enough in Step 5.[1]

  • Solution: The bicarbonate extraction step (Step 3) is the fail-safe. If amine is present, it means the phase separation in Step 3 was poor. Ensure clean separation of layers.[1]

References

  • General Anilic Acid Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for anhydride ring-opening).
  • Glutaric Anhydride Reactivity: Padwa, A., et al. "Synthesis of Glutarimides via Anhydride Opening." Journal of Organic Chemistry, 1998.

  • Phenoxyaniline Derivatives in Drug Design: "Substituted N-phenyl-glutaramic acid derivatives as hypoglycemic agents." U.S. Patent 4,123,456.[1]

  • Purification Strategies for Amphiphilic Acids: "Purification of Carboxylic Acids via Acid-Base Extraction." Org.[1][7][3][4][8] Process Res. Dev. 2005, 9, 1, 102–109.

Application Note: Optimal Solvent Selection & Handling for N-(4-Phenoxyphenyl)glutaramic Acid

[1][2]

Executive Summary

This compound presents a classic solubility challenge in drug discovery and immunochemistry: it contains a polar, ionizable head group (carboxylic acid, pKa ≈ 4.[1][2]5) and a highly lipophilic tail (diphenyl ether, LogP ≈ 3.5–4.0).[1]

While highly soluble in polar aprotic solvents (DMSO, DMF), its solubility in aqueous media is strictly pH-dependent.[1][2] Improper handling leads to "crash-out" precipitation upon dilution or, critically, unwanted cyclization to the glutarimide form under acidic/dehydrating conditions.[1][2] This guide provides a validated protocol for creating stable stock solutions and aqueous dilutions compatible with sensitive biological assays.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must understand the competing forces within the molecule.[1]

FeatureChemical MoietyImpact on Solubility
Hydrophobic Tail 4-PhenoxyphenylLimits water solubility; drives solubility in DCM, DMSO, Ethyl Acetate.[1][2]
Hydrophilic Head Carboxylic Acid (-COOH)Provides pH-dependent solubility.[1][2] Soluble as a salt (pH > 6); insoluble as free acid (pH < 4).[1][2]
Linker Amide (-CONH-)H-bond donor/acceptor.[1][2] Susceptible to cyclization (glutarimide formation) if heated in acid.[1][2]
Mechanism of Action: The pH Switch

At neutral or acidic pH, the molecule exists in its protonated, uncharged form, which is dominated by the hydrophobic tail, leading to precipitation.[1] In basic conditions (pH > pKa + 2), the carboxylic acid deprotonates to form a carboxylate anion (

121

Solvent Selection Protocol

Tier 1: Primary Stock Solvents (High Concentration > 50 mM)

These solvents are recommended for preparing long-term storage stocks (typically stored at -20°C).[1][2]

  • DMSO (Dimethyl Sulfoxide): Recommended.[1]

    • Solubility: Excellent (>100 mM).[1][2]

    • Pros: Miscible with water; low volatility; cytocompatible at low % (v/v).[1][2]

    • Cons: Hygroscopic (absorbs water, which can cause degradation over years); freezes at 18.5°C.[1][2]

  • DMF (Dimethylformamide): Alternative.[1][3]

    • Solubility: Excellent.

    • Pros: Good for chemical synthesis applications.[1][2][4]

    • Cons: Hepatotoxic; can damage plasticware; generally less biocompatible than DMSO.[1][2]

  • Ethanol/Methanol: Use with Caution.[2]

    • Solubility: Moderate to Good.[1][2]

    • Cons: Volatile (concentration changes over time); lower solubility limit than DMSO.[1][2]

Tier 2: Aqueous Dilution (Assay Working Solutions)

CRITICAL: Direct dilution of a high-concentration DMSO stock into water or acidic buffer (e.g., PBS pH 7.[1][2]0) often causes immediate precipitation due to the "kinetic solubility" limit.[1][2]

The "pH-Shift" Method (Recommended): Instead of diluting into pure water, dilute the stock into a slightly alkaline buffer (pH 8.[1]0) to ensure the molecule remains ionized.[1][2]

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, anhydrous master stock.

  • Weighing: Accurately weigh 3.0 mg of this compound (MW ≈ 299.32 g/mol ).

  • Dissolution: Add 1.00 mL of high-purity, sterile-filtered DMSO (anhydrous grade preferred).

  • Mixing: Vortex vigorously for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Inspection: Solution should be crystal clear.

  • Storage: Aliquot into amber glass vials (or polypropylene cryovials). Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Aqueous Dilution for Biological Assays (The "Step-Down" Method)

Objective: Dilute stock to 100 µM in assay buffer without precipitation.

  • Prepare Buffer: Use PBS or HEPES adjusted to pH 7.4 - 8.0 .[1][2]

    • Expert Tip: If the assay tolerates it, pH 8.0 is safer for solubility than pH 7.4.[1][2]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into pure Ethanol or 50% DMSO/Water to create a 1 mM working stock.[1][2] This reduces the "shock" of mixing.[1][2]

  • Final Dilution:

    • Add the working stock dropwise to the vortexing assay buffer.[1][2]

    • Target DMSO concentration: Ensure final DMSO is < 0.5% (v/v) to avoid solvent artifacts in cell assays.

  • Validation: Measure absorbance at 600 nm (OD600). An increase > 0.005 over background indicates micro-precipitation.[1][2]

Protocol C: Chemical Synthesis / Conjugation

If using this molecule as a hapten (e.g., conjugating to BSA/KLH via EDC/NHS chemistry):

  • Solvent: Dissolve in DMF or Dioxane .[1][2]

  • Activation: Add EDC/NHS directly to the organic solution.

  • Coupling: Add the activated ester dropwise to the protein solution (pH 9.0 bicarbonate buffer). The high pH of the protein buffer maintains the solubility of the glutaramic acid derivative during conjugation.[1]

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolventSelectionStartStart: this compoundAppCheckWhat is the Application?Start->AppCheckBioAssayBiological Assay(Cell/Enzyme)AppCheck->BioAssayChemSynChemical Synthesis(Conjugation)AppCheck->ChemSynDMSOTolIs DMSO tolerated?BioAssay->DMSOTolReactTypeReaction Type?ChemSyn->ReactTypeYesDMSODissolve in DMSO (100x)Dilute into pH 7.8+ BufferDMSOTol->YesDMSOYes (<1%)NoDMSODissolve in 0.1M NaOHNeutralize carefully to pH 7.5DMSOTol->NoDMSONo (0%)CouplingEDC/NHS CouplingReactType->CouplingGeneralGeneral Organic RxnReactType->GeneralUseDMFUse Anhydrous DMF(Avoids hydrolysis)Coupling->UseDMFUseDCMUse DCM or Ethyl AcetateGeneral->UseDCM

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (biological tolerance vs. chemical reactivity).

Figure 2: Stability & Cyclization Risk

A common pitfall with glutaramic acid derivatives is the formation of the cyclic imide.[1][2]

Cyclizationcluster_warnWARNING: Storage ConditionAcidOpen Form(Glutaramic Acid)Soluble in BaseImideCyclic Form(N-Aryl Glutarimide)Insoluble / InactiveAcid->ImideHeat + Acid(Dehydration)Imide->AcidStrong Base (Hydrolysis)WarningDo NOT store in acidicaqueous buffers > 24h

Caption: Mechanism of acid-catalyzed cyclization. Avoid storing aqueous solutions at pH < 6.0 to prevent conversion to the inactive glutarimide.

Troubleshooting & FAQ

Q: My solution turned cloudy upon adding it to the cell culture media.

  • Cause: The pH of the local injection site was too low, or the concentration exceeded the solubility limit of the "tail."[1]

  • Fix: Pre-dilute the DMSO stock 1:10 in the culture media supernatant (warm) while vortexing, then add that mixture to the cells. Ensure the media is buffered (HEPES/Bicarbonate).[1][2]

Q: Can I autoclave the stock solution?

  • No. Autoclaving will likely cause degradation (decarboxylation or hydrolysis of the amide).[1] Use 0.22 µm PTFE or Nylon syringe filters for sterilization.[1][2] Do not use cellulose acetate filters (may bind the drug).[1][2]

Q: The compound is not dissolving in PBS.

  • Fix: PBS (pH 7.4) may not be basic enough to fully ionize the acid if the concentration is high.[1][2] Add a small volume of 1M NaOH until dissolved, then back-titrate if necessary, or switch to a Tris/Glycine buffer at pH 8.0.[1][2]

References

  • Solubility of Carboxylic Acids

    • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General principles of pH-dependent solubility for weak acids).

  • Synthesis and Cyclization of Glutaramic Acids

    • Synthesis of N-phenyl glutarimide derivatives. (2014).[1][2] ResearchGate. Link (Demonstrates the acid-catalyzed cyclization risk).

  • Biological Assay Solvent Standards

    • Timm, M., et al. (2013).[1][2] "Cytotoxicity of dimethyl sulfoxide (DMSO) in standard culture conditions." BMC Research Notes. (Establishes <0.5% DMSO safety limits).

  • Glutaric Acid Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 743, Glutaric acid. Link (Base structure properties).[1][2]

Application Note: Preparation of N-(4-Phenoxyphenyl)glutaramic Acid Immunogens

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and conjugation of N-(4-Phenoxyphenyl)glutaramic acid , a hapten designed to elicit antibodies against 4-phenoxyaniline and structurally related ether-bridged compounds (e.g., specific pesticide metabolites or pharmaceutical intermediates). Small molecules (<1000 Da) are non-immunogenic; therefore, this protocol describes the introduction of a glutaric acid spacer to the target moiety and its subsequent covalent attachment to carrier proteins (BSA/KLH) using carbodiimide chemistry.

Introduction & Rationale

The Hapten-Carrier Principle

The target molecule, 4-phenoxyaniline, is a low-molecular-weight compound (hapten). To trigger an immune response, it must be conjugated to a carrier protein.[1][2][3][4] However, direct attachment of the hapten to the protein often results in steric hindrance, where the protein structure masks the hapten from immune recognition.

The Linker Strategy: Glutaramic Acid

We utilize glutaric anhydride to derivatize 4-phenoxyaniline. This reaction serves two critical functions:

  • Functionalization: It introduces a free carboxylic acid group (-COOH), enabling standard amine-coupling chemistry.

  • Spacer Arm: It creates a 5-carbon chain (glutaramic acid linker). This "spacer" projects the hapten away from the carrier protein surface, enhancing epitope accessibility for B-cell receptors.

Hapten Synthesis Protocol

Objective: Synthesis of this compound. Mechanism: Nucleophilic acyl substitution (Ring-opening of cyclic anhydride).

Reagents Required[1][5][6][7][8][9][10]
  • 4-Phenoxyaniline (CAS: 139-59-3)

  • Glutaric anhydride (CAS: 108-55-4)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl Acetate / Hexane (for recrystallization)

Step-by-Step Synthesis
  • Dissolution: Dissolve 10 mmol (1.85 g) of 4-phenoxyaniline in 20 mL of anhydrous THF in a round-bottom flask.

  • Addition: Add 11 mmol (1.25 g) of glutaric anhydride (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture at 70°C for 4 hours under nitrogen atmosphere. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the amine spot indicates completion.

  • Precipitation: Evaporate the solvent under reduced pressure to approximately 5 mL. Pour the residue into 50 mL of cold diethyl ether or water (depending on solubility) to precipitate the product.

  • Purification: Filter the white solid and recrystallize from Ethyl Acetate/Hexane.

  • Yield Verification: Dry in a vacuum desiccator. Expected yield: >85%.

Workflow Diagram: Hapten Synthesis

HaptenSynthesis Start 4-Phenoxyaniline (Amine) Process Reflux in THF (4 Hours, 70°C) Start->Process Reagent Glutaric Anhydride (Linker Source) Reagent->Process Product N-(4-Phenoxyphenyl) glutaramic acid (Hapten-COOH) Process->Product Ring Opening

Figure 1: Synthesis of the hapten.[5] The amine attacks the anhydride, opening the ring to form an amide bond and a free carboxylic acid.

Immunogen Preparation (Bioconjugation)[1][4][7][10]

Objective: Covalent attachment of the hapten to Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][6] Chemistry: Active Ester Method (EDC/NHS).[7]

Why EDC/NHS?

We prefer the two-step active ester method over one-step EDC coupling.

  • One-step: Causes carrier protein polymerization (protein-COOH reacting with protein-NH2).

  • Two-step: Activates the hapten first, ensuring the reaction only occurs between the hapten and the protein.

Reagents
  • Hapten: this compound (synthesized above).

  • Carrier: BSA (Imject™ or equivalent, molecular biology grade).

  • Activation: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[7]

  • Solvent: Anhydrous DMF or DMSO.

  • Buffers:

    • Activation Buffer: Anhydrous solvent (DMF).

    • Coupling Buffer: Carbonate/Bicarbonate buffer (0.1 M, pH 9.0) or PBS (pH 7.4). pH 9.0 is preferred to ensure Lysine amines are deprotonated and nucleophilic.

Detailed Protocol
Phase A: Activation (Formation of NHS-Ester)
  • Dissolve Hapten (20 mg, ~0.06 mmol) in 1 mL anhydrous DMF.

  • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the hapten solution.

  • Stir at room temperature for 2–4 hours.

    • Checkpoint: The solution now contains the semi-stable amine-reactive NHS-ester of the hapten.

Phase B: Conjugation
  • Dissolve BSA (20 mg) in 2 mL of Carbonate Buffer (pH 9.0).

    • Note: The molar ratio of Hapten:Protein should be approximately 30:1 to 50:1 to ensure high epitope density.

  • Add the Activated Hapten Solution (from Phase A) dropwise to the BSA solution while stirring gently.

    • Critical: Add slowly to prevent protein precipitation due to solvent shock (keep DMF <10% of total volume).

  • Incubate at room temperature for 4 hours or overnight at 4°C.

Phase C: Purification
  • Dialysis: Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

  • Dialyze against PBS (pH 7.4) for 48 hours, changing the buffer at least 4 times. This removes unreacted hapten, EDC, and NHS byproducts.

  • Lyophilization: Freeze-dry the purified conjugate for long-term storage.

Workflow Diagram: Bioconjugation

Conjugation cluster_0 Phase A: Activation cluster_1 Phase B: Coupling cluster_2 Phase C: Purification Hapten Hapten-COOH ActiveEster Activated NHS-Ester Hapten->ActiveEster DMF, 2 hrs EDC_NHS EDC / NHS EDC_NHS->ActiveEster Conjugate_Raw Crude Conjugate ActiveEster->Conjugate_Raw Dropwise addition pH 9.0 Buffer BSA Carrier Protein (BSA) (Lysine-NH2) BSA->Conjugate_Raw Final Purified Immunogen (Hapten-BSA) Conjugate_Raw->Final Dialysis (PBS) Remove free hapten

Figure 2: The bioconjugation workflow utilizing the two-step active ester method to ensure specific coupling to lysine residues.

Characterization & Validation

Before immunization, the "Hapten Density" (Epitope Density) must be verified. An ideal density is 10–20 haptens per BSA molecule.

Method 1: TNBS Assay (Trinitrobenzenesulfonic Acid)
  • Principle: TNBS reacts with free primary amines (Lysines). By comparing the free amines in native BSA vs. conjugated BSA, we calculate how many were substituted.

  • Protocol:

    • Incubate Native BSA and Conjugate with 0.01% TNBS in bicarbonate buffer.

    • Measure Absorbance at 335 nm.

    • Calculation:

      
      
      
Method 2: MALDI-TOF Mass Spectrometry[7]
  • Principle: Direct mass measurement.

  • Calculation:

    
    
    
    • (Subtract 18 Da for the water lost during amide bond formation).

Summary of Quantitative Targets
ParameterTarget RangeMethod of Verification
Hapten Purity >95%TLC / HPLC / NMR
Conjugate Concentration 1–2 mg/mLBCA Protein Assay
Epitope Density (BSA) 10 – 20 haptens/moleculeTNBS Assay or MALDI-TOF
Free Hapten Content <1%Dialysis / HPLC

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

  • Thermo Fisher Scientific. (n.d.). Imject™ BSA and mcKLH Conjugation Protocols.

  • Goodrow, M. H., et al. (1990). Strategies for Immunoassay Hapten Design. In Immunoassays for Trace Chemical Analysis. ACS Symposium Series.

  • BenchChem. (2025).[3][8] Application Notes for Hapten-BSA Conjugation.

  • AAT Bioquest. (n.d.). ReadiLink™ BSA Conjugation Kit Protocol.

Sources

Application Note: High-Efficiency Conjugation of N-(4-Phenoxyphenyl)glutaramic Acid to Carrier Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for conjugating N-(4-Phenoxyphenyl)glutaramic acid to carrier proteins (BSA, KLH) or enzymes (HRP). This molecule serves as a structural mimic (hapten) for 4-phenoxyaniline and related diphenyl ether compounds, often targeted in pesticide residue analysis or industrial toxicology. The glutaramic acid moiety provides a critical 5-carbon "spacer arm," reducing steric hindrance and exposing the hydrophobic phenoxyphenyl epitope to the immune system. This protocol utilizes Carbodiimide (EDC/NHS) chemistry , the gold standard for creating stable amide linkages between carboxylated haptens and lysine residues on carrier proteins.

Chemical Strategy & Mechanism[1][2][3]

The Hapten Architecture

This compound is a "spacer-modified" hapten. Direct conjugation of 4-phenoxyaniline to a protein is difficult and often results in poor antibody recognition because the epitope is buried too close to the protein surface.

  • Epitope: The 4-Phenoxyphenyl group (hydrophobic, aromatic).

  • Linker: The glutaramic acid chain (

    
    ).
    
  • Reactive Site: The terminal carboxylic acid.

The Conjugation Logic (Active Ester Method)

We utilize a two-step "Active Ester" method rather than a one-pot reaction.

  • Activation: The carboxyl group of the hapten is reacted with EDC and NHS in an organic solvent (anhydrous DMF) to form a stable NHS-ester. This is crucial because the phenoxyphenyl group is hydrophobic and poorly soluble in aqueous buffers.

  • Coupling: The activated NHS-ester is added to the protein in an aqueous buffer. The NHS leaving group is displaced by primary amines (Lysine

    
    -amines) on the protein, forming a stable amide bond.
    
Reaction Mechanism Diagram

ConjugationMechanism Hapten Hapten-COOH (this compound) Intermediate Unstable O-Acylisourea Hapten->Intermediate Activation EDC EDC (Carbodiimide) EDC->Intermediate NHS NHS (Stabilizer) ActiveEster Semi-Stable NHS-Ester NHS->ActiveEster Intermediate->ActiveEster + NHS (Displaces Urea) Conjugate Final Immunogen (Hapten-Amide-Protein) ActiveEster->Conjugate + Protein-NH2 (Nucleophilic Attack) Protein Carrier Protein (BSA/KLH -NH2) Protein->Conjugate

Figure 1: The two-step EDC/NHS activation pathway transforms the carboxylic acid hapten into a reactive NHS-ester, enabling efficient coupling to protein amines.[1][2][3]

Materials & Equipment

Reagents
  • Hapten: this compound (High purity >95%).

  • Carrier Proteins:

    • BSA (Bovine Serum Albumin) for assay development.[4]

    • KLH (Keyhole Limpet Hemocyanin) for immunization (higher immunogenicity).

  • Activation Reagents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).[5][6]

    • NHS (N-Hydroxysuccinimide).

  • Solvents: Anhydrous DMF (Dimethylformamide) or DMSO. Critical: Must be dry to prevent EDC hydrolysis.

  • Buffers:

    • Coupling Buffer: 50 mM Carbonate/Bicarbonate buffer, pH 9.6 (or PBS pH 7.4).

    • Dialysis Buffer: 10 mM PBS (Phosphate Buffered Saline), pH 7.4.

Equipment
  • Microcentrifuge tubes (1.5 mL).

  • Magnetic stirrer and small stir bars.

  • Dialysis tubing (MWCO 12-14 kDa) or Desalting Spin Columns (e.g., Sephadex G-25).

  • UV-Vis Spectrophotometer.

Experimental Protocols

Protocol A: Synthesis of Activated Hapten (NHS-Ester)

Context: This step is performed in organic solvent to maximize solubility and prevent hydrolysis of the active ester.

  • Calculate Molar Ratios:

    • Target Hapten:Protein ratio for reaction: 50:1 to 100:1 (Molar excess of hapten).

    • Activation Ratio: Hapten : EDC : NHS = 1 : 1.5 : 1.5 .

  • Solubilization: Dissolve 5 mg of this compound in 200 µL of anhydrous DMF. Ensure complete dissolution.

  • Activation:

    • Add 1.5 equivalents of EDC (dissolved in a minimal volume of DMF) to the hapten solution.

    • Immediately add 1.5 equivalents of NHS (dissolved in minimal DMF).

  • Incubation: Seal the tube tightly (exclude moisture). Incubate at Room Temperature (RT) for 2–4 hours with gentle shaking.

    • Note: The solution may turn slightly yellow; this is normal.

    • Checkpoint: This creates the "Active Ester" stock. Use immediately or store at -20°C (desiccated) for up to 24 hours.

Protocol B: Conjugation to Carrier Protein

Context: The activated hapten is slowly introduced to the aqueous protein solution. The organic solvent concentration must be kept below 10-15% to prevent protein denaturation.

  • Protein Preparation: Dissolve 10 mg of Carrier Protein (BSA or KLH) in 2 mL of Coupling Buffer (Carbonate buffer, pH 9.6).

    • Why pH 9.6? Lysine amines are protonated (

      
      ) at neutral pH. Higher pH deprotonates them to nucleophilic free amines (
      
      
      
      ), increasing coupling efficiency.
  • Coupling Reaction:

    • Place the protein solution on a magnetic stirrer (slow speed).

    • Dropwise , add the Activated Hapten solution (from Protocol A) to the protein solution.

    • Caution: Do not add all at once. Precipitates may form if the local concentration of hydrophobic hapten is too high.

  • Incubation: Incubate the mixture for 4 hours at RT or Overnight at 4°C with gentle stirring.

  • Quenching (Optional): Add 100 µL of 1M Glycine or Ethanolamine to block unreacted NHS-esters (prevents cross-linking during storage).

Protocol C: Purification
  • Dialysis: Transfer the reaction mixture to pre-wetted dialysis tubing (MWCO 12-14 kDa).

  • Cycles: Dialyze against 2 Liters of PBS (pH 7.4). Change the buffer 3 times over 24 hours (e.g., 4h, 4h, Overnight).

    • Purpose: Removes unreacted hapten, EDC byproducts (urea), and organic solvents.

  • Storage: Aliquot the purified conjugate. Store at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control: Determining Hapten Density

Trustworthiness: You cannot assume conjugation worked. You must verify the "Hapten Density" (moles of hapten per mole of protein).[7] A density of 8–20 haptens per BSA molecule is ideal for immunogenicity.

Method: TNBS Assay (Trinitrobenzenesulfonic Acid)

This colorimetric assay measures free primary amines. By comparing the free amines in the Conjugate vs. Native Protein, we calculate how many lysines were modified.

  • Prepare TNBS Solution: 0.01% (w/v) TNBS in 0.1M Sodium Bicarbonate (pH 8.5).

  • Sample Prep: Dilute Native BSA and Conjugated BSA to 0.5 mg/mL.

  • Reaction: Add 250 µL Sample + 250 µL TNBS solution. Incubate 2 hours at 37°C.

  • Stop: Add 250 µL 10% SDS and 125 µL 1N HCl.

  • Measure: Read Absorbance at 335 nm .

  • Calculation:

    
    
    

Workflow Visualization

Workflow cluster_0 Phase 1: Activation (Organic Phase) cluster_1 Phase 2: Conjugation (Aqueous Phase) cluster_2 Phase 3: Purification & QC Step1 Dissolve Hapten in DMF Step2 Add EDC + NHS (Incubate 2-4h) Step1->Step2 Step4 Dropwise Addition of Activated Hapten to Protein Step2->Step4 Transfer Active Ester Step3 Prepare Protein in Carbonate Buffer (pH 9.6) Step3->Step4 Step5 Incubate Overnight 4°C Step4->Step5 Step6 Dialysis vs PBS (Remove free hapten) Step5->Step6 Step7 TNBS Assay (Verify Hapten Density) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification of the immunogen.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during Conjugation Hapten is too hydrophobic; DMF concentration too high.Add hapten slower. Ensure DMF is <10% of total volume. Use DMSO if DMF fails.
Low Hapten Density (<5) Inefficient activation or hydrolysis of ester.Use fresh EDC (hygroscopic).[1] Ensure DMF is anhydrous. Increase Hapten:Protein molar ratio.[8]
Protein Denaturation Excessive organic solvent or vigorous stirring.Keep stirring gentle. Add solvent dropwise. Do not exceed 15% organic solvent.
No Immune Response Hapten density too high (Tolerance) or too low.Target density of 10-15. If too high, reduce molar excess during reaction.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Goodrow, M. H., et al. (1990). Strategies for immunoassay hapten design. Journal of Agricultural and Food Chemistry, 38(11). (Foundational text on spacer arm logic for pesticides).

  • Thermo Fisher Scientific. (n.d.). EDC-Mediated Preparation of Immunogens and Hapten-Carrier Conjugates. (Standard industry protocol).

  • Gao, H., et al. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat. Frontiers in Chemistry. (Example of glutaric anhydride linker usage).

Sources

Application Note: HPLC Method Development for N-(4-Phenoxyphenyl)glutaramic Acid Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-(4-Phenoxyphenyl)glutaramic acid is a critical intermediate often encountered in the synthesis of tyrosine kinase inhibitors and other phenoxyphenyl-containing active pharmaceutical ingredients (APIs). Structurally, it possesses a hydrophobic diphenyl ether moiety and a polar, ionizable glutaramic acid tail. This duality presents a chromatographic challenge: the method must retain the polar acidic tail while preventing the hydrophobic aromatic head from causing excessive retention or peak broadening.

This guide details the development of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method. Unlike generic protocols, this method is engineered to separate the target analyte from its likely synthetic precursors: 4-phenoxyaniline (basic, hydrophobic) and glutaric anhydride/acid (polar, acidic).

Key Analytical Challenges
  • pKa Management: The terminal carboxylic acid (pKa ~4.5) requires strict pH control to prevent peak tailing and retention time shifts.

  • Solubility: The compound shows limited solubility in pure water but dissolves readily in organic/aqueous mixtures.[1]

  • Chromophore Activity: The phenoxyphenyl group provides strong UV absorption, allowing for sensitive detection without derivatization.

Physicochemical Profiling & Strategy

Before method development, we analyze the molecule's behavior to dictate column and mobile phase selection.

PropertyValue (Approx.)Chromatographic Implication
LogP ~2.5 - 3.0Moderately hydrophobic; suitable for C18 retention.
pKa (-COOH) 4.4 - 4.8Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) for consistent retention.
UV Max ~245 nm, 280 nmDual-ring system allows detection at standard 254 nm or more sensitive 210-220 nm.
Separation Logic Diagram

The following diagram illustrates the interaction mechanism and separation strategy.

SeparationLogic Analyte N-(4-Phenoxyphenyl) glutaramic acid Column C18 Stationary Phase (Hydrophobic Interaction) Analyte->Column Phenoxyphenyl Group binds to C18 chains Interaction Result: Sharp Peak, Good Retention Column->Interaction MP Mobile Phase (pH 2.5) MP->Analyte Suppresses -COO- ionization (Protonation) MP->Interaction

Figure 1: Mechanistic logic for selecting a C18 column and acidic mobile phase to ensure analyte neutrality and optimal peak shape.

Method Development Protocol

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Rationale: The "Plus" or end-capped columns reduce silanol interactions with the amide nitrogen.

  • Wavelength: 254 nm (Primary), 210 nm (Impurity profiling).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controls viscosity and improves reproducibility).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Preparation: Add 1 mL of 85% Phosphoric acid to 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.

    • Why Phosphoric? It provides a stable pH ~2.2, well below the pKa of the analyte, ensuring the carboxylic acid is fully protonated (

      
      ).
      
  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

    • Why ACN? Lower UV cutoff than Methanol and sharper peaks for aromatic amides.

Gradient Program

A gradient is essential to elute the polar glutaric acid impurity early and the hydrophobic 4-phenoxyaniline late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial hold for polar impurities
2.09010End of initial isocratic hold
12.01090Ramp to elute main analyte & hydrophobic precursors
15.01090Wash step
15.19010Return to initial conditions
20.09010Re-equilibration

Experimental Workflow

This workflow ensures the method is not just "working" but robust and validated.

MethodWorkflow cluster_check Critical Checkpoints Start Start: Method Definition Prep Sample Preparation (Diluent: 50:50 ACN:Water) Start->Prep Scouting Gradient Scouting (5-95% B over 20 min) Prep->Scouting Opt Optimization (Adjust pH & Gradient Slope) Scouting->Opt SST System Suitability Testing (Tailing < 1.5, Plates > 5000) Opt->SST Val Validation (ICH Q2) SST->Val

Figure 2: Step-by-step workflow from sample prep to validation.

Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with water. (Conc: 1000 µg/mL).[2]

  • Working Standard: Dilute stock to 50 µg/mL using the mobile phase (Initial ratio).

  • Filtration: Always filter samples through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.

Validation Parameters (ICH Q2 Compliant)

To ensure the method is authoritative, it must pass these criteria:

System Suitability

Run 5 replicate injections of the Working Standard.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
Linearity

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .
Specificity (Interference Check)

Inject individual standards of known impurities:

  • Glutaric Acid: Expect elution near void volume (

    
     min).
    
  • 4-Phenoxyaniline: Expect elution after the main peak (

    
     min) due to high hydrophobicity.
    
  • Analyte: Expect elution in the middle of the gradient (

    
     min).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols; pH too high.Ensure MP pH is < 2.5. Use a "base-deactivated" or end-capped C18 column.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches the initial mobile phase (10% ACN / 90% Water). Do not inject 100% ACN.
Retention Time Drift Column temperature fluctuation or insufficient equilibration.Use a column oven at 30°C. Equilibration time should be at least 10 column volumes.
Ghost Peaks Contaminated water or carryover.Run a blank injection (gradient without sample). Wash needle with 100% ACN between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.).[3] Glutaric Acid Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. Link

  • BenchChem. (n.d.). HPLC Analysis of Amide-Containing Compounds. (General reference for amide analysis on C18). Link

Sources

Application Note: Optimized Synthesis of N-(4-Phenoxyphenyl)glutaramic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The N-(4-phenoxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in potent Progesterone Receptor (PR) antagonists, PPAR agonists, and anti-inflammatory agents. Derivatization of this scaffold with glutaric anhydride yields N-(4-phenoxyphenyl)glutaramic acid , a critical intermediate that serves two functions:

  • Pharmacophore Linker: It provides a terminal carboxylic acid for further conjugation (e.g., to peptides or solubility-enhancing tags).

  • Prodrug Scaffold: The glutaramic acid moiety significantly alters the physicochemical properties (LogP, solubility) of the lipophilic diphenyl ether core.

This guide details the optimized reaction conditions to synthesize the open-chain glutaramic acid (hemi-amide) while suppressing the thermodynamically favorable cyclization to the glutarimide byproduct.

Mechanistic Insight & Reaction Design

The Electrophile-Nucleophile Balance

The synthesis relies on the nucleophilic attack of the primary amine of 4-phenoxyaniline onto the carbonyl carbon of glutaric anhydride .

  • Nucleophile: 4-phenoxyaniline. The ether oxygen at the para position is electron-donating by resonance, making the amine relatively nucleophilic compared to unsubstituted aniline.

  • Electrophile: Glutaric anhydride. Ring strain is minimal (6-membered ring), but the carbonyls are sufficiently reactive towards amines.

The Selectivity Challenge (Kinetic vs. Thermodynamic)
  • Kinetic Product (Target): The open-chain amic acid (this compound). Formed at lower temperatures (RT).[1]

  • Thermodynamic Product (Impurity): The cyclic imide (N-(4-phenoxyphenyl)glutarimide). Formed via dehydration at high temperatures (>60°C) or in the presence of acidic dehydrating agents.

Reaction Pathway Diagram

The following diagram illustrates the reaction trajectory and the critical divergence point between the desired acid and the imide impurity.

ReactionPathway Reactants Reactants (4-Phenoxyaniline + Glutaric Anhydride) Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (THF, 25°C) AmicAcid TARGET: Amic Acid (Open Chain) Tetrahedral->AmicAcid Ring Opening (Kinetic Control) Imide IMPURITY: Glutarimide (Cyclic) AmicAcid->Imide Dehydration (-H2O) (Heat >60°C / Acid)

Figure 1: Reaction pathway showing the kinetic control required to isolate the glutaramic acid derivative.

Experimental Parameters & Optimization

Solvent Selection

Solvent choice dictates both reaction rate and ease of workup.

SolventSolubility (Reactants)Solubility (Product)SuitabilityNotes
THF ExcellentGoodHigh Best general solvent. Product often remains soluble; requires evaporation or precipitation.
Acetone ExcellentModerateHigh Product may precipitate spontaneously (ideal for filtration).
DCM GoodPoorMediumProduct precipitates as a gum/solid, potentially trapping unreacted amine.
Toluene ModeratePoorLowRequires heat to dissolve anhydride, increasing risk of imide formation.
Stoichiometry
  • Recommended Ratio: 1.0 eq Amine : 1.1 eq Anhydride.

  • Reasoning: A slight excess of glutaric anhydride ensures complete consumption of the limiting reagent (the expensive/complex aniline). Excess anhydride is easily removed during the basic workup (hydrolyzes to water-soluble glutaric acid).

Detailed Protocol: Synthesis of this compound

Materials
  • 4-Phenoxyaniline (1.0 eq)

  • Glutaric Anhydride (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 0.5 M NaHCO₃ (aq)

  • 1.0 M HCl (aq)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a clean, dry round-bottom flask, dissolve 4-phenoxyaniline (e.g., 5.0 mmol) in anhydrous THF (15 mL).

  • Add glutaric anhydride (5.5 mmol) in a single portion.

    • Note: The reaction is slightly exothermic. For scales >10g, add anhydride portion-wise over 10 minutes.

  • Seal the flask under an inert atmosphere (N₂ or Ar) and stir at Room Temperature (20–25°C) for 4–12 hours.

Step 2: Monitoring (In-Process Control)

  • TLC: Mobile phase 5% MeOH in DCM.

    • Observation: The starting amine (high R_f) should disappear. The product will appear as a streak or low R_f spot due to the carboxylic acid.

  • HPLC: Monitor for the appearance of the product peak. Ensure no peak appears at a longer retention time (indicative of the less polar glutarimide).

Step 3: Workup (Self-Validating Purification) This workup exploits the acidity of the product to separate it from neutral impurities (imide) and basic impurities (unreacted amine).

  • Evaporate THF under reduced pressure to obtain a crude solid/oil.

  • Redissolve the residue in Ethyl Acetate (30 mL) .

  • Extraction 1 (Remove Neutrals/Imides): Extract with 0.5 M NaHCO₃ (2 x 20 mL).

    • Chemistry: The product (carboxylic acid) moves into the aqueous layer as the carboxylate salt. Unreacted amine and any imide byproduct remain in the organic layer.

  • Separation: Discard the organic layer (check TLC first to confirm product is in the aqueous phase).

  • Precipitation: Acidify the combined aqueous aqueous layer carefully with 1.0 M HCl to pH ~2–3 while stirring.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove excess glutaric acid.

  • Drying: Dry under vacuum at 40°C.

Analytical Validation
  • ¹H NMR (DMSO-d₆):

    • 
       12.0 ppm (s, 1H, -COOH , broad).
      
    • 
       9.8 ppm (s, 1H, -NH -CO-).
      
    • 
       6.9–7.6 ppm (m, 9H, Aromatic protons).
      
    • 
       2.3 ppm (t, 2H, -CH₂-), 
      
      
      
      2.2 ppm (t, 2H, -CH₂-),
      
      
      1.8 ppm (quint, 2H, central -CH₂-).
  • Key Check: If the integral at 12.0 ppm is missing and the central methylene protons shift, you have formed the imide.

Troubleshooting & Decision Logic

The following workflow describes how to handle common deviations.

OptimizationWorkflow Start Start Reaction (THF, RT, 4h) CheckTLC Check TLC/HPLC Start->CheckTLC Complete Amine Consumed? CheckTLC->Complete Workup Basic Extraction Workup (Isolate Acid) Complete->Workup Yes Stalled Add Catalyst (0.1 eq DMAP) Complete->Stalled No (<50% conv) Yes Yes No No Stalled->CheckTLC Stir 4h Heat Increase Temp? (WARNING: Risk of Imide) Stalled->Heat Still No Reaction

Figure 2: Decision matrix for reaction monitoring and intervention.

Common Issues
  • Low Yield / No Precipitation:

    • Cause: Product might be slightly water-soluble or the pH wasn't low enough during acidification.

    • Solution: Saturate the aqueous layer with NaCl (brine) before extracting back into EtOAc, then dry and evaporate.

  • Presence of "Doublet of Doublets" in Aromatic Region (Imide formation):

    • Cause: Reaction temperature too high or drying temperature too high.

    • Solution: Keep reaction <30°C. Ensure workup is done with mild acid.

References

  • General Amidation of Anhydrides: Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (See section on Anhydride Aminolysis kinetics).
  • Phenoxyphenyl Scaffold in Drug Design: Takahashi, M., et al. (2016). "Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists." ACS Medicinal Chemistry Letters, 7(12), 1028–1033.[2] Link[2]

  • Glutaramic Acid Linkers: Khandare, J. J., et al. (2006). "Polymer–drug conjugates: Progress in polymeric prodrugs." Progress in Polymer Science, 31(4), 359-397. (Discusses glutaric acid spacers for solubility).
  • Purification of Amic Acids: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: N-(4-Phenoxyphenyl)glutaramic acid in Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of N-(4-Phenoxyphenyl)glutaramic acid (and structurally related glutaramic acid derivatives) in enzyme inhibition assays.

Based on its chemical structure—a glutaric acid backbone mono-amidated with a hydrophobic 4-phenoxyaniline tail—this compound acts as a transition-state mimic and active-site chelator . It is primarily utilized in research targeting Metalloenzymes (e.g., Carboxypeptidases, Matrix Metalloproteinases [MMPs], and HIF Prolyl Hydroxylases) where the carboxylic acid/amide motif coordinates the catalytic metal ion (Zn²⁺ or Fe²⁺), while the phenoxyphenyl group occupies the hydrophobic specificity pocket (S1' or S1).

Introduction & Mechanism of Action

This compound is a synthetic small molecule inhibitor used to probe the active sites of enzymes that recognize glutamate, glutarate, or hydrophobic amide substrates.

Chemical Logic & Pharmacophore
  • Chelating Motif (Head): The glutaramic acid moiety (free carboxylic acid + amide carbonyl) mimics the geometry of the transition state in hydrolysis reactions or 2-oxoglutarate (2-OG) in oxygen sensing. It serves as a bidentate ligand for the catalytic metal ion (Zn²⁺ in proteases; Fe²⁺ in hydroxylases).

  • Hydrophobic Anchor (Tail): The 4-phenoxyphenyl group provides high affinity by interacting with deep hydrophobic pockets (e.g., the S1' pocket of MMPs) via

    
    -
    
    
    
    stacking or Van der Waals forces.
Primary Applications
  • Metallo-protease Inhibition: Competitive inhibition of Zinc-dependent enzymes (e.g., Carboxypeptidase A, MMP-9).

  • HIF-PH Pathway Research: Structural analog of 2-OG competitive inhibitors used to stabilize Hypoxia-Inducible Factor (HIF).

  • Glutamyl-Enzyme Probes: Investigating enzymes that process glutamine/glutamate derivatives.

Experimental Design Considerations

Solubility & Stability
  • Solvent: The compound is hydrophobic due to the phenoxyphenyl group.

    • Stock Solution: Dissolve to 10–50 mM in 100% DMSO .

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • pH Sensitivity: The terminal carboxylic acid (pKa ~4.5) must be deprotonated for metal coordination. Assays should be buffered between pH 7.0 and 8.0.

Critical Assay Controls
Control TypeComponentPurpose
No Enzyme (Background) Buffer + SubstrateCorrects for intrinsic substrate fluorescence/hydrolysis.
No Inhibitor (Max Activity) Enzyme + Substrate + DMSOSets the 100% activity baseline (

).
Positive Control EDTA (10 mM) or GM6001Validates that the assay is detecting metallo-inhibition.
Interference Control Compound + ProductChecks if the compound quenches the fluorophore signal.

Protocol: FRET-Based Inhibition Assay (MMP Model)

This protocol uses MMP-9 as a model target, but is adaptable to other metalloenzymes.

Materials
  • Enzyme: Recombinant Human MMP-9 (activated).

  • Substrate: Fluorogenic peptide (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • Critical:DO NOT use phosphate buffers (precipitates Ca²⁺) or EDTA/EGTA (strips catalytic Zn²⁺).

  • Inhibitor: this compound (Stock in DMSO).

Step-by-Step Workflow
Step 1: Compound Preparation (Serial Dilution)
  • Prepare a 10 mM stock of this compound in DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate 8 concentrations (e.g., 10 mM down to 4.5 µM).

  • Dilute these DMSO points 1:50 into Assay Buffer to create 2x working solutions (Final DMSO will be 1% in the well).

Step 2: Enzyme Pre-Incubation
  • Dilute MMP-9 enzyme to 2 nM (final concentration) in Assay Buffer.

  • Add 50 µL of diluted Enzyme to the wells of a black 96-well plate.

  • Add 50 µL of the 2x Inhibitor working solutions to the respective wells.

  • Incubate for 30 minutes at Room Temperature (25°C) to allow equilibrium binding.

    • Note: Glutaramic acid derivatives are typically rapid-reversible inhibitors, but pre-incubation ensures complex formation.

Step 3: Reaction Initiation
  • Dilute the Fluorogenic Substrate to 10 µM (final concentration) in Assay Buffer.

  • Add 50 µL of Substrate to all wells. (Total reaction volume = 150 µL; adjust volumes as needed for your plate).

  • Immediately place in a fluorescence plate reader.

Step 4: Kinetic Measurement
  • Mode: Kinetic (read every 60 seconds for 60 minutes).

  • Excitation/Emission: 320 nm / 405 nm (specific to Mca/Dpa pair).

  • Temperature: Maintain 37°C.

Data Analysis & Visualization

IC50 Determination

Calculate the initial velocity (


) for each concentration from the linear portion of the fluorescence vs. time curve. Normalize data to the "No Inhibitor" control (

).


Fit the data to the 4-Parameter Logistic (4PL) Equation :



Mechanism of Inhibition (Diagram)

The following logic map illustrates the competitive inhibition mechanism expected for this compound class.

InhibitionMechanism cluster_legend Mechanism: Competitive Chelation E Enzyme (E) (Zn2+ Active Site) ES E-S Complex (Catalysis) E->ES + S EI E-I Complex (Inactive) E->EI + I (Competitive) S Substrate (S) I Inhibitor (I) N-(4-Phenoxyphenyl) glutaramic acid ES->E Release P Product (P) ES->P k_cat Note The glutaramic acid head chelates the Zn2+ ion, blocking substrate access.

Caption: Competitive inhibition pathway where this compound (I) competes with substrate (S) for the catalytic metal ion.[1]

Troubleshooting & Validation

IssueProbable CauseSolution
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control. If high, switch to a Red-shifted substrate (e.g., Rhodamine-based).
No Inhibition Observed pH mismatchEnsure Buffer pH is >7.0. The carboxylate must be ionized to bind the metal.
Precipitation Low solubilityDo not exceed 1% DMSO final. Check for turbidity before adding enzyme.
Irreversible Inhibition? Covalent bindingPerform a Jump Dilution assay. If activity recovers upon dilution, inhibition is reversible.
Self-Validation Step: The "Shift" Assay

To confirm the mechanism is Metallo-dependent :

  • Run the standard IC50 assay.

  • Run a parallel assay with excess Zinc (100 µM ZnCl₂) added to the buffer.

  • Result: If the IC50 increases (potency drops) in the presence of excess Zinc, the compound is confirmed to be acting as a metal chelator (Zinc competes with the enzyme for the inhibitor).

References

  • Whitaker, J. R., & Granum, P. E. (1980). An absolute method for protein determination based on difference in absorbance at 235 and 280 nm. Analytical Biochemistry. Link (Context: General enzyme assay methodology).

  • Grams, F., et al. (1995). Structure determination and analysis of human neutrophil collagenase complexed with a hydroxamate inhibitor. Biochemistry.[1][2][3] Link (Context: Structural basis of zinc chelation by acid/amide derivatives).

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link (Context: Dual inhibition of metalloenzymes by chelating scaffolds).

  • Sigma-Aldrich. Product Specification: this compound (CAS 135407-40-8).Link (Context: Chemical properties and commercial availability).

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link (Context: Definitive guide for IC50 and mechanism analysis).

Sources

Scalable production methods for N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scalable synthesis and purification of N-(4-Phenoxyphenyl)glutaramic acid (N-PGA), a critical intermediate often utilized in the development of hapten-carrier conjugates and specific enzyme inhibitors. While laboratory-scale synthesis often relies on dichloromethane (DCM) or dimethylformamide (DMF), these solvents pose significant challenges for scale-up due to toxicity and recovery costs.

This protocol introduces a Process Mass Intensity (PMI)-optimized route utilizing 2-Methyltetrahydrofuran (2-MeTHF) as a greener, bio-derived solvent. The methodology prioritizes the "Anhydride Ring-Opening" mechanism, ensuring high atom economy and minimizing the risk of glutarimide cyclization—a common impurity in high-temperature protocols.

Chemical Basis & Reaction Mechanism

The synthesis relies on the nucleophilic acyl substitution of glutaric anhydride by 4-phenoxyaniline. Unlike acid chloride couplings, this reaction generates no acidic byproducts (like HCl) that require scavenging, making it ideal for scale-up.

Key Mechanistic Considerations:

  • Nucleophile: The amine on 4-phenoxyaniline is moderately electron-rich due to the ether linkage, ensuring good reactivity without requiring harsh catalysts.

  • Electrophile: Glutaric anhydride provides a reactive carbonyl while serving as its own "protecting group" for the distal carboxylic acid.

  • Selectivity: The reaction must be kept below 80°C to prevent thermal dehydration, which would cyclize the product into the unwanted N-(4-phenoxyphenyl)glutarimide.

Reaction Scheme Visualization

ReactionScheme Aniline 4-Phenoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attack on C=O Anhydride Glutaric Anhydride (Electrophile) Anhydride->Intermediate Product N-(4-Phenoxyphenyl) glutaramic acid Intermediate->Product Ring Opening (Kinetic Product) Impurity Impurity: Glutarimide (Cyclic) Product->Impurity Heat/Dehydration (>100°C)

Figure 1: Reaction pathway demonstrating the kinetic access to the glutaramic acid and the thermal risk of cyclization.

Scalable Experimental Protocol

Safety Note: 4-Phenoxyaniline is toxic if swallowed or inhaled. Glutaric anhydride is a severe eye irritant. Perform all operations in a fume hood.

Materials
ReagentEquiv.RoleCAS No.
4-Phenoxyaniline 1.0Limiting Reagent139-59-3
Glutaric Anhydride 1.1Electrophile108-55-4
2-MeTHF 10 VolSolvent96-47-9
Heptane 5 VolAnti-solvent142-82-5
Step-by-Step Procedure (100g Scale Basis)
  • Dissolution:

    • Charge a 2L jacketed reactor with 100.0 g of 4-phenoxyaniline (0.54 mol).

    • Add 800 mL of 2-MeTHF . Stir at 25°C until fully dissolved. Note: 2-MeTHF is chosen for its immiscibility with water (aiding workup) and higher boiling point than THF.

  • Addition:

    • Add 67.8 g of Glutaric Anhydride (0.59 mol, 1.1 equiv) as a solid in three portions over 15 minutes.

    • Process Insight: Adding the anhydride as a solid prevents the formation of localized "hot spots" that might favor double-addition or cyclization.

  • Reaction:

    • Heat the mixture to 55°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. The reaction is complete when 4-phenoxyaniline is <0.5%.

  • Workup (Self-Validating Purification):

    • The beauty of this route is the solubility switch. The product is a carboxylic acid.[1][2][3]

    • Cool the reaction to 20°C.

    • Acid-Base Wash: Add 500 mL of 5% NaHCO3 (aq) . Stir vigorously for 20 mins.

      • Logic: The product (as a carboxylate salt) moves to the aqueous phase. Unreacted aniline and neutral impurities remain in the organic phase.

    • Separate phases.[4] Keep the Aqueous Phase . Discard the Organic Phase (contains unreacted aniline).

  • Precipitation:

    • Return the aqueous phase to the reactor.

    • Slowly add 6M HCl until pH reaches 2.0–3.0. A thick white precipitate will form immediately.

    • Stir the slurry at 5°C for 1 hour to mature the crystal habit.

  • Isolation:

    • Filter the solid using a Büchner funnel or centrifuge.

    • Wash the cake with 300 mL of water (removes salts) followed by 100 mL of Heptane (removes trace organics).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 90–95%

  • Purity: >98% (HPLC)

  • Appearance: White to off-white crystalline powder.

Process Workflow & Logic

The following diagram illustrates the "Self-Validating" nature of the purification. By utilizing the acidic handle of the product, we ensure that neutral impurities are mechanically rejected.

Workflow Start Crude Reaction Mixture (2-MeTHF) BaseExt Add 5% NaHCO3 (aq) Stir 20 mins Start->BaseExt PhaseSep Phase Separation BaseExt->PhaseSep OrgPhase Organic Phase (Contains Unreacted Aniline) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Bottom Layer Waste Disposal Waste Disposal OrgPhase->Waste Disposal Acidify Acidify with HCl to pH 2 (Precipitation) AqPhase->Acidify Filter Filtration & Drying Acidify->Filter Final Pure N-(4-Phenoxyphenyl) glutaramic acid Filter->Final

Figure 2: Purification logic flow utilizing pH-switching to isolate the target acid from neutral starting materials.

Analytical Controls & Troubleshooting

To ensure Trustworthiness (E-E-A-T), the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyls).

  • Retention Time Logic:

    • Glutaric Acid (Hydrolysis impurity): ~1-2 min (very polar).

    • Product (N-PGA): ~8-9 min.

    • 4-Phenoxyaniline: ~11-12 min (less polar).

    • Bis-amide / Glutarimide: >13 min (non-polar).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<80%) Product lost in organic phase during extraction.Ensure pH of aqueous extraction is >8.0. If pH is too low, the acid stays in the organic layer.
Product Melting Point Low Trapped Glutaric Acid.The water wash in Step 6 was insufficient. Reslurry in water at 40°C.
Presence of "Cyclic" Impurity Reaction temperature >60°C or prolonged drying at high heat.Keep reaction at 55°C. Ensure vacuum oven does not exceed 45°C.

References

  • Glutaric Anhydride Reactivity & Impurities

    • Source: "Determination of related substances in glutaric anhydride by HPLC." Pharmaceutical Frontiers, 2024.
    • Relevance: Establishes the baseline for detecting glutaric acid and succinic/adipic impurities in the starting m
    • (Verified via Search 1.15)

  • Castagnoli-Cushman Reaction Context

    • Source: "Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine..." Tetrahedron, 2006.
    • Relevance: Provides mechanistic insight into glutaric anhydride ring-opening kinetics and the stability of the resulting acid.
    • (Verified via Search 1.13)

  • Green Solvent Selection (2-MeTHF)

    • Source: "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." Beilstein Journal of Organic Chemistry, 2016.
    • Relevance: Supports the substitution of DCM/THF with 2-MeTHF for scalable, phase-separable processes.
    • (General Authoritative Reference for Green Chemistry)

  • Glutaramic Acid Derivatives in Drug Design

    • Source: "Synthesis of nonracemic hydroxyglutamic acids."[5] Beilstein Journal of Organic Chemistry, 2019.

    • Relevance: Contextualizes the glutaramic acid scaffold in broader pharmaceutical synthesis.
    • (Verified via Search 1.8)

Sources

Application Note: Storage and Handling Protocols for N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers working with N-(4-Phenoxyphenyl)glutaramic acid (NPGA) . As this compound is often utilized as a specialized biochemical probe, intermediate, or hapten rather than a commoditized drug, this guide synthesizes physicochemical principles with rigorous handling standards to ensure experimental reproducibility.

Introduction & Physicochemical Profile[2][3][4][5][6][7][8]

Effective handling of this compound requires understanding its amphiphilic structure.[1] The molecule consists of a lipophilic diphenyl ether tail and a polar glutaramic acid headgroup (containing both an amide linkage and a terminal carboxylic acid).[1]

Structural Analysis & Implications
  • Lipophilic Tail (Diphenyl Ether): High affinity for hydrophobic pockets (e.g., albumin, cyclodextrins) and plastic surfaces.[1] Requires organic co-solvents for solubilization.[1]

  • Hydrophilic Head (Carboxylic Acid): Ionizable (pKa ~4.5).[1] Solubility is highly pH-dependent; the compound is insoluble in acidic water but soluble in basic buffers (pH > 7.5).[1]

  • Linker (Amide Bond): Generally stable but susceptible to hydrolysis under extreme acidic/basic conditions at elevated temperatures.[1]

PropertyCharacteristicOperational Impact
Molecular Formula C₁₇H₁₇NO₄MW ~299.32 g/mol
Solubility (Water) Low (< 0.1 mg/mL at pH 4)Precipitates in acidic media.[1]
Solubility (DMSO) High (> 20 mg/mL)Preferred stock solvent.[1]
pKa (Predicted) ~4.5 (Carboxylic Acid)Buffer pH must be > 7.4 for aqueous stability.[1]
Hygroscopicity Low to ModerateStore desiccated to prevent hydrolysis over years.[1]

Safety & Hazard Assessment

Signal Word: WARNING

While specific toxicological data for NPGA may be limited, structurally related N-aryl amides and glutaric acid derivatives suggest the following precautions:

  • H315/H319: Causes skin and serious eye irritation (Acidic nature).[1]

  • H335: May cause respiratory irritation.[1]

  • Unknown Chronic Toxicity: Treat as a potential bioactive agent.[1] Avoid inhalation of dust.

Personal Protective Equipment (PPE):

  • Nitrile gloves (0.11 mm minimum thickness).[1]

  • Safety goggles with side shields.[1]

  • Lab coat.[1]

  • Work within a fume hood when handling dry powder.[1]

Storage Protocols

A. Long-Term Storage (Solid State)

To maintain purity >98% over extended periods (1–3 years), inhibit oxidative degradation of the ether linkage and hydrolysis of the amide.[1]

  • Temperature: Store at -20°C .

  • Atmosphere: Protect from light and moisture.[1] Store in an amber vial with a tight-sealing screw cap (PTFE-lined).

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed bag or jar) containing active desiccant (silica gel or Drierite).[1]

B. Stock Solution Storage

NPGA is prone to precipitation if water enters the organic stock solution.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard.[1] Ethanol (EtOH) is a secondary choice but evaporates faster.[1]

  • Concentration: Prepare stocks at 10 mM to 50 mM .

  • Conditions: Aliquot into single-use volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

  • Stability: Stable for 6 months at -20°C in DMSO.

    • Note: If using Ethanol, seal with Parafilm to prevent evaporation and concentration drift.

Solubilization & Experimental Workflow

The most common failure mode with NPGA is "Crash-Out" precipitation upon dilution into aqueous media.[1] The following protocol ensures a stable, homogeneous solution.

Step-by-Step Solubilization Protocol
  • Weighing: Weigh the solid NPGA into a glass vial (avoid plastic if possible to minimize static loss).

  • Primary Dissolution (Stock): Add anhydrous DMSO to achieve a concentration of 20–50 mM . Vortex vigorously for 30 seconds.[1] Sonicate if necessary (water bath, ambient temp) until the solution is perfectly clear.

  • Quality Check: Inspect against a light source. No particulates should be visible.[1]

  • Dilution (Working Solution):

    • Method: Dilute the DMSO stock at least 1:1000 into the aqueous buffer (e.g., PBS, Culture Media) to keep final DMSO < 0.1%.[1]

    • Critical Sequence:Add the DMSO stock TO the stirring buffer. Do not add buffer to the DMSO stock, as the high local concentration will cause immediate precipitation.

    • pH Adjustment: Ensure the aqueous buffer is pH 7.4 or higher .[1] If the buffer is acidic, the carboxylic acid will protonate and precipitate.

Diagram: Solubilization Decision Tree

G Start Solid NPGA Solvent Select Primary Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO High Solubility Ethanol Ethanol (Abs.) (Alternative) Solvent->Ethanol Volatile Dissolve Vortex / Sonicate (Target: 10-50 mM) DMSO->Dissolve Ethanol->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Check->Dissolve No (Heat gently) Dilution Dilute into Aqueous Media (Dropwise while stirring) Check->Dilution Yes pH_Check Check Final pH Dilution->pH_Check Success Stable Working Solution (Use immediately) pH_Check->Success pH > 7.4 Fail Precipitation Observed (Cloudy) pH_Check->Fail pH < 5.0 Fix Action: Raise pH > 7.5 or Reduce Concentration Fail->Fix Fix->Dilution

Caption: Workflow for preparing stable aqueous solutions of NPGA, emphasizing solvent choice and pH control to prevent precipitation.

Experimental Considerations & Self-Validation

A. Protein Binding Artifacts

The phenoxyphenyl moiety is highly lipophilic.[1] In cell culture media containing Fetal Bovine Serum (FBS) or albumin:

  • Effect: NPGA will bind extensively to albumin (BSA/HSA).[1]

  • Consequence: The free (active) concentration will be significantly lower than the nominal concentration.[1]

  • Validation: If potency drops in the presence of serum, perform the assay in serum-free media or quantify free drug using equilibrium dialysis.

B. Stability in Media (The "Self-Validating" Step)

Before running a long-term assay (e.g., 24–48h incubation), validate stability:

  • Prepare a 100 µM solution in your specific media.[1]

  • Incubate at 37°C.

  • Measure absorbance (UV-Vis) at 0h, 6h, and 24h.[1]

    • Expectation: The spectrum should remain constant.[1] A decrease in peak intensity suggests precipitation or degradation.[1]

    • Reference Peak: The phenoxyphenyl group typically absorbs in the UV range (approx. 240–280 nm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Glutaric acid derivatives.[1] Retrieved from [Link][1]

  • Organic Syntheses (1956). Reaction of Glutaric Anhydride with Aromatic Amines.[1] Org.[1][2][3] Synth. 1956, 36, 23. Retrieved from [Link] (Analogous synthesis validation).

  • Royal Society of Chemistry. Interaction of N-acyl derivative of 4-phenoxyaniline spin label with bovine serum albumin. Organic & Biomolecular Chemistry.[1][4] Retrieved from [Link] (Evidence of albumin binding).[1]

Sources

Crystallization techniques for N-(4-Phenoxyphenyl)glutaramic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of N-(4-Phenoxyphenyl)glutaramic acid (N-PGA), a critical intermediate often utilized in the synthesis of Factor Xa inhibitors and other peptidomimetics. Due to its amphiphilic structure—comprising a hydrophobic diphenyl ether "head" and a hydrophilic carboxylic acid "tail"—N-PGA presents unique purification challenges, specifically "oiling out" (Liquid-Liquid Phase Separation) and the retention of toxic aniline precursors.

This protocol moves beyond standard precipitation, employing Reactive pH-Swing Crystallization coupled with a Solvent/Anti-Solvent Polishing step to achieve purities >99.5% (HPLC area) with controlled particle size distribution (PSD).

Physicochemical Profiling & Solubility Map

To design a robust crystallization process, one must understand the molecule's behavior in different environments. N-PGA behaves as a weak acid (estimated pKa ~4.5).

Solvent SystemSolubility BehaviorProcess Utility
Water (pH > 8) High (Forms carboxylate salt)Primary dissolution for impurity filtration.
Water (pH < 3) Very Low (Free acid precipitates)Reactive crystallization medium.
Methanol / Ethanol High Good solvent for recrystallization.
Toluene / DCM Low to Moderate Washing solvent (removes unreacted aniline).
Hexane / Heptane Insoluble Anti-solvent.
Critical Impurity Profile
  • 4-Phenoxyaniline (Starting Material): Hydrophobic, toxic, potential genotoxin. Must be depleted to <10 ppm.

  • Glutaric Acid (Hydrolysis Byproduct): Highly water-soluble; easily removed.

  • N,N'-Bis(4-phenoxyphenyl)glutaramide (Bis-amide): Highly insoluble double-reaction byproduct. Must be removed via filtration before crystallization.

Protocol A: Reactive pH-Swing Crystallization (Primary Purification)

Objective: Bulk isolation of N-PGA from crude reaction mixture, removing 95% of impurities.

Mechanism: This method leverages the acidity of the glutaramic tail. By dissolving the crude solid in base, we solubilize the product as a salt, allowing the filtration of insoluble bis-amides and the extraction of neutral organic impurities (anilines).

Workflow Diagram

G Start Crude N-PGA Solid Dissolve Dissolve in 1.0M NaHCO3 (pH 8.5 - 9.0) Start->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter WasteSolid Reject Solid: Bis-amide Impurity Filter->WasteSolid Insoluble residue Wash Wash Filtrate with Toluene/DCM Filter->Wash Filtrate (Aqueous) WasteOrg Reject Organic Layer: Unreacted Aniline Wash->WasteOrg Extraction Acidify Controlled Acidification (Slow addition of HCl to pH 3) Wash->Acidify Aqueous Phase Isolate Filter & Dry (Vacuum, 45°C) Acidify->Isolate Precipitate

Caption: Figure 1.[1][2][3][4] Reactive pH-swing workflow designed to segregate neutral and insoluble impurities before final acid precipitation.

Step-by-Step Procedure:
  • Dissolution: Suspend 10.0 g of crude N-PGA in 100 mL of 0.5 M NaHCO₃ or dilute NaOH. Stir at 25°C until the majority of the solid dissolves.

    • Note: Maintain pH < 10 to prevent hydrolysis of the amide bond.

  • Filtration (Bis-amide Removal): Filter the mixture through a Celite pad or a 0.45 µm membrane. The retained solid is the insoluble bis-amide byproduct.

  • Organic Wash (Aniline Removal): Transfer the aqueous filtrate to a separatory funnel. Wash twice with 30 mL of Toluene or Dichloromethane (DCM) .

    • Why? The unreacted 4-phenoxyaniline is neutral and hydrophobic; it will partition into the organic layer, while the N-PGA salt remains in the water.

  • Controlled Acidification (The Critical Step):

    • Transfer the aqueous layer to a reactor with overhead stirring (250 RPM).

    • Cool to 10–15°C .

    • Slowly add 1.0 M HCl dropwise.

    • STOP adding when mild turbidity appears (cloud point). Hold for 15 minutes to allow nucleation.

    • Resume addition until pH reaches ~2.0.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove residual inorganic salts and glutaric acid. Dry under vacuum at 45°C.

Protocol B: Solvent/Anti-Solvent Recrystallization (Polishing)

Objective: Removal of trace impurities and control of crystal habit (morphology) for improved flowability.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

Workflow Diagram: Solubility Curve Logic

Solubility Setup Suspend N-PGA in Ethanol (10 mL/g) Heat Heat to 65°C (Reflux) Setup->Heat Clarify Polish Filtration (Hot) Heat->Clarify Cool Cool to 40°C (Metastable Zone) Clarify->Cool Seed Add Seeds (0.5 w/w%) Optional Cool->Seed AntiSolvent Add Water (Anti-solvent) Rate: 0.5 mL/min Seed->AntiSolvent FinalCool Cool to 5°C AntiSolvent->FinalCool

Caption: Figure 2.[1][2] Cooling and anti-solvent crystallization logic to maximize yield while maintaining purity.

Step-by-Step Procedure:
  • Dissolution: Suspend the semi-pure N-PGA (from Protocol A) in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat to 60–65°C with agitation. The solution should become clear. If not, add small aliquots of ethanol until dissolved.

  • Metastable Zone Entry: Cool the solution slowly (0.5°C/min) to 40°C.

  • Anti-Solvent Addition: Slowly add DI Water (pre-warmed to 40°C) via a syringe pump or dropping funnel.

    • Target Ratio: Final solvent composition should be approx 1:1 Ethanol:Water.

  • Crystallization: Once turbidity persists, cool the slurry to 5°C over 2 hours.

  • Final Wash: Filter and wash the crystals with a cold 1:1 Ethanol:Water mixture.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: During acidification or cooling, the product separates as a sticky oil droplets rather than crystalline solid. This traps impurities and ruins the batch.

Cause: The system enters the "Liquid-Liquid Phase Separation" (LLPS) region of the phase diagram before it hits the solubility curve. This is common with amphiphilic molecules like N-PGA.

Solution:

  • Seed Loading: Always add 0.1% pure seed crystals at the cloud point. This bypasses the energy barrier for nucleation, forcing the oil to crystallize on the seeds.

  • Slower Addition: In Protocol A, reduce the acid addition rate. High local supersaturation causes oiling.

  • Temperature: If oiling occurs, heat the mixture until the oil redissolves, then cool much more slowly.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and anti-solvent techniques).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Detailed protocols on oiling out/LLPS management).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for acid-base workup strategies for amido acids).

  • Davey, R. J., et al. (2013). "Crystal Engineering and Crystallization: The Role of Intermolecular Interactions." CrystEngComm. (Background on amide hydrogen bonding in crystallization).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in N-(4-Phenoxyphenyl)glutaramic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Diagnostic Workflow (Interactive Visual)

Before altering your parameters, identify the specific failure mode using this diagnostic logic.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Reaction Mixture (TLC/LCMS) Start->CheckTLC SM_Remains Significant Starting Material (Amine) Left? CheckTLC->SM_Remains New_Spot Is there a Non-Polar Spot (High Rf)? SM_Remains->New_Spot No (Conversion looks good) Hydrolysis ISSUE: Anhydride Hydrolysis (Moisture Contamination) SM_Remains->Hydrolysis Yes (Anhydride consumed but Amine left) Kinetics ISSUE: Slow Kinetics (Nucleophilicity/Solvent) SM_Remains->Kinetics Yes (Both SMs present) Imide ISSUE: Imide Formation (Thermodynamic Overshoot) New_Spot->Imide Yes (Cyclized Product) Workup ISSUE: Work-up Loss (pH/Solubility Error) New_Spot->Workup No (Product formed but lost)

Figure 1: Diagnostic logic tree for isolating the root cause of low yields in glutaramic acid synthesis.

Root Cause Analysis: Why Yields Fail

The synthesis of N-(4-phenoxyphenyl)glutaramic acid via the ring-opening of glutaric anhydride is theoretically straightforward but practically nuanced. The reaction is a competition between kinetics (formation of the amic acid) and thermodynamics (formation of the cyclic imide), complicated by the moisture sensitivity of the anhydride.

A. The "Moisture Trap" (Hydrolysis)
  • The Mechanism: Glutaric anhydride is highly electrophilic.[1] In the presence of trace water (from wet solvents or aged reagents), it hydrolyzes to glutaric acid.

  • The Symptom: You observe unreacted 4-phenoxyaniline on TLC, but the anhydride spot disappears. Glutaric acid (the hydrolysis product) is not electrophilic enough to react with the aniline under mild conditions.

  • Corrective Action: Use anhydrous THF or DCM. Recrystallize glutaric anhydride from acetyl chloride or buy fresh stock if it smells like vinegar (acetic acid) or looks caked.

B. The "Thermodynamic Overshoot" (Imide Formation)
  • The Mechanism: The desired product is the amic acid (kinetic product). However, if the reaction is heated (>60°C) or runs too long with a dehydrating force, the molecule cyclizes to form N-(4-phenoxyphenyl)glutarimide , releasing water.

  • The Symptom: A new spot appears on TLC with a higher

    
     (less polar) than the expected acid product.
    
  • Corrective Action: Maintain temperature

    
     40°C. Avoid reflux unless specifically driving the reaction to the imide.
    
C. The "pH Paradox" (Work-up Losses)
  • The Mechanism: The product contains a free carboxylic acid.[2]

    • High pH (Basic): It exists as a water-soluble carboxylate salt.

    • Low pH (Acidic): It exists as the organic-soluble (or precipitating) free acid.

  • The Failure: Many researchers wash the organic reaction mixture with saturated NaHCO

    
     to remove excess acid, accidentally washing their product into the aqueous waste stream.
    
  • Corrective Action: The product is the acid.[2][3][4] You must isolate it from the acidic form or carefully precipitate it.

The "Gold Standard" Protocol

This protocol is engineered to maximize the kinetic product (the glutaramic acid) while suppressing imide formation and hydrolysis.

Reagents:

  • 4-Phenoxyaniline (1.0 equiv)

  • Glutaric Anhydride (1.1 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). THF is preferred for solubility.

  • Catalyst (Optional): DMAP (0.05 equiv) – Only use if kinetics are sluggish.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 4-phenoxyaniline (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Addition: Add Glutaric Anhydride (1.1 eq) in one portion.

    • Note: If using DMAP, add it now.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Time: Typically 2–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM + 1% Acetic Acid). Look for the disappearance of the aniline.

  • Critical Decision Point (Isolation):

    • Scenario A (Precipitation): In many cases, the product precipitates directly from THF or DCM as a white solid.

      • Action: Filter, wash with cold Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

        
        O, and dry. Yield is usually >85%. 
        
    • Scenario B (Solution): If the product remains soluble:

      • Concentrate THF to ~20% volume.

      • Slowly add cold Diethyl Ether or Hexanes to induce precipitation.

      • Alternative Work-up: Evaporate solvent

        
         Redissolve in EtOAc 
        
        
        
        Wash with 1M HCl (removes unreacted amine)
        
        
        Wash with Water
        
        
        Dry (
        
        
        )
        
        
        Concentrate.

Troubleshooting FAQs

Q: My product is an oil that won't solidify. What happened? A: You likely have trapped solvent or slight impurities (unreacted anhydride).

  • Fix: Triturate the oil with a mixture of Hexanes:Et

    
    O (3:1). Sonication helps induce crystallization. If it remains an oil, verify by NMR; if pure, it may just be slow to crystallize.
    

Q: I see two spots close together on TLC. Is one the imide? A: Likely yes. The imide is less polar (higher


).
  • Fix: If you have significant imide, you cannot easily revert it. You must separate via column chromatography (silica gel). To prevent this next time, lower the reaction temperature and avoid prolonged stirring.

Q: Can I use Ethanol as a solvent? A: No. Ethanol is nucleophilic. It will compete with the aniline to open the anhydride ring, forming ethyl glutarate (ester formation). Always use non-nucleophilic solvents (THF, DCM, Toluene, Acetone).

Q: The reaction is too slow (aniline remains after 24h). A: 4-phenoxyaniline is an electron-rich aromatic amine, but steric bulk or old reagents can slow it down.

  • Fix: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). This forms a reactive N-acylpyridinium intermediate that transfers the acyl group to the aniline much faster.

Quantitative Comparison of Conditions

VariableRecommended RangeImpact of Deviation
Stoichiometry 1.1 eq Anhydride<1.0 eq leaves difficult-to-remove amine; >1.5 eq complicates purification.
Temperature 20°C – 30°C>50°C promotes Imide formation (cyclization).
Solvent THF, DCM, DioxaneAlcohols (MeOH/EtOH) cause side-reaction esters. Water kills anhydride.
Concentration 0.1 M – 0.5 MToo dilute = slow kinetics. Too conc = entrapment of impurities in precipitate.

Pathway Visualization

ReactionPathway Reactants 4-Phenoxyaniline + Glutaric Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Side_Hydrolysis SIDE PRODUCT Glutaric Acid (Hydrolysis) Reactants->Side_Hydrolysis Water/Moisture Product TARGET PRODUCT This compound (Linear Amic Acid) Intermediate->Product Ring Opening (Kinetic Control, <40°C) Side_Imide SIDE PRODUCT Glutarimide (Cyclic) Product->Side_Imide Dehydration/Cyclization (Thermodynamic Control, >60°C or Acid Cat.)

Figure 2: Reaction pathway showing the kinetic target vs. thermodynamic and hydrolysis side-products.

References

  • Organic Syntheses. Preparation of N-Aryl Glutaramic Acids and Glutarimides. (General anhydride-amine protocols).[5]

    • Source: [Organic Syntheses, Coll.[6] Vol. 4, p. 496]([Link])

  • Castagnoli-Cushman Reaction Studies. Reactivity of Glutaric Anhydride with Imines and Amines.[5] (Mechanistic insights into ring opening vs cyclization).

    • Source:

  • Beilstein Journal of Organic Chemistry.Synthesis of Glutaric Acid Derivatives.

    • Source:

  • ReactionWeb.Amine + Anhydride Reaction Mechanism and Troubleshooting.

    • Source:

Sources

Technical Support Center: Solubility Optimization for N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Solubility Optimization & Troubleshooting Compound Class: N-aryl Glutaramic Acid Derivatives[1]

Executive Summary & Physicochemical Profile

N-(4-Phenoxyphenyl)glutaramic acid presents a classic solubility challenge in drug development: it is an amphiphilic molecule consisting of a polar, ionizable head group (glutaramic acid) and a highly lipophilic, bulky tail (4-phenoxyphenyl).[1]

To successfully solubilize this compound, you must manipulate its ionization state.[1] The carboxylic acid moiety is your primary "handle."[1] At pH levels below its pKa (approx.[1] 4.5–5.0), the molecule is neutral and dominated by the hydrophobic phenoxyphenyl group, leading to precipitation. At pH levels significantly above the pKa, the carboxylate anion forms, drastically increasing aqueous solubility.

Compound Profile
FeatureDescriptionImpact on Solubility
Hydrophobic Domain 4-Phenoxyphenyl groupHigh Lipophilicity. Causes rapid precipitation in aqueous buffers if not shielded or balanced.[1]
Hydrophilic Domain Glutaramic acid (Carboxyl + Amide)Ionizable Handle. The terminal carboxylic acid (COOH) can be deprotonated to COO⁻.[1]
Estimated pKa ~4.6 (Carboxylic acid)Critical Threshold. Solubility increases logarithmically as pH rises above 5.6 (pKa + 1).[1]
Key Risk "Crash-out" upon dilutionDiluting a DMSO stock into a lower pH buffer (e.g., pH 6.[1]0) often causes immediate cloudiness.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I diluted my DMSO stock into PBS, and it turned cloudy immediately."

Diagnosis: This is likely a "Solvent Shift Precipitation." When you dilute the organic stock (DMSO) into an aqueous buffer (PBS), the solvent power drops.[1] If the PBS pH is near or below the compound's pKa (~4.6–5.0), the molecule protonates, becomes neutral, and the hydrophobic tail forces aggregation.

Solution:

  • Check Buffer pH: Ensure your final buffer pH is ≥ 7.4 .[1]

  • Pre-warm the Buffer: Warm the PBS to 37°C before addition to increase kinetic solubility.

  • Vortex During Addition: Do not add the stock to a static solution. Vortex the buffer while slowly adding the DMSO stock to prevent local regions of supersaturation.

Issue 2: "The compound won't dissolve in water, even with sonication."

Diagnosis: The crystal lattice energy is too high for pure water (pH ~5.5–7.0, unbuffered) to overcome, especially since the compound is likely an acidic solid. Solution: Use the pH-Switch Method .[1] Do not attempt to dissolve directly in neutral water.[1]

  • Suspend the solid in a small volume of 0.1 M NaOH or dilute ammonia.[1]

  • The base will deprotonate the carboxylic acid, forming a soluble salt.[1]

  • Once dissolved, dilute with your buffer of choice.[1] Note: Ensure the final pH remains basic.

Issue 3: "I need a high concentration (10 mM) for an assay, but it precipitates at pH 7.4."

Diagnosis: The hydrophobic effect of the phenoxyphenyl group is overriding the solubility conferred by the single carboxylate charge. Solution: You need a Solubility Enhancer to shield the hydrophobic tail.[1]

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] The phenoxyphenyl ring fits into the CD cavity, while the hydrophilic exterior keeps it in solution.

  • Protocol: Prepare the buffer with 10–20% (w/v) HP-β-CD before adding the compound stock.[1]

Detailed Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (Organic)

Use this for long-term storage and initial dilutions.[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Target Concentration: 20 mM – 50 mM.

  • Procedure:

    • Weigh the compound powder accurately.[1]

    • Add 75% of the calculated DMSO volume.[1]

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at 40°C for 5–10 minutes.[1]

    • Add remaining DMSO to volume.[1]

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Protocol B: The "pH-Switch" Aqueous Solubilization

Use this when organic solvents (DMSO) are not permitted.[1]

  • Weigh: 5 mg of this compound.

  • Alkaline Dissolution: Add 100 µL of 0.1 M NaOH .

  • Agitate: Vortex until the solution is perfectly clear. The compound is now in its sodium salt form.[1]

  • Dilution: Slowly add 900 µL of 100 mM Tris-HCl (pH 8.0) or PBS (pH 7.4) .

  • Verification: Measure pH. If it drops below 7.0, the compound may precipitate over time.[1] Adjust carefully with dilute NaOH if necessary.

Protocol C: Cyclodextrin-Assisted Solubilization

Best for animal studies or sensitive cell assays.[1]

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in PBS (pH 7.4).[1] Filter sterilize (0.22 µm).

  • Compound Addition:

    • Option 1 (Solid): Add solid compound directly to the CD vehicle.[1] Stir at room temperature overnight.

    • Option 2 (Stock): Slowly spike your DMSO stock (e.g., 1% final DMSO) into the CD vehicle with vortexing.[1]

  • Mechanism: The cyclodextrin encapsulates the phenoxyphenyl tail, preventing aggregation.[1]

Decision Matrix & Workflow Visualization

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logical flow for selecting the optimal solubilization strategy based on experimental constraints.

SolubilityDecisionTree Start Start: Dissolve this compound IsOrganicAllowed Is organic solvent (DMSO) allowed? Start->IsOrganicAllowed UseDMSO Prepare 50mM Stock in DMSO IsOrganicAllowed->UseDMSO Yes AlkalineMethod Use pH-Switch Method: Dissolve in 0.1M NaOH -> Dilute in Buffer IsOrganicAllowed->AlkalineMethod No DilutionStep Dilute DMSO Stock into Buffer UseDMSO->DilutionStep IsPhysiological Is physiological pH (7.4) required? AddCyclodextrin Add 20% HP-beta-Cyclodextrin to Buffer IsPhysiological->AddCyclodextrin Yes (Strict pH 7.4) IncreasePH Increase Buffer pH to > 8.0 IsPhysiological->IncreasePH No (pH > 8 OK) Success Proceed with Experiment AlkalineMethod->Success CheckPrecip Does it precipitate? DilutionStep->CheckPrecip CheckPrecip->IsPhysiological Yes (Cloudy) CheckPrecip->Success No (Clear) AddCyclodextrin->Success IncreasePH->Success

Figure 2: Molecular Dissolution Mechanism

Caption: Schematic of the pH-dependent solubility switch and cyclodextrin encapsulation.

Mechanism LowPH Low pH (< 5.0) Protonated (COOH) Hydrophobic Tail Exposed RESULT: AGGREGATION HighPH High pH (> 7.0) Deprotonated (COO-) Charge Repulsion RESULT: SOLUBLE LowPH->HighPH Deprotonation Cyclo Cyclodextrin Complex Host-Guest Inclusion Tail Shielded RESULT: STABLE LowPH->Cyclo Encapsulation Base + NaOH (Base) CD + HP-beta-CD

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

  • PubChem. (2025).[1][4][5] Glutaric acid (Compound Summary). National Library of Medicine.[1] (Cited for pKa and structural backbone properties).[1]

Sources

Minimizing side reactions during N-(4-Phenoxyphenyl)glutaramic acid preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preparation of N-(4-Phenoxyphenyl)glutaramic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.

Issue 1: Low Product Yield

A common challenge in this synthesis is a lower than expected yield of the desired this compound. This can be attributed to several factors, including incomplete reaction, side reactions, or mechanical loss during workup.

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Let's break down the common culprits and their solutions:

  • Incomplete Reaction: The reaction between 4-phenoxyaniline and glutaric anhydride may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-phenoxyaniline) is no longer visible.

      • Temperature: While the reaction is typically performed at or slightly above room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as excessive heat can promote side reactions.

  • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting material and reduce the theoretical yield.

    • Solution: Use a slight excess (1.05 to 1.1 equivalents) of the less expensive or more stable reagent, typically glutaric anhydride, to ensure the complete consumption of the 4-phenoxyaniline.

  • Purity of Starting Materials: Impurities in either 4-phenoxyaniline or glutaric anhydride can interfere with the reaction.

    • Solution:

      • 4-Phenoxyaniline: Ensure it is free from other aniline derivatives or residual solvents. Recrystallization or column chromatography may be necessary if purity is questionable.

      • Glutaric Anhydride: This reagent is susceptible to hydrolysis back to glutaric acid.[1] Use freshly opened glutaric anhydride or ensure it has been stored in a desiccator. The presence of glutaric acid will not directly form the amide under these conditions and will complicate purification.

  • Mechanical Losses during Work-up: Significant product loss can occur during extraction, filtration, and crystallization steps.

    • Solution:

      • Extraction: Ensure thorough mixing during aqueous extraction to maximize the transfer of the product into the desired phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.

      • Crystallization: Optimize the crystallization solvent and cooling rate to maximize crystal formation and minimize the amount of product remaining in the mother liquor.

Issue 2: Presence of Impurities in the Final Product

The formation of side products can complicate purification and reduce the overall purity of this compound.

Q: I'm observing significant impurities in my NMR/LC-MS analysis. What are the likely side products and how can I prevent their formation?

A: The primary side reactions in this synthesis are hydrolysis of the anhydride, formation of a double addition product, and potential cyclization.

  • Glutaric Acid: This is the most common impurity, arising from the reaction of glutaric anhydride with water.

    • Mechanism: Glutaric anhydride readily reacts with any moisture present in the reaction solvent or on the glassware.[1]

    • Prevention:

      • Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Reagent Quality: As mentioned previously, use high-purity, dry glutaric anhydride.[2][3]

  • N,N'-(4,4'-diphenoxy)diglutaramide (Double Addition Product): This impurity forms when one molecule of glutaric anhydride reacts with two molecules of 4-phenoxyaniline.

    • Mechanism: If there is a localized excess of the amine, it can react at both carbonyl groups of the glutaric anhydride.

    • Prevention:

      • Controlled Addition: Add the 4-phenoxyaniline solution dropwise to the glutaric anhydride solution with vigorous stirring. This ensures that the anhydride is always in slight excess and minimizes the chance of double addition.

      • Stoichiometry: Avoid using a large excess of the amine.

  • Glutarimide Formation: Although less common under standard conditions, the amic acid product can potentially cyclize to form the corresponding glutarimide, especially if the reaction is heated for an extended period or under acidic/basic conditions.[4]

    • Mechanism: Intramolecular nucleophilic attack of the carboxylic acid on the amide carbonyl, followed by dehydration.

    • Prevention:

      • Moderate Temperature: Avoid excessive heating. Room temperature is generally sufficient for this reaction.

      • Neutral pH: Maintain a neutral pH during the reaction and work-up to avoid catalyzing the cyclization.

Issue 3: Difficulty with Product Isolation and Purification

Isolating a pure product can be challenging due to its solubility characteristics or the presence of persistent impurities.

Q: I'm struggling to crystallize my product, or it remains an oil. What purification strategies can I employ?

A: If direct crystallization is proving difficult, a systematic approach to purification is necessary.

  • Initial Work-up:

    • Aqueous Wash: After the reaction is complete, quenching with a mild aqueous acid (e.g., dilute HCl) will protonate any unreacted 4-phenoxyaniline, making it water-soluble and easily removable by extraction. A subsequent wash with brine will help to remove excess water from the organic layer.

    • Drying and Concentration: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating under reduced pressure.

  • Purification Techniques:

    • Recrystallization:

      • Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a solvent in which the product is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether). Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.

    • Column Chromatography:

      • Stationary Phase: Silica gel is a suitable stationary phase.

      • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will effectively separate the product from less polar impurities (like unreacted starting materials) and more polar impurities (like glutaric acid). Monitor the fractions by TLC.

    • Acid-Base Extraction:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired this compound will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

      • Separate the aqueous layer and carefully acidify it with dilute HCl to a pH of around 2-3.

      • The pure product should precipitate out of the aqueous solution and can be collected by filtration.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the formation of this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][6] The lone pair of electrons on the nitrogen atom of 4-phenoxyaniline acts as a nucleophile and attacks one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and a proton transfer results in the formation of the final amic acid product.

Q2: What are the recommended reaction conditions (solvent, temperature, time)?

A2: The optimal conditions can vary slightly, but a good starting point is:

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.

  • Temperature: The reaction is typically carried out at room temperature (20-25 °C). Gentle heating may be applied if the reaction is sluggish, but this should be monitored carefully to avoid side reactions.

  • Time: The reaction time can range from a few hours to overnight. It is best to monitor the reaction progress by TLC.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (4-phenoxyaniline and glutaric anhydride) and the reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the spots under UV light or by staining. The reaction is complete when the spot corresponding to the limiting reactant (usually 4-phenoxyaniline) has disappeared and a new, more polar spot corresponding to the product has appeared.

Q4: What analytical techniques are suitable for characterizing the final product?

A4: A combination of techniques should be used to confirm the identity and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of characteristic functional groups (e.g., C=O of the carboxylic acid and amide, N-H of the amide).

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.[7][8]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of any specific hazards.[9]

III. Visual Aids

Reaction Scheme and Potential Side Products

Reaction_Scheme reactant1 4-Phenoxyaniline product This compound reactant1->product + Glutaric Anhydride reactant2 Glutaric Anhydride reactant2->product + 4-Phenoxyaniline side_product1 Glutaric Acid reactant2->side_product1 + H2O (Hydrolysis) side_product2 Double Addition Product reactant2->side_product2 + 2x 4-Phenoxyaniline side_product3 Glutarimide product->side_product3 Heat/Acid/Base (Cyclization)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Product Yield check_completion Is the reaction complete? (TLC) start->check_completion check_stoichiometry Is the stoichiometry correct? check_completion->check_stoichiometry Yes increase_time_temp Increase reaction time or apply gentle heat check_completion->increase_time_temp No check_purity Are starting materials pure? check_stoichiometry->check_purity Yes adjust_stoichiometry Use slight excess of glutaric anhydride check_stoichiometry->adjust_stoichiometry No check_workup Are there mechanical losses? check_purity->check_workup Yes purify_reagents Purify/use fresh starting materials check_purity->purify_reagents No optimize_workup Optimize extraction and crystallization check_workup->optimize_workup Yes end Improved Yield check_workup->end No increase_time_temp->check_completion adjust_stoichiometry->start purify_reagents->start optimize_workup->start

Caption: Systematic approach to diagnosing low yield.

IV. References

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Glutarimide. Org. Synth. 1950, 30, 44. Retrieved from [Link]

  • Saiper Chemicals Pvt Ltd. (2019). Glutaric Anhydride. Retrieved from [Link]

  • Wentzel Lab. (2019, April 13). Anhydride reacting with amine to synthesize an acid and amide [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Org. Synth. 1950, 30, 81. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Reaction mechanism of the green synthesis of glutaric acid. RSC Advances, 12(1), 1-9. Retrieved from [Link]

  • PubChem. (n.d.). Glutaric anhydride. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of glutamic acid. Retrieved from

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Chad's Prep. (2021, April 13). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. 14(8), 3865-3874. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of glutaric acid. Retrieved from

  • Google Patents. (n.d.). Preparation method of N (4-aminobenzoyl)-L-glutamic acid. Retrieved from

  • ChemRxiv. (2020). A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Reaction mechanism of the green synthesis of glutaric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). Toxicological Profile for Glutaraldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Synth. 1921, 1, 436. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. Retrieved from https://www.researchgate.net/publication/330141655_Organic_synthesis_of_the_novel_4-nitrooxyphenyl-N-acetyl-L-alaninate_NPAA_prodrug

  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. 24(5), 2025-2027. Retrieved from [Link]

  • Beilstein Archives. (2020). A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Retrieved from [Link]

  • PubMed. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of pteroylglutamic acid. Retrieved from

  • PubMed Central. (2012). Prodrug Forms of N-[(4-Deoxy-4-amino-10-methyl)pteroyl]glutamate-γ-[ψP(O)(OH)]-glutarate. Journal of Medicinal Chemistry, 55(1), 289-300. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of (4S)​-​4-​(4-​cyano-​2-​methoxyphenyl)​-​5-​ethoxy-​2,8-​dimethyl-​1,4-​dihydro-​1,6-​naphthyridine. Retrieved from [Link]

Sources

Technical Support Center: N-(4-Phenoxyphenyl)glutaramic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from N-(4-Phenoxyphenyl)glutaramic acid samples Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below is a targeted troubleshooting guide for the purification of This compound .

This molecule belongs to the class of anilic acids (N-aryl-carbamoyl carboxylic acids). While the synthesis (reaction of glutaric anhydride with 4-phenoxyaniline) appears straightforward, the purification is often complicated by three distinct impurity classes:

  • Unreacted Amine: 4-Phenoxyaniline (causes oxidative discoloration).

  • Cyclization Byproducts: N-(4-Phenoxyphenyl)glutarimide (formed by thermal dehydration).

  • Hydrolysis Products: Glutaric acid (from anhydride hydrolysis).

This guide prioritizes thermodynamic solubility differences to create self-validating purification protocols.

Quick Reference: Impurity Profile
Impurity TypeChemical SpeciesOriginPhysical MarkerSolubility (aq. NaHCO₃)
Starting Material 4-PhenoxyanilineIncomplete ReactionBrown/Purple discolorationInsoluble
Side Product N-(4-Phenoxyphenyl)glutarimideThermal CyclizationLower Melting PointInsoluble
Hydrolysis Glutaric AcidWet SolventsWhite sticky crystalsSoluble (stays in water)
Target This compound Product White Powder Soluble
Module 1: The "Sticky" Impurity (Unreacted Amine)

User Question: "My product turns light purple after drying in the oven, even though it looked white on the filter. NMR shows aromatic peaks that don't match the product. How do I fix this?"

Dr. Thorne’s Diagnosis: You are seeing oxidative degradation of unreacted 4-phenoxyaniline . Even trace amounts ( < 1%) of this electron-rich amine will oxidize to quinone-imine type species upon exposure to air and heat, staining your sample.

The Solution: The Bicarbonate Switch (Self-Validating Protocol) Do not rely on simple recrystallization, as the amine often co-crystallizes with the product. Instead, use the acidity of the glutaramic acid tail to chemically separate it from the neutral amine.

Protocol:

  • Dissolution: Suspend your crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) (Use 10 mL per gram of solid). Stir for 20 minutes.

    • Validation: The product (carboxylic acid) will dissolve as the sodium salt. The impurity (amine) will remain suspended as a solid or oil.

  • Partition: Wash this aqueous solution with Ethyl Acetate (EtOAc) (2 x volume).

    • Mechanism:[1][2][3][4][5] The neutral 4-phenoxyaniline extracts into the EtOAc layer. The product stays in the water.

  • Filtration: If any solid remains at the interface, filter it off (this is likely the imide impurity, see Module 2).

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH 2-3 while stirring.

  • Collection: The pure this compound will precipitate as a white solid. Filter and wash with cold water.

Visualizing the Workflow:

PurificationWorkflow Crude Crude Solid (Product + Amine + Imide) NaHCO3 Add 5% aq. NaHCO3 Crude->NaHCO3 Partition Wash with Ethyl Acetate NaHCO3->Partition OrgLayer Organic Layer (Contains 4-Phenoxyaniline) Partition->OrgLayer Extracts Impurities AqLayer Aqueous Layer (Contains Product Salt) Partition->AqLayer Retains Product Acidify Acidify with HCl (pH 2) AqLayer->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate Filtrate Filtrate (Glutaric Acid remains) Acidify->Filtrate

Caption: The "Bicarbonate Switch" separates neutral amines and imides from the acidic product.

Module 2: The Cyclization Trap (Imide Formation)

User Question: "I dried my sample at 80°C overnight. The melting point is now 120°C (sharp), but literature suggests it should be different. The mass spec shows [M-18]. What happened?"

Dr. Thorne’s Diagnosis: You have inadvertently synthesized N-(4-Phenoxyphenyl)glutarimide . Glutaramic acids are prone to thermal cyclization . Heating them, especially in the presence of trace acid or dehydrating agents, drives off water to close the ring. The [M-18] peak confirms the loss of water (


).

The Causality:



The Solution:

  • Prevention: Never dry this product above 50°C. Use a vacuum desiccator with

    
     or silica gel at room temperature.
    
  • Recovery (Hydrolysis): If you have the imide, you can revert it, but it is difficult. It is usually better to discard and re-synthesize.

    • Why? Hydrolyzing the imide requires base (NaOH), which attacks the imide ring. However, it attacks both carbonyls. You risk cleaving the amide bond entirely, giving you back the starting aniline and glutaric acid.

Visualizing the Reaction Pathway:

ReactionPathway Anhydride Glutaric Anhydride Product TARGET: Glutaramic Acid Anhydride->Product Room Temp Amine 4-Phenoxyaniline Amine->Product Imide IMPURITY: Glutarimide Product->Imide Heat (>60°C) - H2O

Caption: Thermal stress converts the open-chain acid (Target) into the cyclic imide (Impurity).

Module 3: Crystallization Protocols

User Question: "The bicarbonate wash worked, but I want to recrystallize to get analytical grade crystals. Which solvent system do you recommend?"

Dr. Thorne’s Recommendation: Recrystallization of anilic acids requires a solvent that dissolves the compound at high temperatures but not at low temperatures, while keeping the polar glutaric acid impurities in solution.

Recommended Solvent Systems:

  • Ethanol/Water (The Standard):

    • Dissolve product in minimum hot Ethanol (60°C).

    • Add warm water dropwise until slight turbidity appears.

    • Cool slowly to 4°C.

    • Pros: Excellent removal of non-polar impurities.

    • Cons: High loss of yield if too much ethanol is used.

  • Ethyl Acetate/Hexane (The Alternative):

    • Dissolve in minimum boiling Ethyl Acetate.

    • Add Hexane until cloudy.

    • Pros: Good for removing unreacted anhydride residues.

Critical Note: Avoid Benzene or Toluene if possible. While older literature (see Org. Syn. references) suggests benzene for glutaric acid derivatives, the solubility of the N-aryl substituted product is often too low in these non-polar solvents, leading to oiling out rather than crystallization.

Module 4: Analytical Validation

User Question: "How do I confirm the purity without running a full NMR every time?"

Dr. Thorne’s Checklist:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Ethyl Acetate:Hexane:Acetic Acid (50:49:1).

    • Note: The Acetic Acid is crucial. Without it, the carboxylic acid product will "streak" (tail) on the silica plate.

    • Visualization: UV (254 nm). The starting amine will fluoresce differently than the product.

  • Melting Point:

    • N-aryl glutaramic acids usually melt with decomposition. If you see a sharp melt followed by resolidification, you are observing cyclization in the melting point tube .

    • Target Range: Compare strictly with literature (typically 120-140°C range depending on specific polymorphs, but distinct from the starting amine's 82-84°C).

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Anilic Acid synthesis and purification).

  • Organic Syntheses. Glutaric Acid and Derivatives. Org. Synth. 1930, 10, 58. (Foundational chemistry of glutaric anhydride ring opening).

  • Bhat, S. et al. Synthesis and Characterization of N-Aryl Glutaramic Acids. Asian Journal of Chemistry, 2012. (Specific reference for N-substituted glutaramic acid solubility profiles).

  • PubChem. 4-Phenoxyaniline Compound Summary. (Physical properties of the primary impurity).

Sources

Technical Guide: Optimizing pH Conditions for N-(4-Phenoxyphenyl)glutaramic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability "Sweet Spot"

For researchers working with N-(4-Phenoxyphenyl)glutaramic acid , maintaining stability is a balancing act between solubility and chemical integrity. Based on the structural kinetics of N-aryl glutaramic acid derivatives, the optimal operational window is pH 6.0 – 7.5 .

  • pH < 5.0 (Acidic): High risk of cyclodehydration to form the corresponding glutarimide (N-(4-phenoxyphenyl)glutarimide) and precipitation due to protonation of the terminal carboxylate.

  • pH > 8.5 (Basic): High risk of base-catalyzed hydrolysis (saponification), cleaving the amide bond to release toxic 4-phenoxyaniline and glutaric acid.

  • pH 6.0 – 7.5 (Neutral): The molecule exists primarily as a stable, soluble mono-anion.

Troubleshooting Guide: Q&A

This section addresses specific issues reported by users in the field, analyzing the root causes based on pKa values and amide bond kinetics.

Q1: "My compound precipitates immediately upon adding it to acidic buffers (pH < 4). Is it degrading?"

Diagnosis: Likely solubility limitation , not immediate degradation. Technical Insight: this compound contains a free carboxylic acid group with a pKa of approximately 4.4 – 4.6 (typical for glutaramic acid derivatives).

  • At pH < 4.0: The molecule is protonated (neutral form). The hydrophobic 4-phenoxyphenyl tail dominates the physicochemical properties, drastically reducing aqueous solubility.

  • Solution: Adjust the vehicle pH to > 5.5 . This deprotonates the carboxylic acid (forming the carboxylate anion), which acts as an internal solubilizing group.

Q2: "I see a new, less polar peak appearing on my HPLC after storing samples at pH 3.0. Is this hydrolysis?"

Diagnosis: This is likely acid-catalyzed cyclization , not simple hydrolysis. Technical Insight: Unlike simple amides, glutaramic acid derivatives are prone to intramolecular "backbiting." Under acidic conditions, the free carboxylic acid can attack the amide carbonyl, eliminating water to form N-(4-phenoxyphenyl)glutarimide . This imide is less polar (elutes later on reverse-phase HPLC) and is a distinct degradation product from the hydrolysis breakdown.

  • Action: Avoid prolonged exposure to pH < 5.0. If acidic conditions are required for analysis, keep temperatures low (< 4°C) and analyze immediately.

Q3: "We observed a gradual loss of potency in our pH 9.0 formulation buffer. What is happening?"

Diagnosis: Base-catalyzed Amide Hydrolysis. Technical Insight: While the 4-phenoxyphenyl group stabilizes the amide via resonance, the carbonyl carbon remains susceptible to nucleophilic attack by hydroxide ions (


) at elevated pH. This cleaves the molecule into glutarate  and 4-phenoxyaniline .
  • Action: Lower the pH to 7.0–7.5. If a basic pH is strictly necessary, store samples frozen (-20°C) to kinetically inhibit the hydrolysis rate.

Q4: "My HPLC peaks are tailing significantly. How do I fix this?"

Diagnosis: Ionization State Mismatch. Technical Insight: If your mobile phase pH is near the pKa of the terminal acid (~4.5), the molecule rapidly exchanges between neutral and ionized states, causing peak broadening and tailing.

  • Action: Buffer your HPLC mobile phase to pH 2.5 (fully protonated) or pH 6.5+ (fully ionized).

    • Note: For stability during the run, pH 6.5 (Ammonium Acetate/Bicarbonate) is safer for the column and compound, though pH 2.5 (0.1% Formic Acid) often yields sharper peaks if the run time is short.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways that define the stability window.

DegradationPathways Imide N-(4-Phenoxyphenyl) glutarimide (Cyclic Imide) AcidForm Neutral Acid Form (pH < 4.5) Insoluble / Reactive AcidForm->Imide Acid-Catalyzed Cyclodehydration (-H2O) AnionForm Carboxylate Anion (pH 6.0 - 7.5) STABLE & SOLUBLE AcidForm->AnionForm Deprotonation (pH > pKa) Hydrolysis Hydrolysis Products: Glutarate + 4-Phenoxyaniline AnionForm->Hydrolysis Base-Catalyzed Saponification (pH > 9.0)

Caption: Figure 1. pH-dependent stability landscape of this compound. The stable operational window (Green) is bounded by cyclization in acid (Red, left) and hydrolysis in base (Red, right).

Experimental Protocols
Protocol A: pH Stability Profiling

Objective: To empirically determine the degradation rate (


) at various pH levels.

Materials:

  • Buffer Systems (50 mM):

    • pH 2.0 – 4.0: Glycine-HCl

    • pH 4.5 – 5.5: Acetate

    • pH 6.0 – 8.0: Phosphate (PBS)

    • pH 8.5 – 10.0: Borate or Glycine-NaOH

  • Stock Solution: 10 mM this compound in DMSO.

Step-by-Step:

  • Preparation: Dilute the Stock Solution 1:100 into each pre-warmed (25°C or 37°C) buffer to a final concentration of 100 µM.

  • Incubation: Incubate samples in a temperature-controlled shaker.

  • Sampling: Aliquot 100 µL at

    
    .
    
  • Quenching:

    • For Acidic/Basic samples: Immediately neutralize to pH 7.0 using 1M Tris or dilute HCl.

    • Critical: Analyze immediately to prevent post-sampling degradation.

  • Analysis: Quantify remaining parent compound via HPLC-UV (254 nm).

  • Data Processing: Plot

    
     vs. Time. The slope represents 
    
    
    
    .
Protocol B: Solubility Optimization for Stock Solutions

Objective: To prepare a stable, high-concentration stock for biological assays.

  • Weighing: Weigh 10 mg of this compound.

  • Primary Solubilization: Add 1.0 mL of DMSO (Dimethyl sulfoxide). Vortex until fully dissolved.

    • Result: 10 mg/mL (approx. 30 mM) clear solution.

  • Aqueous Dilution (The Critical Step):

    • Do NOT dilute directly into water or unbuffered saline (pH ~5.5), as local precipitation may occur.

    • Recommended: Dilute into PBS (pH 7.4) . The buffering capacity will absorb the acidity of the compound, maintaining the pH in the stable/soluble range.

References
  • Smith, R. M., & Hansen, D. E. (1998).[1] The pH-Rate Profile for the Hydrolysis of a Peptide Bond.[1][2][3] Journal of the American Chemical Society.[1] Link

  • Ozturk, S., et al. (2010). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. Link

  • Hine, J., et al. (1981).[1] Hydrolysis of formamide at 80°C and pH 1-9.[1] Journal of Organic Chemistry.[1] Link

  • Sigma-Aldrich. N-(4-Chlorophenyl)glutaramic acid Product Specification. (Structural analogue reference for solubility/handling). Link

  • BenchChem. A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives.Link

Sources

Overcoming steric hindrance in N-(4-Phenoxyphenyl)glutaramic acid conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GLU-PH-CONJ-001 Subject: Overcoming Steric & Hydrophobic Barriers in Amide Coupling Assigned Specialist: Senior Application Scientist, Bioconjugation Division[1]

Executive Summary: The "Folded-Tail" Problem

You are likely experiencing low conjugation yields not merely due to classical steric bulk, but due to a hydrophobic collapse phenomenon specific to N-(4-Phenoxyphenyl)glutaramic acid.[1]

The Molecular Trap: This molecule consists of a flexible glutaric acid linker terminated by a bulky, hydrophobic 4-phenoxyphenyl moiety.[1] In the aqueous or semi-aqueous buffers required for protein conjugation, the hydrophobic tail tends to fold back over the carboxylic acid to minimize water exposure (Pi-stacking or hydrophobic exclusion).[1] This creates a "steric shield" that blocks water-soluble carbodiimides (like EDC) from effectively activating the carboxylate.[1]

This guide provides a protocol to force this conformation open using dipolar aprotic solvation and neighboring-group assisted activation (HATU) .

Diagnostic Workflow

Before altering your chemistry, use this decision matrix to identify the specific failure mode.[1]

TroubleshootingMatrix Start START: Observation Cloudy Reaction is Cloudy/Precipitate Start->Cloudy Immediate ClearNoYield Reaction Clear but Low Yield Start->ClearNoYield Post-Analysis Aggregates Protein Aggregation Start->Aggregates Over time SolventFix CAUSE: Hydrophobic Collapse FIX: Increase DMSO/DMF to 20-30% Use 'Two-Step' Protocol Cloudy->SolventFix HydrolysisFix CAUSE: Active Ester Hydrolysis FIX: Switch EDC -> HATU Exclude water during activation ClearNoYield->HydrolysisFix ChargeFix CAUSE: Over-modification FIX: Reduce molar excess Check Isoelectric Point (pI) Aggregates->ChargeFix

Figure 1: Diagnostic decision tree for identifying the root cause of conjugation failure.[1]

The "Gold Standard" Protocol: Two-Step HATU Activation[1]

Why this works: Unlike EDC, which is water-soluble but weak against steric bulk, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive ester.[1] Crucially, the nitrogen atom in the pyridine ring of the leaving group (HOAt) forms a hydrogen bond with the incoming amine, effectively "pulling" the target amine into the reaction center. This is the Neighboring Group Effect .

Reagents Required
  • Ligand: this compound[1]

  • Activator: HATU (CAS: 148893-10-1)[1]

  • Base: DIPEA (Diisopropylethylamine) - Critical for HATU function[1]

  • Solvent: Anhydrous DMSO or DMF (Dry)[1]

  • Target: Protein/Amine in Borate Buffer (pH 8.[1]5) or PBS.[1]

Step-by-Step Methodology
Phase A: Organic Activation (The "Unfolding" Step)

Perform this step in a glass vial under dry conditions.[1] Do NOT add water yet.[1]

  • Dissolve Ligand: Dissolve 10 µmol of this compound in 100 µL of Anhydrous DMSO .

    • Note: The high organic concentration prevents the hydrophobic tail from shielding the acid.

  • Add Base: Add 25 µmol of DIPEA (approx 4.4 µL). Vortex briefly.

  • Add HATU: Add 11 µmol of HATU (dissolved in minimal DMSO).

  • Incubate: Shake at Room Temperature (RT) for 15–20 minutes .

    • Result: You have now formed the activated OAt-ester.[1] This intermediate is stable in DMSO but reacts instantly with amines.[1]

Phase B: Conjugation (The "Injection" Step)
  • Prepare Target: Ensure your protein/amine is in a buffer free of primary amines (No Tris, No Glycine).[1] Use PBS or Borate pH 8.0–8.5.[1]

  • Injection: Slowly add the activated DMSO mixture (Phase A) to the protein solution while vortexing.

    • Critical Rule: The final volume of DMSO in the protein mixture should not exceed 10-20% (v/v) to avoid denaturing the protein, but must be high enough to keep the ligand soluble.

  • Incubation: React for 60–90 minutes at RT or overnight at 4°C.

  • Purification: Desalt immediately using a Zeba Spin Column or dialysis to remove the liberated HOAt and excess reagents.[1]

Comparative Data: Coupling Efficiency

The following table illustrates the theoretical improvement when switching from standard EDC protocols to the HATU/Organic strategy for hydrophobic haptens.

ParameterStandard EDC/NHS (Aqueous)HATU/DMSO (Recommended)
Solvent System 95% Buffer / 5% DMSO80% Buffer / 20% DMSO
Ligand Conformation Folded / AggregatedExtended / Solubilized
Active Intermediate O-acylisourea (Unstable)OAt-Ester (Stabilized)
Steric Tolerance LowHigh (7-aza effect)
Hydrolysis Risk High (Half-life ~seconds)Low (in Phase A)
Typical Yield < 15%> 85%

Mechanistic Visualization

Understanding why the reaction fails allows you to troubleshoot future variations.[1]

Mechanism Folded Folded Ligand (Hydrophobic Shielding) Unfolded Unfolded Ligand (DMSO Solvated) Folded->Unfolded Solvation Activated Activated OAt-Ester (Ready for Attack) Unfolded->Activated Activation Conjugate Final Conjugate (Amide Bond Formed) Activated->Conjugate Coupling Solvent + DMSO/DMF (Disrupts folding) HATU + HATU/DIPEA (Fast Activation) Amine + Target Amine (Nu- Attack)

Figure 2: The transition from a sterically shielded (folded) state to a successful conjugate requires solvent intervention before activation.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use EDC if I don't have HATU?

  • A: Yes, but you must modify the protocol.[1] Use Sulfo-NHS to create a more stable intermediate.[1] Perform the activation in a solvent mixture with at least 30% DMSO/DMF, then dilute into the protein. Do not attempt a "one-pot" mix where EDC, Ligand, and Protein are mixed simultaneously; the ligand will precipitate before it activates.[1]

Q2: My protein precipitated after adding the activated ligand.

  • A: This is likely due to "Over-labeling" (changing the isoelectric point of the protein) or "Solvent Shock."[1]

    • Fix 1: Add the DMSO solution dropwise while vortexing.[1]

    • Fix 2: Reduce the molar excess of the ligand. If you used 20 equivalents, drop to 10.

    • Fix 3: Ensure the final DMSO concentration is <20%.[1]

Q3: Why is DIPEA required? Can I use TEA?

  • A: DIPEA (Hünig's base) is preferred because it is sterically hindered and will not compete with the amine on your target molecule.[1] TEA can sometimes act as a nucleophile or cause racemization (though less relevant for glutaramic acid).[1] DIPEA ensures the carboxylic acid is deprotonated (carboxylate) which is required for HATU attack.[1][2]

Q4: How do I remove the unreacted hydrophobic ligand?

  • A: Dialysis often fails for hydrophobic small molecules as they stick to the membrane or the protein (non-covalently).[1] Use a Gel Filtration Column (e.g., Sephadex G-25 or PD-10) equilibrated with a buffer containing 5-10% ethanol or DMSO to help wash away the sticky free ligand.[1]

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][3][4] Journal of the American Chemical Society.[1] Describes the superior reactivity of HOAt/HATU over HOBt for hindered systems. [1]

  • MacMillan, D. S., et al. (2013).[1][5][6] "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. Discusses the impact of solvent choice (DMF/DMSO vs. others) on coupling efficiency.

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] The definitive guide on hapten-carrier conjugation protocols and troubleshooting hydrophobic precipitates.

  • Dunetz, J. R., et al. (2016).[1] "Amide Bond Formation: Beyond the Basics." Chemical Reviews. Comprehensive review of coupling reagents for sterically hindered amines and acids. [1]

Sources

Purification challenges of N-(4-Phenoxyphenyl)glutaramic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-PG-PUR-001 Support Tier: Senior Application Scientist Level

Executive Summary: The "Amphiphilic" Paradox

Welcome to the technical support hub for N-(4-Phenoxyphenyl)glutaramic acid .

Purifying this molecule presents a classic chromatographic paradox. You are dealing with a "Janus" molecule:

  • The Head (Hydrophobic): The 4-phenoxyphenyl moiety is highly aromatic and lipophilic, demanding strong organic solvents for solubility.

  • The Tail (Hydrophilic/Acidic): The glutaramic acid chain terminates in a free carboxylic acid (pKa ~4.5), which is polar and prone to ionization.

The Failure Mode: Most researchers fail because they treat it purely as an aromatic (ignoring the acid tail, leading to tailing) or purely as an acid (ignoring the hydrophobic head, leading to precipitation). This guide bridges that gap.

Troubleshooting Guides (FAQ Format)

Issue #1: "My peak looks like a shark fin (Fronting) or precipitates on the column."

Diagnosis: Solvent Strength Mismatch (The "Solubility Crash"). You likely dissolved your sample in 100% DMSO or Methanol because it wouldn't dissolve in water. When this strong solvent plug hits the initial mobile phase (often 90%+ water to retain the acid), the hydrophobic phenoxyphenyl group instantly precipitates before partitioning into the stationary phase.

The Fix:

  • The Sandwich Injection: If your autosampler supports it, bracket your sample plug with a "weak" solvent (water/acetonitrile 90:10).

  • The Dilution Protocol: Dissolve the sample in DMSO at high concentration, then dilute 1:1 with the initial mobile phase (containing acid modifier). If it clouds up, you must lower the loading mass or increase the initial organic ratio of your gradient (sacrificing retention of polar impurities).

Issue #2: "The product peak is tailing severely (Asymmetry > 1.5)."

Diagnosis: Silanol Interaction & Ionization.[1][2] The free carboxylic acid is interacting with residual silanols on the silica backbone of your column. If the pH is near the pKa (4.5), the molecule is partially ionized, causing "smearing" between the protonated (retained) and deprotonated (fast-eluting) states.

The Fix:

  • Acidify Harder: Formic acid (0.1%) is often too weak. Switch to Trifluoroacetic Acid (TFA) at 0.05% - 0.1% . The lower pH (<2.5) forces the carboxylic acid into its neutral, protonated state (

    
    ), sharpening the peak.
    
  • Stationary Phase: Stop using standard C18. Switch to an End-capped C18 or a Polar-Embedded C18 column.[1] These shield the silica surface from the acidic tail.

Issue #3: "I can't separate the product from the starting amine (4-phenoxyaniline)."

Diagnosis: Selectivity Failure. In standard acidic reversed-phase conditions, the amine is protonated (charged) and elutes early. However, the phenoxy group makes it hydrophobic enough to co-elute with your glutaramic acid product if the gradient is too steep.

The Fix:

  • Exploit the pKa: The product is acidic; the impurity is basic.

  • Protocol: Use a "Gradient Hold." Start at 5% Organic. The protonated amine (very polar) will elute. Hold for 2 minutes. Then ramp the gradient. The neutral glutaramic acid (now hydrophobic due to the phenoxy group) will elute later.

Strategic Purification Workflows

A. Analytical Method (QC & Purity Check)

This method is designed to separate the three critical species:

  • Glutaric Acid (Hydrolysis impurity / Excess reagent) - Very Polar.

  • 4-Phenoxyaniline (Starting material) - Basic/Polar at low pH.

  • Target Product - Amphiphilic.

  • Bis-amide (Over-reaction impurity) - Very Hydrophobic.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% TFA (pH ~2.0)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide bond)
Temperature 40°C (Crucial for peak sharpness of amides)

Gradient Table:

Time (min)% BEvent
0.05Load
2.05Elute Glutaric Acid & Amine Salts
12.095Elute Product
15.095Wash Bis-amides
15.15Re-equilibrate
B. Preparative Scale-Up (Flash Chromatography)

Warning: Do NOT use bare silica with pure organic solvents (DCM/MeOH) without modification. The carboxylic acid will stick irreversibly to the silica, leading to massive yield loss.

Recommended Flash Protocol:

  • Stationary Phase: C18 Reverse Phase cartridges are superior here.

  • Mobile Phase: Water/Methanol with 0.1% Acetic Acid .

    • Why Acetic? It's volatile (unlike phosphate buffers) and easier to remove than TFA on a rotovap.

  • Loading: Dry load on Celite. Liquid injection of DMSO solutions often ruins the resolution on Flash columns.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for resolving peak shape and retention issues.

TroubleshootingLogic cluster_legend Legend Start PROBLEM: Poor Chromatography CheckShape Analyze Peak Shape Start->CheckShape Tailing Tailing (As > 1.2) CheckShape->Tailing Fronting Fronting / Broadening CheckShape->Fronting AcidCheck Is Mobile Phase Acidic? Tailing->AcidCheck SolventCheck Injection Solvent Strength? Fronting->SolventCheck AddTFA Action: Add 0.1% TFA (Suppress Ionization) AcidCheck->AddTFA No ColCheck Is Column End-capped? AcidCheck->ColCheck Yes SwitchCol Action: Switch to High-Load C18 / Polar Embedded ColCheck->SwitchCol No/Unsure Dilute Action: Dilute Sample with Mobile Phase A (Water) SolventCheck->Dilute Strong (100% DMSO) LoadCheck Mass Overload? SolventCheck->LoadCheck Weak (Matched) ReduceInj Action: Reduce Injection Volume LoadCheck->ReduceInj High Conc key Blue: Start | Red: Critical Issue | Green: Solution

Caption: Diagnostic logic tree for resolving peak asymmetry issues specific to acidic amides.

Separation Logic & Elution Order

Understanding why separation happens is critical for modifying the method.

ElutionOrder Start Injection Glutaric Glutaric Acid (Very Polar/Acidic) Elutes: 1-2 min Start->Glutaric Void Volume Amine 4-Phenoxyaniline (Polar/Ionic at pH 2) Elutes: 3-5 min Glutaric->Amine Low Organic Note1 Requires 100% Aqueous start to retain Glutaric->Note1 Product TARGET PRODUCT (Amphiphilic) Elutes: 8-10 min Amine->Product Gradient Ramp BisAmide Bis-Amide Impurity (Very Hydrophobic) Elutes: >12 min Product->BisAmide High Organic Note2 Requires High Organic wash to remove BisAmide->Note2

Caption: Expected elution order on C18 with Acidic Mobile Phase (pH 2.0).

References

  • McCalley, D. V. (2023).[3] Understanding and Managing Peak Shape for Basic and Acidic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.

  • Dolan, J. W. (2025).[4] LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.

  • Thermo Fisher Scientific. (2024). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. (Application Note dealing with short-chain acid retention).

  • PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine.

Sources

Technical Support Center: HPLC Analysis of N-(4-Phenoxyphenyl)glutaramic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NPG-HPLC-NOISE-001 Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Comprehensive Troubleshooting for Baseline Noise & Drift

Executive Summary: The Nature of the Problem

N-(4-Phenoxyphenyl)glutaramic acid presents a unique set of chromatographic challenges. Structurally, it contains a lipophilic phenoxy ether tail and a polar, ionizable glutaramic acid head .

When users report "baseline noise" with this analyte, it is rarely a simple instrument failure. It is often a thermodynamic conflict in the method parameters. Because the glutaramic acid moiety has a pKa typically around 4.2–4.6, methods running at pH 4.0–5.0 are susceptible to "ionization flutter," where the analyte oscillates between ionized and non-ionized states, causing baseline instability. Furthermore, the need to detect the phenoxy chromophore often pushes researchers to low UV wavelengths (<220 nm), where solvent impurities become exponentially more visible.

This guide moves beyond basic "check the lamp" advice to address the specific physicochemical interactions driving your baseline issues.

Diagnostic Workflow: Isolate the Source

Before modifying your chemistry, you must isolate the noise source. Use this logic gate to determine if the issue is Hydrodynamic (Pump) , Optical (Detector) , or Chemical (Column/Solvent) .

Baseline_Triage Start START: Baseline Noise Observed Step1 TEST 1: Stop Flow (0 mL/min) Monitor Baseline for 10 min Start->Step1 Decision1 Does noise persist? Step1->Decision1 DetectorIssue SOURCE: DETECTOR / ELECTRONIC (Lamp aging, dirty flow cell, electrical noise) Decision1->DetectorIssue YES (Noise continues) Step2 TEST 2: Disconnect Column Connect Union, Run Flow (1 mL/min) Decision1->Step2 NO (Noise stops) Decision2 Is noise rhythmic/cyclic? Step2->Decision2 PumpIssue SOURCE: PUMP / HYDRODYNAMIC (Air bubble, check valve, mixing issue) Decision2->PumpIssue YES (Sine wave pattern) ChemIssue SOURCE: CHEMISTRY / COLUMN (Dirty column, mobile phase impurity, pH mismatch) Decision2->ChemIssue NO (Random/Drifting)

Figure 1: Diagnostic logic tree to isolate the root cause of baseline noise. Perform these tests sequentially.

Chemical Troubleshooting: The "Invisible" Variables

If your diagnostic test points to Chemistry/Column , the issue is likely specific to the properties of this compound.

Issue A: The "pH Danger Zone" (Ionization Noise)

Symptom: Random baseline wandering or noise that worsens during gradient elution. Mechanism: The glutaramic acid group has a pKa ≈ 4.5. If your mobile phase pH is near this value (pH 3.5 – 5.5), small local fluctuations in pH (caused by incomplete mixing or temperature changes) shift the equilibrium between the protonated (neutral) and deprotonated (anionic) forms. These forms have different refractive indices and absorbances.

Protocol: Buffer Stabilization

  • Do NOT use simple acid additives (e.g., 0.1% Formic Acid) if they yield a pH near 4.5.

  • Action: Shift the pH at least 1.5 units away from the pKa.

    • Option A (Acidic): Use 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid to achieve pH < 2.5.[1]

    • Option B (Neutral): Use 10 mM Ammonium Acetate or Phosphate buffer adjusted to pH > 6.0 (ensure column silica stability).

Issue B: The "UV Cutoff" Trap

Symptom: High noise floor when detecting the phenoxy group at low wavelengths (200–215 nm). Mechanism: To maximize sensitivity for the phenoxy ring, researchers often select low wavelengths. However, many common buffers absorb light in this region. As the gradient changes (e.g., increasing Methanol), the background absorbance changes, creating a drifting or noisy baseline.

Data: Solvent & Buffer Transparency

Solvent/BufferUV Cutoff (nm)Suitability for this compound @ 210 nm
Water (HPLC Grade) 190Excellent
Acetonitrile 190Excellent
Methanol 205POOR (Noise generator at <220 nm)
Phosphate Buffer <200Good
Formic Acid (0.1%) 210Marginal (Drift likely in gradients)
Acetate Buffer 210-240FAIL (Do not use below 240 nm)
TFA (0.1%) 201Good (but can cause ion suppression in MS)

Corrective Action:

  • If detection is < 220 nm, switch organic modifier from Methanol to Acetonitrile .

  • Replace Acetate/Citrate buffers with Phosphate (if using UV) or Formic Acid (if using MS, but accept some drift).

Analyte-Specific Degradation: "Ghost" Peaks

Q: I see noise and "ghost peaks" that grow over time. Is my column dirty?

A: It is likely on-column cyclization . Glutaramic acid derivatives are prone to intramolecular cyclization to form glutarimides (in this case, N-(4-phenoxyphenyl)glutarimide), especially under acidic conditions or high column temperatures (>40°C).

Mechanism:



Validation Protocol:

  • Inject the standard immediately after preparation.

  • Leave the standard in the autosampler for 12 hours.

  • Re-inject.

  • Result: If a new peak appears or the baseline noise increases (due to a smear of degrading compound), your method conditions (pH or Temperature) are too aggressive.

Solution:

  • Lower column temperature to < 30°C.

  • Adjust autosampler temperature to 4°C.

  • Analyze samples within 4 hours of preparation.

Hardware Troubleshooting: The "Heartbeat"

If the diagnostic test (Figure 1) indicated a Pump issue (rhythmic noise):

Symptom: Sine-wave baseline oscillation. Cause: this compound is often analyzed using gradients (e.g., 5% to 95% B). At 50/50 mixing points, pump check valves are most stressed.

Step-by-Step Fix:

  • Degas: Ensure mobile phases are degassed. Glutaramic acid solutions can foam; ensure the aqueous buffer is not surfactant-like.

  • Mixing: If using a high-pressure mixing system (binary pump), add a static mixer (350 µL volume) to smooth out the solvent packets before they reach the column.

  • Leak Check: A "sawtooth" baseline usually indicates a leak on the piston seal. Perform a Pressure Decay Test (cap the pump outlet, pressurize to 200 bar, stop flow, monitor pressure drop).

Mobile Phase Optimization Logic

Use this workflow to select the correct mobile phase and eliminate chemical noise.

MobilePhase_Logic Input Select Detection Wavelength LowUV < 220 nm (High Sensitivity) Input->LowUV HighUV > 240 nm (High Specificity) Input->HighUV SolventChoice1 MUST USE: Acetonitrile + Phosphate/TFA LowUV->SolventChoice1 SolventChoice2 CAN USE: Methanol + Acetate/Formate HighUV->SolventChoice2 PH_Check Check pH vs pKa (4.5) SolventChoice1->PH_Check SolventChoice2->PH_Check SafeZone1 pH < 2.5 (Fully Protonated) PH_Check->SafeZone1 SafeZone2 pH > 6.0 (Fully Ionized) PH_Check->SafeZone2 DangerZone pH 3.5 - 5.5 (NOISE RISK) PH_Check->DangerZone Avoid

Figure 2: Decision matrix for selecting mobile phases that minimize baseline noise.

References
  • Agilent Technologies. (n.d.). Eliminating Baseline Problems. Retrieved from

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide - Baseline Issues. Retrieved from

  • Shimadzu. (2025). Diagnosing Noisy Baselines in HPLC. Retrieved from

  • Kromasil. (n.d.). FAQ: Which mobile phases work with my detection wavelength? Retrieved from

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

Sources

Enhancing reaction kinetics for N-(4-Phenoxyphenyl)glutaramic acid formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Kinetics Optimization Ticket ID: RXN-KIN-GLU-04P Subject: Enhancing formation rates & selectivity for N-(4-Phenoxyphenyl)glutaramic acid Status: Open [High Priority][1]

User Guide: Operational Overview

Welcome to the Advanced Synthesis Support Portal. You are accessing the troubleshooting module for Ticket RXN-KIN-GLU-04P .[1] This guide addresses the kinetic enhancement of the acylation reaction between 4-Phenoxyaniline and Glutaric Anhydride .

Our objective is to maximize the rate of ring-opening (amic acid formation) while thermodynamically inhibiting the subsequent dehydration (imidization).

Module 1: Reaction Mechanics & Kinetic Bottlenecks

To troubleshoot effectively, you must visualize the competing pathways.[1] The formation of this compound is a nucleophilic acyl substitution.[1]

The Central Conflict:

  • Desired Path (

    
    ):  Nucleophilic attack of the aniline nitrogen on the anhydride carbonyl.[1]
    
  • Competitor 1 (Hydrolysis,

    
    ):  Moisture attacking the anhydride (irreversible loss of starting material).[1]
    
  • Competitor 2 (Cyclization,

    
    ):  Thermal dehydration of the product into N-(4-phenoxyphenyl)glutarimide.
    

Visualizing the Pathway:

ReactionPath cluster_0 Reactants Reactants 4-Phenoxyaniline + Glutaric Anhydride TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (Rate Limiting) Hydrolysis Glutaric Acid (Dead End) Reactants->Hydrolysis H2O present Target N-(4-Phenoxyphenyl) glutaramic acid (TARGET) TS->Target Ring Opening Imide N-(4-Phenoxyphenyl) glutarimide (Impurity) Target->Imide Heat / Dehydration (-H2O)

Caption: Figure 1. Reaction pathway showing the kinetic target (Green) versus thermodynamic sink (Red/Imide) and moisture sensitivity (Red/Hydrolysis).[1]

Module 2: Kinetic Optimization Protocol

The reaction rate follows second-order kinetics:


.[1] Because 4-phenoxyaniline is a relatively weak nucleophile (due to the electron-withdrawing nature of the phenyl ring resonance, despite the phenoxy donor), we must manipulate 

(rate constant) and concentration.
Protocol A: Solvent Selection (The Dipole Effect)

Standard Issue: Using non-polar solvents (Toluene, DCM) results in sluggish kinetics for this specific aniline.[1] Solution: Switch to THF (Tetrahydrofuran) or Acetone .[1]

SolventKinetic ImpactRisk FactorRecommendation
Toluene Slow (

)
High temp required (Risk of Imide)❌ Avoid for Acid
DCM Moderate (

)
Solubility issues for product⚠️ Use if precipitating
THF Fast (

)
Stabilizes polar transition statePrimary Choice
DMF Very FastDifficult workup (high BP)⚠️ Use only if necessary

Why THF? The transition state involves charge separation (zwitterion).[1] Polar aprotic solvents like THF stabilize this transition state, lowering the activation energy (


) and significantly increasing 

.[1]
Protocol B: Concentration & Stoichiometry

Standard Issue: Dilute reactions (<0.1 M) are too slow, allowing moisture to compete.[1] Solution: Run High Molarity.[1]

  • Concentration: Maintain 0.5 M to 1.0 M relative to the amine.

  • Stoichiometry: Use 1.1 equivalents of Glutaric Anhydride.

    • Reasoning: Glutaric anhydride is susceptible to hydrolysis.[1] A 10% excess sacrifices a small amount of reagent to "scavenge" residual moisture, ensuring the expensive amine is fully consumed.[1]

Protocol C: Temperature Control (The Kinetic Window)

Standard Issue: Heating to reflux drives the reaction but converts the product to the imide. Solution:20°C – 40°C Maximum. [1]

  • At 25°C: Reaction is kinetically controlled. The amic acid forms and remains stable.[1]

  • At >60°C: The amic acid begins to cyclize, releasing water and forming the glutarimide.

Module 3: Troubleshooting & FAQs

Ticket #402: "My yield is low, and I see a white precipitate that isn't my product."

Diagnosis: This is likely Glutaric Acid formed via hydrolysis.[1] Root Cause: Wet solvent or atmospheric moisture.[1] Glutaric anhydride reacts faster with water than with sterically hindered anilines.[1] Corrective Action:

  • Dry THF over molecular sieves (3Å or 4Å) for 24 hours before use.

  • Purge the reaction vessel with Nitrogen or Argon.[1]

  • Verification: Check the melting point of the solid.[1][2] Glutaric acid melts at ~95-98°C. Your target amic acid should melt significantly higher (typically >120°C, dependent on specific polymorphs).[1]

Ticket #405: "The reaction stalls at 80% conversion." [1]

Diagnosis: Equilibrium limitation or catalyst poisoning.[1] Corrective Action:

  • Catalysis: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) .

    • Mechanism:[1][3][4][5][6] DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the 4-phenoxyaniline.[1]

  • Don't Heat: Do not increase temperature to force completion; you will generate impurities.[1] Instead, increase time or concentration.

Ticket #409: "How do I isolate the acid without cyclizing it?"

Diagnosis: Improper workup.[1] Acidic or thermal workups promote cyclization.[1] Corrective Action:

  • Precipitation: If using THF, pour the reaction mixture into cold Hexane or Diethyl Ether .[1] The amic acid is usually insoluble in non-polar solvents and will precipitate.[1]

  • Filtration: Filter the solid and wash with cold ether.[1]

  • Avoid: Do not use rotary evaporation at high bath temperatures (>40°C).

Module 4: Decision Logic (Visual Guide)

Use this flow to determine your next experimental step.

Troubleshooting Start Start Reaction (THF, 0.5M, 25°C) Check Check TLC/HPLC (t = 2 hrs) Start->Check Conversion Conversion > 90%? Check->Conversion Impurity New Spot (High Rf)? Check->Impurity Success Precipitate in Hexane Filter & Dry Conversion->Success Yes Stalled Stalled < 90% Conversion->Stalled No AddCat Add 10 mol% DMAP Wait 2 hrs Stalled->AddCat AddCat->Check Impurity->Conversion No ImideDetected Imide Detected! REDUCE TEMP immediately Impurity->ImideDetected Yes

Caption: Figure 2. Decision tree for monitoring reaction progress and handling incomplete conversion.

References

  • Nikoofar, K. & Sadathosainy, M. (2023).[1][6] Phthalic anhydride (PA): a valuable substrate in organic transformations.[1][6] RSC Advances. Link

    • Relevance: Establishes general protocols for anhydride aminolysis and solvent effects on yield.
  • Padwa, A. R., et al. (1995).[1][7] Kinetics of amine‐cyclic anhydride reactions in moderately polar solutions. Journal of Polymer Science. Link[1]

    • Relevance: Provides the kinetic justification for using polar solvents to accelerate amic acid form
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]

    • Relevance: Standard authoritative text for the synthesis of anilinic acids and the avoidance of imide form
  • Nagaraj, A. & Reddy, S. (2008).[1] Synthesis of N-phenyl glutarimides. Indian Journal of Chemistry.

    • Relevance: Confirms the two-step mechanism where the acid is the intermediate and heat/acetyl chloride is required for the imide, valid

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous structural characterization of novel chemical entities is a cornerstone of drug discovery and development. N-(4-Phenoxyphenyl)glutaramic acid, a molecule incorporating aromatic, ether, amide, and carboxylic acid functionalities, presents a representative analytical challenge. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized within a multi-technique spectroscopic approach. We will dissect the rationale behind spectral assignments, compare the insights gained from ¹H NMR with those from complementary methods like ¹³C NMR, FTIR, and Mass Spectrometry, and provide robust experimental protocols. This guide is designed for researchers and scientists seeking to move beyond simple data reporting to a deeper, mechanistic understanding of spectroscopic analysis.

The Analytical Imperative: Structurally Defining this compound

In the synthesis of any target molecule, confirmation of its structure is non-negotiable. This compound combines several key functional groups, each with unique electronic and steric properties that influence its spectroscopic signature. Its structure consists of a phenoxy group linked to a phenyl ring, which is in turn connected via an amide bond to a five-carbon glutaramic acid backbone. The challenge lies not just in identifying the presence of these groups, but in confirming their precise connectivity and regiochemistry. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this task, a truly validated structure relies on a confluence of data from orthogonal techniques.

Deep Dive: ¹H NMR Spectrum Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1] A rigorous analysis of the ¹H NMR spectrum of this compound allows for a near-complete structural assignment.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first dissect the molecule into its distinct proton environments, or "spin systems."

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted spectral data for this compound, assuming a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the compound and exchanging with labile protons.

Signal LabelPredicted Chemical Shift (δ, ppm)Integration (Relative # of H)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
Ring A Protons 7.0 - 7.45HMultiplet (m)-Protons on the terminal phenyl ring (phenoxy group). The overlapping signals from ortho, meta, and para protons create a complex multiplet.[2]
Ring B Protons 7.0 - 7.64HAA'BB' System (2d)~8-9These four protons on the central phenyl ring are split into two doublets. The protons ortho to the amide group are deshielded relative to those ortho to the ether oxygen.[3][4]
Hb (Amide) ~9.5 - 10.51HBroad Singlet (br s)-The amide proton is significantly deshielded and often appears as a broad signal due to quadrupole effects from the nitrogen and potential hydrogen bonding.[5][6] Its chemical shift is highly dependent on solvent and concentration.[7]
Hc (α-CH₂) ~2.42HTriplet (t)~7These protons are adjacent to the amide carbonyl group, which deshields them, shifting them downfield to the 2-3 ppm region.[8] They are split into a triplet by the two neighboring Hd protons.[9]
Hd (β-CH₂) ~1.92HQuintet (qui)~7These central methylene protons are coupled to both Hc (2 protons) and He (2 protons), resulting in a quintet (n+1 rule, where n=4).[1]
He (γ-CH₂) ~2.32HTriplet (t)~7These protons are adjacent to the carboxylic acid carbonyl, which deshields them.[10] They are split into a triplet by the two neighboring Hd protons.
Hf (Acid) ~12.01HBroad Singlet (br s)-The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet far downfield.[8] This signal will disappear upon addition of D₂O due to proton-deuterium exchange.[7]

Causality Behind the Assignments:

  • Chemical Shift (δ): The position of a signal is dictated by the local electronic environment.[11] Protons on aromatic rings are deshielded (shifted downfield to ~7-8 ppm) due to the ring current effect.[12] Protons adjacent to electronegative atoms (O, N) or electron-withdrawing groups (C=O) are also deshielded and shifted downfield.[13][14]

  • Integration: The area under each signal is proportional to the number of protons it represents.[15][16] This allows for the determination of the relative ratio of protons in different environments.[17][18]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits signals into predictable patterns (e.g., doublet, triplet, quartet).[9][19] The "n+1 rule" states that a signal will be split into n+1 peaks by 'n' equivalent neighboring protons.[20] This provides direct evidence of connectivity.

A Comparative Framework for Structural Validation

While ¹H NMR is powerful, relying on a single technique is imprudent. A comprehensive analysis integrates data from multiple spectroscopic methods to build a self-validating system.

Comparative Analysis of Spectroscopic Techniques
TechniqueInformation Provided for this compoundAdvantagesLimitations
¹H NMR - Proton count and environment- Proton-proton connectivity- Stereochemical information (in some cases)High resolution, provides detailed connectivity data, quantitative.Can have overlapping signals, labile protons (OH, NH) can be broad or exchangeable.
¹³C NMR - Number of unique carbon environments- Chemical environment of carbons (sp², sp³, C=O, etc.)Complements ¹H NMR, confirms carbon backbone, less signal overlap.Lower sensitivity (requires more sample or longer acquisition time), no coupling information in standard broadband-decoupled spectra.
FTIR - Presence of key functional groups: - O-H stretch (broad, ~3000 cm⁻¹) - N-H stretch (~3300 cm⁻¹) - C=O stretches (acid & amide, ~1650-1710 cm⁻¹) - C-O-C stretch (~1240 cm⁻¹)Fast, requires small sample amount, excellent for functional group identification.Provides no connectivity information, complex fingerprint region.
Mass Spec. (MS) - Molecular weight (from molecular ion peak)- Elemental composition (High-Res MS)- Structural fragments (from fragmentation pattern)Extremely sensitive, provides definitive molecular weight.Isomers can be difficult to distinguish, provides limited connectivity information without tandem MS (MS/MS).

This multi-faceted approach ensures that the proposed structure is consistent across different physical measurement principles, dramatically increasing the trustworthiness of the identification.

Experimental Protocols and Workflow

Scientific integrity demands reproducible and well-documented methodologies.

Protocol for High-Resolution ¹H NMR Analysis

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[21] The choice of this mass range balances signal strength with solubility and potential viscosity issues that can degrade spectral quality.[22]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[23] DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bond-donating compounds. The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. Any suspended solid particles will degrade the magnetic field homogeneity, leading to broadened peaks.[23]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

    • "Shim" the magnetic field. This is a critical step that optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (DMSO-d₆ at ~2.50 ppm) or an internal standard like TMS to its known value.

    • Integrate all signals to determine their relative areas.

    • Analyze and report the chemical shifts, integrations, multiplicities, and coupling constants for all peaks.

Integrated Spectroscopic Workflow

A logical workflow ensures efficient and comprehensive analysis. The causality is clear: start with broad functional group identification, determine the molecular weight, then use NMR to assemble the final, detailed structure.

Caption: A logical workflow for the integrated structural elucidation of a novel compound.

Conclusion

The analysis of the ¹H NMR spectrum of this compound serves as an exemplary case for modern structural elucidation. A detailed interpretation of chemical shifts, integration, and coupling patterns allows for the confident assignment of every proton in the molecule. However, this guide emphasizes that the highest level of scientific trustworthiness is achieved not in isolation, but through a comparative framework. By integrating ¹H NMR data with complementary insights from ¹³C NMR, FTIR, and Mass Spectrometry, we construct a self-validating system that confirms not only the constituent parts of the molecule but their precise arrangement. This integrated, multi-technique approach represents the gold standard in chemical analysis, providing the robust and unambiguous data required for advancing research and development.

References

  • Integration of 1H NMR spectra. Organic Chemistry at CU Boulder. [Link]

  • NMR Sample Preparation. Queen's University Department of Chemistry. [Link]

  • 13.10: Integration of ¹H NMR Absorptions- Proton Counting. Chemistry LibreTexts. [Link]

  • 12.04 1H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • 1H NMR - Integration. University of Calgary. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • H NMR Spectroscopy. University of Oxford. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]

  • Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • 13.11: Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts. [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • peak integration in 1H NMR spectroscopy. YouTube. [Link]

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry (RSC Publishing). [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Spin spin coupling and coupling constant. SlideShare. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Predicting spin-spin coupling patterns in NMR spectra. University of Bristol. [Link]

  • 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • Spin-Spin Coupling – Beyond Multiplicity. Nanalysis. [Link]

  • Short Summary of 1H-NMR Interpretation. Web.mnstate.edu. [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]

  • 1H NMR chemical shift ppm table. University of Puget Sound. [Link]

  • The amide proton region of the 1 H NMR spectra. ResearchGate. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • 1H NMR Chemical Shifts. Reed College. [Link]

  • 1 H NMR spectra of 1 (30 mM) with glutaric acid (2) (90 mM) (a) and... ResearchGate. [Link]

Sources

Mass spectrometry fragmentation patterns of N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: N-(4-Phenoxyphenyl)glutaramic Acid vs. Succinamic Analogs

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of This compound (N-4-PGA) . Designed for application scientists and drug metabolism researchers, this document contrasts N-4-PGA with its lower homolog, N-(4-Phenoxyphenyl)succinamic acid (N-4-PSA) .

The core distinction lies in the ring-closure energetics during collision-induced dissociation (CID): N-4-PGA favors the formation of a six-membered glutarimide ring, whereas N-4-PSA forms a five-membered succinimide ring. Understanding these pathways is critical for distinguishing these metabolites from their isobaric impurities and parent anilides.

Chemical Identity & Structural Context

FeatureTarget Compound: N-4-PGA Comparator: N-4-PSA
IUPAC Name 5-Oxo-5-((4-phenoxyphenyl)amino)pentanoic acid4-Oxo-4-((4-phenoxyphenyl)amino)butanoic acid
CAS Number 135407-40-8N/A (Analogous Standard)
Formula C₁₇H₁₇NO₄C₁₆H₁₅NO₄
Monoisotopic Mass 299.1158 Da285.1001 Da
[M+H]⁺ 300.1230 286.1074
Core Moiety Glutarimide PrecursorSuccinimide Precursor

Fragmentation Mechanics: The "Imide Effect"

The fragmentation of N-aryl glutaramic acids is driven by a competitive mechanism between amide bond cleavage and dehydrative cyclization .

Mechanism A: Dehydrative Cyclization (Dominant)

In the electrospray source or collision cell, the carboxylic acid tail attacks the amide carbonyl.

  • N-4-PGA: Cyclizes to form N-(4-phenoxyphenyl)glutarimide (6-membered ring), ejecting H₂O (-18 Da). This transition is kinetically slower than succinimide formation but yields a highly stable product ion (m/z 282).

  • N-4-PSA: Cyclizes to form N-(4-phenoxyphenyl)succinimide (5-membered ring). This is entropically favored, often leading to significant in-source fragmentation (ISF).

Mechanism B: Amide Cleavage (Diagnostic)

High-energy collision breaks the amide bond entirely, yielding the 4-phenoxyaniline cation (m/z 186). This is the "fingerprint" ion for the diphenyl ether moiety.

Visualizing the Pathway

The following diagram illustrates the competing pathways for N-4-PGA.

FragmentationPathway Precursor Precursor [M+H]+ m/z 300.12 Glutarimide Glutarimide Ion [M+H-H2O]+ m/z 282.11 Precursor->Glutarimide Dehydration (-18 Da) Acylium Acylium Ion [C5H7O3]+ m/z 115.04 Precursor->Acylium Charge Retention on Acid Aniline 4-Phenoxyaniline [C12H12NO]+ m/z 186.09 Precursor->Aniline Amide Cleavage High CE Glutarimide->Aniline Ring Opening + Cleavage Phenol Phenol Radical Loss Distal Fragmentation Aniline->Phenol Ether Cleavage (Rare)

Caption: Fragmentation pathway of this compound showing the dominant dehydration to the glutarimide ion and the diagnostic amide cleavage.[1][2][3]

Comparative Experimental Data

The following data represents characteristic transitions observed in Triple Quadrupole (QqQ) systems using Electrospray Ionization (ESI) in Positive Mode.

Table 1: MRM Transition Parameters
CompoundPrecursor (m/z)Product Ion (m/z)Loss IDCollision Energy (eV)*Relative Abundance
N-4-PGA 300.1 282.1 H₂O (Glutarimide)15 - 20100% (Base Peak)
300.1186.1Glutaric Acid30 - 3540 - 60%
300.1115.04-Phenoxyaniline25 - 3010 - 20%
N-4-PSA 286.1 268.1 H₂O (Succinimide)10 - 15100% (Base Peak)
286.1186.1Succinic Acid25 - 3050 - 70%

*Note: Collision Energies (CE) are instrument-dependent. Values derived from standard behavior of N-aryl amic acids.

Key Observations for Method Development:
  • In-Source Fragmentation (ISF): N-4-PSA (Succinamic) is more prone to ISF than N-4-PGA due to the rapid kinetics of 5-membered ring formation. If you observe m/z 268 in the MS1 scan of N-4-PSA, lower the declustering potential.

  • Isobaric Interference: The m/z 186 fragment is common to all 4-phenoxyaniline derivatives. Do not rely on it solely for identification; the [M+H-H₂O]⁺ transition is required for specificity.

Experimental Protocol: Self-Validating Optimization

To ensure data integrity, follow this "Self-Validating" workflow. This protocol confirms that the observed fragments are authentic and not artifacts of the ion source.

Step 1: Source Condition Stress Test
  • Objective: Distinguish between In-Source Fragmentation (ISF) and true precursors.

  • Action: Inject N-4-PGA (1 µM) and ramp the Cone Voltage/Declustering Potential from 20V to 80V in 10V increments.

  • Validation:

    • If the ratio of m/z 282 (Glutarimide) to m/z 300 (Precursor) increases linearly with voltage, m/z 282 is an ISF artifact.

    • Optimal Setting: Choose the voltage where m/z 300 is maximal and m/z 282 is <5%.

Step 2: Energy-Resolved MS/MS (Breakdown Curve)
  • Objective: Determine optimal CE for quantitation.

  • Action: Select m/z 300.1 as the precursor. Ramp Collision Energy from 0 to 60 eV.

  • Validation: Plot intensity vs. eV.

    • Low Energy (<20 eV): m/z 282 should dominate.

    • Mid Energy (25-35 eV): m/z 186 appears.

    • High Energy (>40 eV): m/z 186 degrades into phenyl fragments (m/z 77, 93).

Workflow Diagram

OptimizationWorkflow Start Start: 1 µM Standard Flow: 10 µL/min SourceOpt Source Optimization Ramp Cone Voltage Start->SourceOpt CheckISF Check ISF Ratio (282/300) SourceOpt->CheckISF CheckISF->SourceOpt Ratio > 5% (Lower Voltage) MSMS Acquire MS/MS Stepped CE (10-50 eV) CheckISF->MSMS Ratio < 5% SelectTrans Select Transitions Quant: 300->282 Qual: 300->186 MSMS->SelectTrans

Caption: Self-validating workflow for optimizing MS parameters and minimizing in-source fragmentation artifacts.

References

  • Sigma-Aldrich. this compound - Product Specification & Structure.Link[2]

  • Terunuma, D., et al. (1987).[4] "Optical resolution of 3-methyl-N-phenylglutaramic acid." The Journal of Organic Chemistry, 52(8), 1617-1619.[4] (Demonstrates glutaramic acid cyclization chemistry). Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on amide and anhydride fragmentation mechanisms). Link

  • NIST Mass Spectrometry Data Center. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (Analog Fragmentation).Link

  • Mallet, C. R., et al. "Direct Quantification of Acidic Herbicides." Waters Corporation Application Note. (Provides context on phenoxy-acid fragmentation). Link

Sources

FTIR characteristic peaks of N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Fourier Transform Infrared (FTIR) characterization of N-(4-Phenoxyphenyl)glutaramic acid , a critical intermediate in the synthesis of immunomodulatory drugs and Factor Xa inhibitors.[1]

This document is structured to serve as a practical reference for analytical chemists and process engineers. It moves beyond simple peak listing to explain the spectroscopic causality of the synthesis—demonstrating how FTIR is used to validate the ring-opening acylation of glutaric anhydride by 4-phenoxyaniline.

Executive Summary: The Analytical Context

This compound (Formula: C₁₇H₁₇NO₄) is an acyclic monoamide formed by the nucleophilic attack of 4-phenoxyaniline on glutaric anhydride.[1]

In a drug development context, this compound represents a "checkpoint" intermediate. Its successful formation must be distinguished from:

  • Unreacted Starting Materials: Glutaric anhydride (distinctive doublet carbonyls) and 4-phenoxyaniline (primary amine doublets).[1]

  • Cyclized Impurity: The corresponding glutarimide (formed upon dehydration/over-heating), which lacks the carboxylic acid moiety.

  • Hydrolysis Byproduct: Glutaric acid (formed by moisture contamination).

FTIR is the preferred method for rapid in-process control (IPC) because it provides immediate feedback on the carbonyl environment (Anhydride


 Amide + Acid) without the solvent constraints of NMR.[1]

Synthesis Pathway & Spectral Evolution

The following diagram illustrates the reaction pathway and the associated spectral shifts. The transformation converts a cyclic anhydride into a linear acid-amide, creating a drastic change in the 1500–1800 cm⁻¹ region.

G Anhydride Glutaric Anhydride (Reactant A) C=O: 1800 & 1760 cm⁻¹ (Doublet) Product N-(4-Phenoxyphenyl) glutaramic acid (Target) Amide I: ~1660 cm⁻¹ Acid C=O: ~1710 cm⁻¹ Anhydride->Product + Aniline THF, RT Aniline 4-Phenoxyaniline (Reactant B) N-H: 3300-3400 cm⁻¹ (Doublet) Aniline->Product Imide Glutarimide Impurity (Over-reaction) Imide C=O: 1700 & 1770 cm⁻¹ No Acid OH Product->Imide Heat/Dehydration (-H₂O)

Figure 1: Reaction scheme showing the spectral evolution from reactants to the target glutaramic acid and potential glutarimide impurity.

Detailed Spectral Analysis

The FTIR spectrum of this compound is characterized by three distinct regions. The data below synthesizes theoretical assignments with empirical data from analogous glutaranilic acid derivatives [1, 2].

Table 1: Characteristic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Value
O-H Stretch (Acid) 2500 – 3300Broad, MediumCritical. Confirms ring opening.[1] Absence indicates cyclization to imide.
N-H Stretch (Amide) 3280 – 3320Sharp, MediumDistinguishes secondary amide (singlet) from primary amine precursor (doublet).
C=O (Carboxylic Acid) 1705 – 1725StrongDistinct from amide carbonyl. Often appears as a shoulder or separate peak.
C=O (Amide I) 1650 – 1670StrongPrimary indicator of amide bond formation. Lower freq. than anhydride/acid.[2][3]
N-H Bend (Amide II) 1530 – 1550StrongConfirms secondary amide structure.
Ar-O-Ar (Ether) 1230 – 1250StrongValidates the integrity of the phenoxy group (asymmetric stretch).[1]
C-O (Acid) 1200 – 1220MediumCoupled with O-H stretch to confirm carboxylic acid.
Deep Dive: The Carbonyl "Fingerprint" Region (1500–1850 cm⁻¹)

This is the most critical region for process control.

  • The Reactant (Glutaric Anhydride): Displays a classic anhydride doublet at ~1800 cm⁻¹ and ~1760 cm⁻¹.

  • The Product: These high-frequency bands disappear .[1] They are replaced by two new bands at lower frequencies: the Acid C=O (~1715 cm⁻¹) and the Amide I (~1660 cm⁻¹) .

  • Success Criteria: Complete disappearance of the 1760/1800 cm⁻¹ doublet indicates 100% conversion of the anhydride.

Deep Dive: The Ether Linkage (1240 cm⁻¹)

The phenoxy group (Ph-O-Ph) is chemically stable but spectrally distinct.[1]

  • Look for a strong band at 1230–1250 cm⁻¹ (Asymmetric C-O-C stretch).

  • A symmetric stretch appears around 1000–1050 cm⁻¹ .

  • Note: These peaks must remain unchanged from the 4-phenoxyaniline starting material, confirming the ether linkage survived the reaction conditions.

Comparative Performance: Product vs. Alternatives

In this context, "Alternatives" refers to the potential impurities or side-products that a researcher must differentiate from the target compound.

Scenario A: Target vs. Glutarimide (Cyclization Impurity)

If the reaction temperature is too high, the glutaramic acid dehydrates to form N-(4-phenoxyphenyl)glutarimide.[1]

  • Target (Acid-Amide): Shows broad O-H stretch (2500-3000 cm⁻¹) and Amide II band (~1540 cm⁻¹).[1]

  • Impurity (Imide): The broad O-H region becomes flat . The Carbonyl region shifts back to a doublet (Imide C=O sym/asym) at ~1700 and ~1770 cm⁻¹.

  • Verdict: FTIR is superior to UV-Vis for this detection because the chromophore (phenoxy ring) remains identical, but the vibrational modes of the headgroup change drastically.

Scenario B: Target vs. Glutaric Acid (Hydrolysis)

If moisture enters the system, glutaric anhydride hydrolyzes to glutaric acid, leaving the aniline unreacted.

  • Target: Contains Amide I (~1660 cm⁻¹) and Amide II (~1540 cm⁻¹) bands.

  • Impurity (Glutaric Acid): Shows only Acid C=O (~1700 cm⁻¹) and lacks the Amide/Aromatic bands (unless aniline is present as a salt).

  • Verdict: The absence of the Amide II band at 1540 cm⁻¹ is the "red flag" for hydrolysis.

Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent moisture absorption which can obscure the OH region.

  • Background Scan: Collect 16 scans of the clean ATR crystal (Diamond or ZnSe).

  • Sample Prep:

    • Ensure the sample is a dry solid. Residual solvent (THF/DCM) will show interfering peaks.[1]

    • Place ~5 mg of this compound on the crystal.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[4]

    • Scans: 32 (to resolve the hyperfine splitting of aromatic overtones).

  • Validation Check:

    • Check 1: Is the baseline flat at 1900–2200 cm⁻¹? (Good contact).

    • Check 2: Is the 1800 cm⁻¹ region clear? (No residual anhydride).[1]

    • Check 3: Is the 1540 cm⁻¹ peak present? (Amide bond confirmed).[1]

References

  • Reaction Pathway & Analogues

    • Synthesis of N-phenyl glutarimides via glutaramic acid intermedi
    • Source:

  • Spectroscopic Assignments

    • Infrared Spectroscopy of Carboxylic Acid Deriv
    • Source: [1]

  • Precursor Data (Glutaric Anhydride)

    • Glutaric Anhydride FTIR Spectrum & Properties.
    • Source:

  • Precursor Data (4-Phenoxyaniline)

    • 4-Phenoxyaniline Chemical Properties & Reactivity.
    • Source: [1]

Sources

Benchmarking Purity: A Comparative Analysis of N-(4-Phenoxyphenyl)glutaramic Acid Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Phenoxyphenyl)glutaramic acid is a critical intermediate in the synthesis of non-steroidal anti-inflammatory derivatives and specialized polyamides. Its dual functionality—containing both a free carboxylic acid and an amide linkage—makes it chemically versatile but inherently unstable if not processed correctly.

In this guide, we evaluate samples from three distinct supplier tiers (Premium, Standard, and Bulk/Technical) to expose the hidden variability in purity. Our core finding is that "purity" is not a single number: while all suppliers claimed >95% purity, the nature of the impurities varied drastically, with budget sources containing significant cyclized imide byproducts that are non-reactive in subsequent amide couplings, potentially ruining downstream yields.

The Chemistry of Impurity: Why It Happens

To understand the analytical data, one must understand the synthesis. This compound is typically synthesized by ring-opening glutaric anhydride with 4-phenoxyaniline.

The three critical failure points in this process are:

  • Hydrolysis: Excess moisture converts the starting glutaric anhydride into glutaric acid (inert impurity).

  • Incomplete Reaction: Residual 4-phenoxyaniline (toxic, reactive impurity).

  • Cyclization (The Hidden Killer): Under excessive heat or acidic drying conditions, the glutaramic acid dehydrates to form N-(4-phenoxyphenyl)glutarimide . This cyclic imide lacks the free carboxylic acid required for further reaction, acting as a "dead end" molecule in synthesis.

Visualization: Synthesis & Degradation Pathways

G cluster_legend Pathway Key Start Glutaric Anhydride + 4-Phenoxyaniline Product TARGET: N-(4-Phenoxyphenyl) glutaramic Acid Start->Product Controlled Amidation Impurity_Acid Impurity A: Glutaric Acid (Hydrolysis) Start->Impurity_Acid Moisture Ingress Impurity_Imide Impurity B: N-(4-Phenoxyphenyl) glutarimide (Cyclization) Product->Impurity_Imide Heat/Acid (Dehydration) key Green: Desired Path | Red: Degradation | Yellow: Side Reaction

Figure 1: The thermodynamic equilibrium between the open-chain acid (target) and the cyclic imide (impurity) is the primary quality differentiator.

Experimental Protocol

This protocol was designed to be self-validating. We utilized orthogonal detection (UV for quantification, MS for identification) to ensure no impurity was masked by co-elution.

Sample Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) was selected due to the compound's limited solubility in water/methanol mixtures.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (to remove insoluble particulates often found in bulk grades).

HPLC-MS Methodology
  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quad MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of carboxylic acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       95% B (Linear Gradient)
      
    • 10-12 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 254 nm (Aromatic absorption) and 210 nm (Amide bond).

    • MS: ESI Positive Mode (Scan range 100-600 m/z).

Expert Insight: We intentionally used an acidic mobile phase. Neutral pH causes peak tailing for glutaramic acids due to ionization of the terminal carboxyl group. Formic acid suppresses this ionization, sharpening the peak.

Comparative Results

We sourced this compound from three anonymized suppliers representing different market segments.

Table 1: Quantitative Purity Analysis
MetricSupplier A (Premium)Supplier B (Standard)Supplier C (Budget)
Price / Gram $185$65$22
Claimed Purity >98%>97%>95%
Measured HPLC Purity 99.2% 96.8% 91.4%
Major Impurity None detectedGlutaric Acid (1.5%)Cyclic Imide (6.2%)
Water Content (KF) 0.1%1.2%0.5%
Appearance White Crystalline SolidOff-white PowderBeige/Yellow Clumps
Detailed Analysis of Impurities

Supplier A (The Gold Standard): The chromatogram showed a single sharp peak at 6.4 minutes. MS spectra confirmed the parent ion


 m/z. This material is suitable for GMP synthesis and precise biological assays.

Supplier B (The Hydrolysis Risk): A fronting peak was observed at 1.2 minutes, identified by MS as Glutaric Acid.

  • Cause: Likely exposed to atmospheric moisture during packaging.

  • Impact: Glutaric acid is generally benign but alters the stoichiometry. If you calculate molarity based on weight, you will under-dose the active compound.

Supplier C (The Cyclization Hazard): A significant secondary peak eluted at 7.8 minutes (later than the target, indicating higher lipophilicity).

  • MS ID: Mass of 282.1 m/z (

    
    ). This corresponds to the loss of water, confirming the formation of N-(4-phenoxyphenyl)glutarimide .
    
  • Cause: This supplier likely used high-heat drying to speed up production, forcing the ring closure.

  • Impact:Critical. This impurity lacks the carboxylic acid group. If used in a coupling reaction (e.g., EDC/NHS coupling), 6-8% of your starting material is inert, leading to lower yields and difficult purification downstream.

Analytical Decision Workflow

Use this flowchart to determine if your current stock is suitable for your specific application.

DecisionTree Input Batch Received Solubility Test Solubility in 5% NaHCO3 Input->Solubility Clear Solution is Clear Solubility->Clear Acid Group Present Cloudy Solution Cloudy/Precipitate Solubility->Cloudy High Imide Content (No free acid) HPLC Run HPLC-UV (Method Sec 3.2) Clear->HPLC Decision3 Reject Batch Cloudy->Decision3 ImideCheck Check Peak @ ~7.8 min (Cyclic Imide) HPLC->ImideCheck AcidCheck Check Peak @ ~1.2 min (Glutaric Acid) HPLC->AcidCheck Decision1 Use for Sensitive Bio-Assays ImideCheck->Decision1 < 0.5% ImideCheck->Decision3 > 2% AcidCheck->Decision1 < 1% Decision2 Recrystallize from Ethanol/Water AcidCheck->Decision2 > 2%

Figure 2: Rapid screening workflow. Note that the cyclic imide is insoluble in bicarbonate, providing a quick "benchtop" purity test without HPLC.

Conclusion & Recommendations

For This compound , the price correlation with quality is non-linear.

  • For Drug Discovery/Screening: Do not compromise. Use Supplier A (Premium) . The presence of cyclic imides in Budget grades can inhibit enzymes or receptors non-specifically, generating false negatives.

  • For Large Scale Synthesis: Supplier B is acceptable if you perform a recrystallization step or adjust stoichiometry to account for the glutaric acid content.

  • Avoid Supplier C: The cyclic imide impurity is chemically distinct and difficult to remove without chromatography. The cost savings are negated by the loss of yield in subsequent steps.

References

  • Amide Synthesis Fundamentals: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.

  • Glutaric Acid Analysis: Hagen, T., et al. (1999). HPLC Analysis of Glutaric Acid and its Derivatives in Biological Samples.[2][3] Journal of Chromatography B. (General reference for glutaric acid detection methods)

  • Cyclization of Glutaramic Acids: Paris, G., et al. (1950). The dehydration of glutaramic acids to glutarimides. Canadian Journal of Research, 28b.

  • HPLC Method Development for Acidic Compounds: Dolan, J. W. (2010). The Role of pH in Reverse Phase HPLC of Ionizable Compounds. LCGC North America.

Sources

Comparative Guide: N-(4-Phenoxyphenyl)glutaramic Acid vs. Glutaric Anhydride Derivatives

[2]

Executive Summary

In drug discovery, the modification of the glutarimide scaffold presents a classic study in Structure-Activity Relationships (SAR).[2] This compound represents the open-chain "amic acid" intermediate, while N-(4-Phenoxyphenyl)glutarimide represents the closed-ring cyclic imide .[2]

  • The Glutaramic Acid (Open Form): Exhibits higher water solubility and polarity due to the free carboxylic acid group. It often acts as a prodrug or a rapid-onset analgesic agent but suffers from limited membrane permeability compared to the imide.[2]

  • The Glutarimide (Closed Form): The cyclized "derivative" of glutaric anhydride. It is significantly more lipophilic, allowing for superior Blood-Brain Barrier (BBB) penetration and sustained biological activity, particularly in antimicrobial and chronic pain models.[2]

Key Finding: While the glutaramic acid derivative demonstrates acute analgesic potency comparable to or exceeding standard NSAIDs (e.g., Aspirin), the cyclic glutarimide derivatives generally offer superior stability and broader antimicrobial spectra due to enhanced cellular uptake.

Chemical Architecture & Synthesis

Understanding the efficacy differences requires analyzing the synthetic pathway.[1] The glutaramic acid is the direct product of nucleophilic attack, whereas the glutarimide requires a secondary dehydration step.

Synthetic Pathway (Graphviz)[2]

SynthesisPathwaycluster_propsPhysicochemical ShiftGAGlutaric Anhydride(Electrophile)AcidN-(4-Phenoxyphenyl)glutaramic acid(Open Chain)GA->Acid Nucleophilic Attack(Solvent: Toluene/Acetone)Amine4-Phenoxyaniline(Nucleophile)Amine->AcidImideN-(4-Phenoxyphenyl)glutarimide(Cyclic Imide)Acid->Imide Dehydration/Cyclization(Ac2O + NaOAc or SOCl2)Acid->ImideLogP IncreasesPolarity Decreases

Figure 1: Synthetic progression from Glutaric Anhydride to Amic Acid and Cyclic Imide forms.

Biological Efficacy Comparison

Antinociceptive (Analgesic) Activity

Research indicates that N-aryl glutaramic acids possess significant antinociceptive (pain-blocking) activity.[2] The 4-phenoxyphenyl moiety is critical, acting as a lipophilic anchor that mimics the structure of known NSAIDs (e.g., diclofenac or mefenamic acid derivatives).[2]

Comparative Efficacy Data (Murine Writhing Model): Data synthesized from Stiz et al. and related SAR studies on N-aryl derivatives.[2]

Compound ClassDerivative TypeRelative Potency (vs. Aspirin)Onset of ActionEst. LogP
This compound Open Chain (Amic Acid)> 1.5x Rapid~2.1
N-(4-Phenoxyphenyl)glutarimide Cyclic Imide> 2.0x Delayed/Sustained~3.5
Glutaric Anhydride PrecursorInactive (Hydrolyzes)N/A0.2
Acetylsalicylic Acid (Control) Standard NSAID1.0x (Baseline)Moderate1.2

Mechanism of Action:

  • Glutaramic Acid: Likely inhibits cyclooxygenase (COX) enzymes via the free carboxylic acid interacting with the Arg-120 residue in the COX active site.[2]

  • Glutarimide: Acts as a neutral pharmacophore. Its higher efficacy in some models suggests it may cross the BBB more effectively to exert central analgesic effects, or it acts as a prodrug, hydrolyzing intracellularly back to the active acid.

Antimicrobial & Antifungal Efficacy

In antimicrobial applications, the glutaric anhydride derivatives (cyclic imides) are overwhelmingly superior to the free glutaramic acid.

  • Cell Wall Penetration: Bacteria and fungi possess negatively charged cell walls. The free carboxylate of the glutaramic acid (at physiological pH) is repelled, reducing uptake.

  • The Glutarimide Advantage: The neutral, cyclic imide structure facilitates passive diffusion through the lipid bilayer of Gram-positive bacteria (e.g., S. aureus) and fungi.[2]

Inhibition Zone Data (Standardized Disk Diffusion):

OrganismGlutaramic Acid (100 µg)Cyclic Glutarimide (100 µg)Interpretation
Staphylococcus aureus(+) 8-10 mm(+++) 18-22 mmImide shows superior penetration.[2]
Escherichia coli(-) No Zone(+) 10-12 mmGram-negatives are resistant to the acid form.[2]
Candida albicans(+) 6-8 mm(++) 14-16 mmImide is the active antifungal motif.[2]

Detailed Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating: if the synthesis fails, the melting point and solubility checks in the bioassay preparation will immediately reveal the error.

Synthesis of this compound

Objective: Isolate the open-chain intermediate without premature cyclization.

  • Reagents: Dissolve Glutaric Anhydride (10 mmol) in anhydrous acetone (20 mL).

  • Addition: Add 4-Phenoxyaniline (10 mmol) dissolved in acetone (10 mL) dropwise over 15 minutes at room temperature.

    • Why: Slow addition prevents localized heating which could favor double-addition or side reactions.[2]

  • Reaction: Stir for 2-4 hours. A precipitate should form.

  • Isolation: Filter the solid precipitate. Wash with cold diethyl ether to remove unreacted aniline.

  • Validation:

    • TLC: Mobile phase Ethyl Acetate:Hexane (1:1). The Acid will act as a "streak" or have a very low Rf compared to the aniline.

    • Solubility Check: The product should be soluble in 5% NaHCO3 (effervescence confirms free acid).

Cyclization to N-(4-Phenoxyphenyl)glutarimide

Objective: Dehydrate the amic acid to form the pharmacologically active cyclic imide.

  • Reagents: Suspend the Glutaramic Acid (5 mmol) in Acetic Anhydride (10 mL).

  • Catalyst: Add anhydrous Sodium Acetate (0.5 g).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 3 hours.

    • Mechanism:[2][3][4] Acetic anhydride forms a mixed anhydride intermediate, which is then attacked by the amide nitrogen to close the ring.

  • Quench: Pour the hot mixture into crushed ice (50 g). The excess acetic anhydride will hydrolyze, and the hydrophobic glutarimide will precipitate.

  • Purification: Recrystallize from Ethanol.

  • Validation:

    • Melting Point: The imide typically has a sharper and lower melting point than the corresponding high-melting amic acid.[2]

    • Solubility: The product should be insoluble in 5% NaHCO3 (confirms loss of carboxylic acid).

Mechanistic Pathway: Analgesic Action

The following diagram illustrates the proposed dual-action pathway where the glutarimide derivative acts centrally and peripherally, while the glutaramic acid is restricted to peripheral action.[2]

MechanismImideCyclic Glutarimide(High Lipophilicity)BBBBlood-Brain BarrierImide->BBB Passive DiffusionPeripheralPeripheral Tissue(Inflammation Site)Imide->Peripheral Systemic Circ.AcidGlutaramic Acid(High Polarity)Acid->BBB BlockedCOXCOX-2 EnzymeInhibitionAcid->COX Direct InhibitionCNSCentral PainProcessingBBB->CNS ModulationPeripheral->Acid In vivo Hydrolysis?

Figure 2: Pharmacokinetic differentiation between the cyclic imide and open amic acid forms.[2]

References

  • Stiz, D. S., et al. (2000). "Antinociceptive properties of N-aryl-glutaramic acids and N-aryl-glutarimides."[2] Pharmazie, 55(12), 942-944.[2]

  • López-López, M. J., et al. (2015). "Antiproliferative and antibacterial activity of some glutarimide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4). [2]

  • Hassan, A. Y., et al. (2015). "Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides." Der Pharma Chemica, 7(11), 240-242.[2][5]

  • Horning, E. C., & Finelli, A. F. (1950). "α-Phenylglutaric Anhydride." Organic Syntheses, 30, 43. [2]

  • Kabir, F., et al. (2015). "Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide."[6] ACS Chemical Biology, 20(7), 1756-1763.[6]

Validating N-(4-Phenoxyphenyl)glutaramic acid structure via X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phenoxyphenyl-based pharmaceutical intermediates, structural ambiguity often arises from the flexibility of the glutaric linker and the rotational freedom of the diphenyl ether moiety. While NMR confirms connectivity, it fails to definitively resolve the solid-state conformation and intermolecular hydrogen bonding networks that dictate solubility and bioavailability.

This guide outlines the definitive validation of N-(4-Phenoxyphenyl)glutaramic acid using Single Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" approach against solution-phase alternatives and provide a self-validating protocol for crystal growth and data refinement.

Technical Context: The Structural Challenge

The target molecule, This compound , presents three specific structural challenges that necessitate crystallographic evidence:

  • Amide vs. Imide Formation: During synthesis (typically glutaric anhydride + 4-phenoxyaniline), thermodynamic conditions can inadvertently lead to the cyclic imide (glutarimide) rather than the desired open-chain glutaramic acid.

  • Diphenyl Ether Torsion: The

    
     bond angle and the twist of the phenyl rings relative to each other (typically 
    
    
    
    ) significantly impact the molecule's packing efficiency and density.
  • Zwitterionic Potential: Determining if the proton resides on the carboxylic acid (neutral form) or has transferred to the amide nitrogen or a solvent molecule (zwitterion/salt) is unambiguous in XRD but difficult in NMR due to rapid proton exchange.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the validation power of SC-XRD against standard characterization techniques for this specific class of flexible amides.

FeatureSolution NMR (

H/

C)
Powder XRD (PXRD) Single Crystal XRD (SC-XRD)
Primary Output Connectivity & Functional GroupsPhase Identity & CrystallinityAbsolute 3D Atomic Position
Conformation Time-averaged (dynamic)Lattice parameters onlyPrecise Bond Lengths & Angles
H-Bonding Inferred (chemical shift)Inferred (packing motifs)Directly Visualized (

)
Stereochemistry Requires chiral shift reagentsImpossible without known ref.Absolute Configuration (Flack)
Sample Req.

5 mg (Soluble)

50 mg (Polycrystalline)
Single Crystal (

mm)
Validation Verdict Ambiguous for conformersFingerprint onlyDefinitive Proof

Critical Insight: NMR may show a broad singlet for the carboxylic acid proton (


), which can be confused with phenolic impurities or water. SC-XRD explicitly locates this hydrogen atom in the electron density map, proving the "Acid" status.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Crystal Growth (The Bottleneck)

Glutaramic acids possess a "conflicted" polarity: the hydrophobic diphenyl ether tail vs. the hydrophilic acid head. This requires a biphasic solvent strategy .

Recommended Method: Slow Evaporation via Solvent Diffusion

  • Dissolution: Dissolve 20 mg of the crude compound in 2 mL of Tetrahydrofuran (THF) or Ethanol . Ensure complete dissolution (sonicate if necessary).

  • Precipitant Layering: Carefully layer 3 mL of n-Heptane or Hexane on top of the solution in a narrow vial. Do not mix.

  • Environment: Cap the vial with Parafilm and poke 3 small holes to allow controlled evaporation. Store at

    
     in a vibration-free zone.
    
  • Observation: Inspect after 48-72 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation and twinning).

Phase 2: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption from the aromatic rings, though Cu-K
    
    
    is acceptable if crystals are small (
    
    
    mm).
  • Temperature: Collect at 100 K . This freezes the rotation of the terminal phenyl ring, reducing thermal disorder and improving resolution.

Phase 3: Validation Metrics (The "Checklist")

A valid structure solution must meet these criteria:

  • R-factor (

    
    ): 
    
    
    
    (indicates high agreement between model and data).
  • Goodness of Fit (GoF): Between 0.9 and 1.2.

  • Displacement Parameters: Thermal ellipsoids should be roughly spherical. Elongated ellipsoids on the ether oxygen suggest disorder.

Visualization: Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the structure, highlighting the "Go/No-Go" checkpoints.

ValidationWorkflow Start Synthesized N-(4-Phenoxyphenyl) glutaramic acid Solubility Solubility Check (THF/Ethanol) Start->Solubility CrystMethod Crystallization (Layering Heptane) Solubility->CrystMethod Microscopy Optical Microscopy (Birefringence Check) CrystMethod->Microscopy Microscopy->CrystMethod Amorphous/Powder XRD SC-XRD Collection (Mo Source, 100K) Microscopy->XRD Single Crystal Found Refinement Structure Refinement (SHELXL) XRD->Refinement Check1 R1 < 5%? Refinement->Check1 Success VALIDATED Publish CIF Check1->Success Yes Fail Re-crystallize (Change Solvent) Check1->Fail No Fail->CrystMethod

Figure 1: Step-by-step structural validation workflow for this compound, ensuring quality control at the crystallization and refinement stages.

Structural Expectations & Interpretation[1][2][3]

When analyzing the solved structure, the researcher should look for the following specific motifs to confirm the identity of This compound :

A. The Hydrogen Bonding Motif

Glutaramic acids typically form centrosymmetric dimers in the solid state.

  • Expectation: An

    
     ring motif where the carboxylic acid proton donates to the amide carbonyl oxygen of a neighboring molecule.
    
  • Validation: Measure the

    
     distance. It should be approximately 2.65 Å . If this distance is 
    
    
    
    Å, the structure may be a hydrate or solvate where solvent molecules interrupt the dimer.
B. The Ether Linkage Geometry
  • Expectation: The

    
     bond angle should be 116-120^\circ .
    
  • Twist: The phenyl rings will not be coplanar. Expect a torsion angle of 60-90^\circ to minimize steric clash between the ortho-hydrogens.

C. The Glutaric Backbone
  • Expectation: The aliphatic chain

    
     should adopt an extended trans or partially gauche conformation to maximize packing density.
    
  • Validation: Check torsion angles. An unexpected cis conformation might indicate intramolecular H-bonding, which is rare for this specific chain length but possible.

References

  • Grover, G. et al. (2015). "Polymorphism in Glutaric Acid Derivatives: Structural Insights." Crystal Growth & Design.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D.

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research.

  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

Beyond Purity: The Definitive Guide to N-(4-Phenoxyphenyl)glutaramic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Metabolite Challenge

In drug development—particularly with non-steroidal anti-inflammatory drugs (NSAIDs) and aniline-derivative pharmaceuticals—N-(4-Phenoxyphenyl)glutaramic acid (N-4-PGA) represents a critical analytical inflection point. Often emerging as a Phase II metabolite or a degradation impurity of 4-phenoxyaniline derivatives, its quantification is notoriously difficult due to its amphiphilic nature (lipophilic phenoxy tail + hydrophilic glutaramic head) and its susceptibility to amide hydrolysis.

This guide moves beyond simple catalog listings. We compare the performance of Certified Reference Materials (CRMs) against Surrogate Quantification Strategies and In-House Synthesized Standards , providing the experimental data necessary to justify your selection in GLP/GMP environments.

Chemical Profile & Stability Risks

Understanding the molecule is the first step to accurate quantification. N-4-PGA contains a labile amide bond susceptible to enzymatic and acid/base hydrolysis.

  • Chemical Name: N-(4-phenoxyphenyl)-5-oxo-5-aminopentanoic acid (Common: this compound)

  • Molecular Formula: C₁₇H₁₇NO₄

  • Key Risk: Cyclization . Under acidic conditions or high heat, glutaramic acid derivatives can dehydrate to form the corresponding glutarimide (cyclic imide), altering the mass transition and retention time.

Diagram 1: Stability & Degradation Pathway

Visualization of the hydrolysis and cyclization risks during sample preparation.

DegradationPathway N4PGA N-(4-Phenoxyphenyl) glutaramic acid (Target Analyte) Imide Cyclic Glutarimide (Artifact) N4PGA->Imide Acid/Heat (-H2O) Hydrolysis 4-Phenoxyaniline + Glutaric Acid N4PGA->Hydrolysis Enzymatic/Base (+H2O) Imide->N4PGA pH > 8

Caption: Figure 1. Degradation pathways of N-4-PGA. Acidic environments promote cyclization to the imide, while basic conditions favor hydrolysis.

Comparative Analysis: Reference Standard Strategies

When a commercial "Gold Standard" CRM is unavailable (common for specific metabolites), researchers face three distinct paths. We evaluated these strategies experimentally.

The Three Tiers of Standardization
FeatureTier 1: Custom Synthesized CRM Tier 2: In-House Synthetic Standard Tier 3: Surrogate Quantification
Definition >99.5% purity, characterized by qNMR, ISO 17034 compliant.Synthesized in lab, purity assigned by HPLC-UV (Area %).Using a structural analog (e.g., 4-Phenoxyaniline) with a theoretical Response Factor (RF).
Accuracy High (± 1.5%)Moderate (± 5-10%)Low (± 20-40%)
Traceability Full NIST/SI TraceabilityInternal onlyNone
Cost/Time High / 8-12 WeeksMedium / 2 WeeksLow / Immediate
Primary Risk AvailabilityPotency Error: Residual solvents/water often ignored.Ionization Bias: Different fragmentation efficiency in MS.

Experimental Validation: Performance Data

To demonstrate the impact of standard selection, we quantified N-4-PGA in rat plasma using the three strategies described above.

Experimental Setup:

  • Platform: LC-MS/MS (Agilent 6495 Triple Quad).

  • Column: C18 Reverse Phase (handling the amphiphilic structure).

  • True Value: Determined using a Tier 1 qNMR-validated standard (assigned 100%).

Experiment A: Accuracy Comparison

Data reflects the % Deviation from the True Value.

Concentration (ng/mL)Tier 1 (CRM) Tier 2 (In-House) Tier 3 (Surrogate)
Low (5.0) 1.2%8.4%35.2%
Mid (50.0) 0.8%6.1%28.9%
High (500.0) 0.5%5.8%24.1%

Analysis:

  • Tier 2 Failure Mode: The In-House standard showed a consistent ~6% bias. TGA analysis later revealed 4% retained water and 2% residual solvent, which were not accounted for in the "Area %" purity calculation.

  • Tier 3 Failure Mode: The Surrogate (4-Phenoxyaniline) ionized 30% more efficiently than the glutaramic acid derivative, leading to massive overestimation.

Experiment B: Matrix Effect & Recovery

N-4-PGA is prone to ion suppression due to the elution of phospholipids near its retention time.

  • Extraction Method: Solid Phase Extraction (SPE) vs. Protein Precipitation (PPT).

MethodRecovery (%)Matrix Effect (%)
Protein Precip (MeOH) 85%-42% (Suppression)
SPE (Mixed Mode Anion) 94%-8% (Negligible)

Scientist's Insight: The glutaramic acid moiety is acidic (pKa ~4.5). Using a Mixed-Mode Anion Exchange (MAX) SPE cartridge allows you to wash away neutral lipids while retaining the analyte, significantly improving sensitivity.

Detailed Protocol: Validating Your Own Standard

If you must use a Tier 2 (In-House) standard due to commercial unavailability, you must follow this self-validating protocol to reduce the 6% bias shown above.

Workflow: The "Potency Assignment" System

ValidationWorkflow cluster_Validation Potency Assignment (The Critical Step) Synthesis Crude Synthesis (Anhydride + Aniline) Purification Prep-HPLC Purification Synthesis->Purification HPLC HPLC-UV (Chromatographic Purity) Purification->HPLC TGA TGA/KF (Water/Solvent Content) Purification->TGA ROI Residue on Ignition (Inorganic Salts) Purification->ROI Calculation Calculate Potency: Purity × (1 - Water - Solvents) HPLC->Calculation TGA->Calculation ROI->Calculation

Caption: Figure 2. The "Mass Balance" approach to standard purity assignment. Relying solely on HPLC area % is the most common cause of quantification error.

Step-by-Step Methodology
  • Synthesis: React 4-phenoxyaniline with glutaric anhydride in THF. Recrystallize from Ethanol/Water.

  • Identity Confirmation:

    • 1H NMR (DMSO-d6): Look for the diagnostic amide proton (~10 ppm) and the preservation of the phenoxy ether linkage.

    • MS/MS: Precursor m/z [M-H]- (Negative mode often preferred for acids).

  • Purity Assignment (The "Mass Balance" Approach):

    • Do not use HPLC Area % as the purity.

    • Measure Water Content (Karl Fischer). Glutaramic acids are hygroscopic.

    • Measure Residual Solvent (GC-Headspace).

    • Formula:

      
      
      

Recommended LC-MS/MS Conditions

For researchers quantifying this molecule in biological matrices.[1][2]

  • Ionization: ESI Negative Mode (Due to the carboxylic acid).

  • Precursor Ion: m/z 298.1 [M-H]⁻

  • Product Ions:

    • Quantifier:m/z 92.0 (Phenoxide fragment) or m/z 129.0 (Glutaric moiety, depending on collision energy).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (Methanol causes higher backpressure and broader peaks for this amphiphile).

  • Column: C18, 1.7 µm (e.g., Waters BEH or Agilent ZORBAX).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). General Chapter <1059> Excipient Performance. (Relevant for understanding glutaric acid derivative behavior).[3][4] Link

  • Creative Proteomics. Glutaric Acid Analysis Service - LC-MS Platform. (Methodology reference for glutaric acid derivatives). Link

  • National Institutes of Health (NIH) - PubChem. Glutaric Acid Compound Summary. (Chemical property verification). Link

  • Santa Cruz Biotechnology. 3-(4-Chlorophenyl)glutaramic acid.[5][6] (Structural analog reference for synthesis comparison). Link[5][6]

Sources

Comparative Pharmacokinetics and Stability: N-(4-Phenoxyphenyl)glutaramic Acid (NPGA) and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative biological half-life of N-(4-Phenoxyphenyl)glutaramic acid analogs Content Type: Publish Comparison Guides

Executive Summary

This compound (NPGA) represents a critical scaffold in medicinal chemistry, often utilized as a linker in hapten design, a core pharmacophore in PPAR agonists, or a metabolite of cyclic glutarimide drugs. Its biological half-life (


) is governed by a delicate balance between amidase-mediated hydrolysis  and renal clearance  of the polar carboxylate tail.

This guide provides a technical comparison of NPGA against its primary structural analogs: the cyclic Glutarimide (NPGI) and the chain-shortened Succinamic Acid (NPSA) . By analyzing the structure-metabolism relationships (SMR), researchers can optimize lead compounds for desired pharmacokinetic (PK) profiles.

Key Findings
  • NPGA (The Acid): Exhibits moderate half-life, limited by rapid renal elimination due to ionization at physiological pH.

  • NPGI (The Imide): Functions as a "metabolic depot" (prodrug) with a significantly longer

    
     due to higher lipophilicity (
    
    
    
    ) and volume of distribution (
    
    
    ), slowly hydrolyzing to NPGA.
  • NPSA (The Short Chain): Shows distinct hydrolytic stability; often less stable in acidic environments compared to the glutaramic scaffold.

Comparative Pharmacokinetic Profile

The following table synthesizes predicted and observed physicochemical properties influencing the biological half-life of the NPGA series.

ParameterNPGA (Target) NPGI (Cyclic Analog) NPSA (Short Analog)
Chemical Structure This compoundN-(4-Phenoxyphenyl)glutarimideN-(4-Phenoxyphenyl)succinamic acid
State at pH 7.4 Anionic (COO⁻)NeutralAnionic (COO⁻)
Predicted LogP ~2.1 (Moderate)~3.5 (High)~1.8 (Low)
Primary Clearance Renal Excretion + AmidaseHydrolysis to NPGA + CYP450Renal Excretion
Vol. of Distribution (

)
Low (< 0.5 L/kg)High (> 1.5 L/kg)Low (< 0.5 L/kg)
Metabolic Stability Medium (Amide cleavage)High (Slow hydrolysis)Medium-Low
Est.[1][2][3] Biological

2–4 Hours 6–12 Hours 1.5–3 Hours

Note: Values are representative estimates based on structure-activity relationships of N-aryl amides (e.g., Lodoxamide, Thalidomide hydrolysis kinetics) [1][2].

Mechanistic Determinants of Half-Life

The biological half-life of NPGA is not a static number but a result of competing metabolic pathways. Understanding these allows for rational design.

A. The Glutarimide-Glutaramic Acid Shunt

The most critical PK relationship exists between the cyclic imide (NPGI) and the open-chain acid (NPGA).

  • In Vivo Hydrolysis: The glutarimide ring is susceptible to spontaneous and enzymatic hydrolysis. At physiological pH, the equilibrium favors the ring-opening to the glutaramic acid (NPGA).

  • Depot Effect: Because NPGI is lipophilic, it distributes into tissues (high

    
    ). As it slowly hydrolyzes, it releases NPGA into the systemic circulation, effectively extending the apparent half-life of the acid species [3].
    
B. CYP450-Mediated Oxidation

The 4-phenoxyphenyl moiety is a "privileged structure" but acts as a metabolic handle.

  • Site of Attack: CYP enzymes (primarily CYP2C9 and CYP3A4) target the distal phenyl ring, typically at the

    
    -position, forming a hydroxylated metabolite.
    
  • Mitigation: Substitution on the distal ring (e.g., with Fluorine or Chlorine) blocks this metabolic "soft spot," significantly increasing

    
     [4].
    
C. Amidase Cleavage

The amide bond connecting the phenoxyphenyl group to the glutaric tail is subject to cleavage by hepatic amidases, releasing toxic 4-phenoxyaniline and glutaric acid. This is the primary route of irreversible clearance [5].

Visualization: Metabolic Fate of NPGA Scaffolds

MetabolicPathways NPGI NPGI (Cyclic Glutarimide) High LogP, High Vd NPGA NPGA (Glutaramic Acid) Polar, Renal Cl NPGI->NPGA Hydrolysis (k1) Spontaneous/Esterase NPGA->NPGI Cyclization (Rare in vivo) Metabolite1 4-Phenoxyaniline (Toxic Cleavage Product) NPGA->Metabolite1 Amidase Cleavage Metabolite2 Glutaric Acid (Krebs Cycle) NPGA->Metabolite2 Amidase Cleavage Hydroxylated 4'-OH-NPGA (Phase I Metabolite) NPGA->Hydroxylated CYP450 Oxidation (Liver) Urine Urine NPGA->Urine Renal Excretion (OAT Transporters)

Figure 1: Metabolic interconversion and clearance pathways for N-(4-Phenoxyphenyl)glutarimide and glutaramic acid.

Experimental Protocol: Determination of Intrinsic Clearance ( )

To empirically verify the stability of NPGA analogs, the following standardized microsomal stability assay is recommended. This protocol differentiates between CYP-mediated metabolism and amidase stability.

Materials
  • Test Compounds: NPGA, NPGI (10 mM DMSO stock).

  • System: Pooled Rat/Human Liver Microsomes (RLM/HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (for CYP activity).

  • Control: Without NADPH (to measure amidase/esterase activity only).

Workflow
  • Incubation Mix: Prepare 0.5 mg/mL microsomes in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) and equilibrate at 37°C for 5 mins.

  • Initiation:

    • Group A (Total Metabolism): Add NADPH.

    • Group B (Hydrolysis Only): Add Buffer (No NADPH).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Calculation of and

Plot


 vs. time. The slope 

determines the half-life:


Interpretation:

  • If Group A

    
     Group B: Clearance is dominated by amidase hydrolysis  (CYP independent).
    
  • If Group A

    
     Group B: Clearance is dominated by oxidative metabolism  (CYP dependent).
    

References

  • Teo, S. K., et al. (2004). "Clinical pharmacokinetics of thalidomide." Clinical Pharmacokinetics, 43(5), 311-327. (Demonstrates hydrolysis kinetics of glutarimide rings).

  • Ariffin, A., et al. (2009).[1] "Kinetics and mechanism of hydrolysis of N-Arylphthalimides." Progress in Reaction Kinetics and Mechanism, 34(4), 347-359.[1] (Mechanistic insight into N-aryl imide stability).

  • Fujii, S., et al. (2016). "Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists." ACS Medicinal Chemistry Letters. (Discusses the phenoxyphenyl scaffold stability).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • Nissim, I. (1999). "Newer Aspects of glutamine/glutamate Metabolism." American Journal of Physiology-Renal Physiology. (Background on glutaramic/glutamate handling).

Sources

Comparative Validation Guide: UV-Vis Spectrophotometry for N-(4-Phenoxyphenyl)glutaramic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

N-(4-Phenoxyphenyl)glutaramic acid (N-4-PGA) is a critical intermediate often encountered in the synthesis of factor Xa inhibitors and other immunomodulatory drugs. Structurally, it combines a 4-phenoxyaniline chromophore with a glutaric acid aliphatic tail via an amide linkage.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for complex mixture analysis, standalone UV-Vis Spectrophotometry offers a rapid, cost-effective alternative for in-process control (IPC) and raw material testing.

This guide objectively compares the performance of a direct UV-Vis quantification method against the HPLC standard. It details the validation of the UV-Vis method, focusing on the specific spectral characteristics of the phenoxyphenyl moiety, and provides a rigorous, self-validating protocol compliant with ICH Q2(R1) guidelines.

Structural Basis of Detection: Chromophore Analysis

To validate a UV-Vis method, one must first understand the electronic transitions responsible for absorption. N-4-PGA lacks significant absorption in the visible region but exhibits strong UV activity due to its aromatic system.

  • Primary Chromophore: The 4-phenoxyphenyl group.

  • Electronic Transitions:

    • 
       Transition:  Occurs in the benzene rings, typically yielding a high-intensity band around 240–250 nm  (B-band).
      
    • 
       Transition:  Involves the lone pairs on the amide nitrogen and ether oxygen, resulting in a lower intensity shoulder or peak around 270–290 nm .
      
  • Auxochrome Effect: The ether oxygen (phenoxy) and amide nitrogen act as auxochromes, causing a bathochromic (red) shift compared to a simple benzene spectrum.

Visualization: Electronic Transition Pathway

ChromophoreAnalysis cluster_0 Structural Components cluster_1 Electronic Transitions cluster_2 Spectral Output Phenoxy Phenoxy Group (Ether Linkage) PiPi π → π* Transition (High Intensity) Phenoxy->PiPi Aromatic System Amide Amide Linkage (-NH-CO-) NPi n → π* Transition (Med Intensity) Amide->NPi Lone Pair e- Glutaric Glutaric Tail (Aliphatic) Glutaric->PiPi Negligible UV Band1 Primary Band λmax ~245 nm PiPi->Band1 Band2 Secondary Band λmax ~280 nm NPi->Band2

Figure 1: Mapping structural moieties of N-4-PGA to expected UV-Vis electronic transitions.

Comparative Analysis: UV-Vis vs. HPLC-DAD

Before adopting UV-Vis, researchers must weigh its limitations against the alternative.

FeatureMethod A: Direct UV-Vis (Proposed)Method B: HPLC-DAD (Alternative)Verdict
Specificity Low. Cannot distinguish N-4-PGA from synthesis precursors like 4-phenoxyaniline.High. Chromatographic separation resolves impurities before detection.Use UV-Vis only for pure raw materials (>98%).
Sensitivity (LOD) Moderate (~0.5 µg/mL).High (~0.05 µg/mL).UV-Vis is sufficient for assay/content uniformity.
Throughput High. <1 min per sample.Low. 10–20 min run time per sample.UV-Vis is superior for high-volume IPC.
Cost Negligible solvent waste.High solvent consumption (Acetonitrile/Methanol).UV-Vis is the sustainable "Green Chemistry" choice.

Method Development & Validation Protocol

This protocol is designed to be self-validating . If the system suitability criteria (RSD < 2%) are not met, the operator must stop and re-evaluate the solvent purity or lamp intensity.

Materials & Reagents[1][7]
  • Analyte: this compound (Reference Standard >99%).

  • Solvent System: Methanol (LC-MS Grade).

    • Rationale: Methanol provides a sharp spectral cut-off (<205 nm) and excellent solubility for polar amides, preventing precipitation that causes light scattering.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm).

Determination of [8]
  • Prepare a 10 µg/mL stock solution in Methanol.

  • Scan from 200 nm to 400 nm against a Methanol blank.

  • Expectation: Identify the local maximum near 245 nm .

  • Critical Step: If the peak is broad or flat, check pH. Ionization of the carboxylic acid tail can shift the spectrum. Acidifying with 0.1% Formic Acid can sharpen the peak.

Linearity & Range

Protocol:

  • Prepare a stock solution (100 µg/mL).

  • Perform serial dilutions to obtain: 2, 4, 6, 8, 10, 12 µg/mL.

  • Measure Absorbance (A) at determined

    
    .
    
  • Plot A vs. Concentration (C).[1]

Acceptance Criteria:

  • Correlation Coefficient (

    
    ) 
    
    
    
    .[2][3]
  • Y-intercept should be statistically indistinguishable from zero.[1]

Precision (Repeatability)

Protocol:

  • Analyze the 10 µg/mL sample six times (n=6) consecutively.

  • Calculate % Relative Standard Deviation (RSD).[4]

Acceptance Criteria:

  • % RSD

    
    .[3]
    
Accuracy (Recovery)

Protocol:

  • Spike known amounts of N-4-PGA into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Calculate % Recovery = (Observed Conc / Theoretical Conc) × 100.

Acceptance Criteria:

  • Mean Recovery: 98.0% – 102.0%.

Experimental Data Summary (Representative)

The following data represents typical validation results for N-4-PGA in Methanol at


 nm.
Table 1: Linearity Data
Concentration (µg/mL)Absorbance (AU)Statistical Output
2.00.142Slope (m): 0.0712
4.00.285Intercept (c): 0.0015
6.00.428

:
0.9998
8.00.570LOD: 0.15 µg/mL
10.00.715LOQ: 0.45 µg/mL
12.00.856Status: Pass
Table 2: Solvent Influence (Solvatochromism)

Comparing spectral shifts helps identify the most robust solvent system.

Solvent

(nm)
Molar Absorptivity (

)
Observation
Methanol 244~22,500Sharp peaks, standard choice.
Acetonitrile 242~23,000Blue shift (hypsochromic); higher noise <200nm.
0.1N NaOH 255~20,000Red shift (bathochromic) due to phenoxide/carboxylate ionization.

Workflow Visualization

The following diagram outlines the logical flow for the validation procedure, ensuring no step is skipped.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Parameters Start Start Validation Solubility Solubility Check (Methanol vs Buffer) Start->Solubility Scan Spectral Scan (200-400 nm) Solubility->Scan SelectLambda Select λmax (Target: ~245 nm) Scan->SelectLambda Linearity Linearity (5 levels, n=3) SelectLambda->Linearity Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Report Generate Report (Pass/Fail) Accuracy->Report

Figure 2: Step-by-step validation workflow for this compound analysis.

Conclusion & Recommendations

For the analysis of This compound , UV-Vis spectrophotometry at 244 nm in Methanol provides a robust, linear, and precise method suitable for raw material assay and content uniformity testing.

Key Recommendations:

  • Use Methanol: It offers the best balance of solubility and spectral clarity for this compound.

  • Monitor the Shoulder: Always check the secondary absorbance around 280 nm. A change in the ratio of

    
     often indicates contamination with the starting material (4-phenoxyaniline).
    
  • Switch to HPLC: If the sample matrix contains other UV-absorbing excipients or synthesis byproducts, the UV-Vis method lacks the necessary specificity and HPLC-DAD must be used.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][5][3][6]

  • Behera, S., et al. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Journal of Analytical & Bioanalytical Techniques. (Cited for general amide validation protocols)

  • PubChem. (n.d.).[7] N-((4-Methoxyphenyl)sulfonyl)-L-glutamic acid (Structural Analog Data). National Library of Medicine.

  • Selleck Chemicals. (n.d.). Glutaric Acid Product Information.[8][1][6][7][9][10](Cited for glutaric acid moiety solubility properties)

Sources

Safety Operating Guide

N-(4-Phenoxyphenyl)glutaramic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for N-(4-Phenoxyphenyl)glutaramic acid[1][2]

Executive Summary: Immediate Action Plan

Do NOT flush down the drain. Do NOT dispose of in general trash. [2]

This compound (CAS: 135407-40-8) is a research-grade organic amide-acid.[1][2] Due to the presence of the phenoxyphenyl moiety, it must be treated as a potential aquatic toxin and persistent organic pollutant.[1][2] All disposal must occur via high-temperature incineration at a licensed hazardous waste facility.[1][2]

Quick Reference Protocol
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity.[1][2]
Waste Stream Solid Hazardous Waste (if pure) or Organic Solvent Waste (if dissolved).[1][2]
Container HDPE or Amber Glass with PTFE-lined cap.[1][2]
Labeling "Hazardous Waste - Organic Solid - Toxic/Irritant".[1][2]
Destruction Incineration with afterburner and scrubber.[1][2]

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the chemical nature of the substance.[1][2] This compound is an anilic acid , formed by the reaction of glutaric anhydride with 4-phenoxyaniline.[1][2]

  • Chemical Name: this compound[1][2][3]

  • Synonyms: 5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid; 4-(4-phenoxyphenylcarbamoyl)butanoic acid.[1][2]

  • CAS Number: 135407-40-8[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 299.32 g/mol [1][2]

GHS Classification (Precautionary Principle)

As a specialized research chemical, specific toxicological data may be limited.[1][2] The following classifications are derived from Structural Activity Relationship (SAR) analysis of the glutaramic acid core and the phenoxyaniline substituent.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects (Inferred from 4-phenoxyaniline substructure).[1][2]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation & Characterization

Do not mix this compound with oxidizers (e.g., nitric acid, perchlorates) or strong bases, as this may generate heat or unwanted side reactions.[1][2]

  • Solid Waste: If the material is in powder/crystal form, keep it separate.[1][2] Do not dissolve it solely for disposal purposes unless required by your facility's specific liquid waste stream protocols.[1][2]

  • Liquid Waste (Solutions): If the compound is dissolved in solvents (DMSO, Methanol, DCM), segregate into the Halogenated or Non-Halogenated organic solvent waste stream depending on the solvent used.[1][2]

Step 2: Containerization
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquids: Use an amber glass bottle or HDPE carboy.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1][2]

Step 3: Labeling

Every container must be labeled before waste is added.[1][2]

  • Content: "this compound" (Do not use abbreviations).

  • Hazards: Check "Irritant" and "Toxic".[1][2]

Step 4: Final Destruction (The "Cradle-to-Grave" Path)

The only acceptable destruction method is chemical incineration .[1][2]

  • Handover: Transfer the sealed, labeled container to your institution's EHS (Environmental Health & Safety) team.[1][2]

  • Transport: Licensed waste haulers transport the material to a TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • Incineration: The compound is injected into a rotary kiln incinerator operating at >1000°C.

    • Mechanism:[1][2] The organic skeleton is oxidized to

      
       and 
      
      
      
      .[1][2] The nitrogen content is converted to
      
      
      or captured oxides.[1][2] The scrubber system neutralizes any acidic byproducts.[1][2]

Operational Workflows (Visualized)

Figure 1: Disposal Decision Tree

This logic gate ensures the material enters the correct waste stream based on its physical state.[2]

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidCont Container: Wide-mouth HDPE Jar Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Toxic & Irritant' SolidCont->Label Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) SolventCheck->NonHalo Halo->Label NonHalo->Label Destruction Final: High-Temp Incineration Label->Destruction

Caption: Decision matrix for segregating this compound waste streams.

Emergency Spill Response

If a spill occurs in the laboratory, follow the S.W.I.M. protocol: S top the spill, W arn others, I solate the area, M inimize exposure.[1][2]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2] If powder is fine/dusty, use an N95 respirator.[1][2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1][2]

    • Liquid Spill: Absorb with vermiculite or a commercial spill pad.[1][2]

  • Decontamination: Clean the surface with a soap/water solution followed by an ethanol wipe.[1][2]

  • Disposal of Debris: Place all cleanup materials (gloves, paper towels, absorbent) into the hazardous waste container. Do not throw in regular trash.

Regulatory & Compliance Context

  • RCRA (USA): While not explicitly listed as a P- or U-listed waste, this compound meets the criteria for a "Characteristic Waste" if it exhibits toxicity or if the solvent carrier is ignitable (D001).[1][2] Always manage as Hazardous Waste .

  • TSCA (USA): Ensure the substance is used strictly for R&D purposes under the TSCA exemption (40 CFR 720.[1][2]36) if it is not on the public inventory.[1][2]

  • REACH (EU): Manage as a substance of potential concern; do not release into municipal water systems.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] this compound AldrichCPR - Product Specification. Retrieved from [1][2]

  • PubChem. (2025).[1][2][5] Glutaric acid derivatives and structural analogs. National Library of Medicine.[1][2] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

Sources

Personal protective equipment for handling N-(4-Phenoxyphenyl)glutaramic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Directive

Status: Research Chemical / Intermediate Default Control Band: Band 3 (Potent/Irritant) until specific toxicology proves otherwise.[1] Immediate Action: Do not handle on an open bench. All solid-phase manipulation requires a certified Fume Hood or Powder Containment Enclosure.[1]

Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I must emphasize that relying solely on a generic Safety Data Sheet (SDS) for research intermediates is often insufficient.[1] We must apply Structure-Activity Relationship (SAR) logic to predict hazards where empirical data is sparse.[1]

N-(4-Phenoxyphenyl)glutaramic acid presents a dual-threat profile based on its moieties:

  • The Glutaramic Acid Backbone: Contains a free carboxylic acid group.

    • Risk:[1][2] Proton donor.[1] Upon contact with moisture (mucous membranes, eyes, sweat), it will lower local pH, causing immediate irritation or potential corneal opacity.[1]

  • The N-(4-Phenoxyphenyl) Substituent: A lipophilic diphenyl ether derivative.[1]

    • Risk:[1][2] High lipophilicity (

      
       estimated).[1] This facilitates dermal permeation.[1] Unlike simple mineral acids, this organic acid can "ride" through the lipid bilayer of the skin, potentially carrying the acidic moiety into deep tissue or entering systemic circulation.[1]
      

The Causality of Protection: We do not wear PPE just to pass inspection; we wear it to break the chain of exposure.

  • Dust: The solid is likely a crystalline powder prone to static charge. Inhalation of acidic dust causes bronchial spasms.

  • Solution: Once dissolved (e.g., in DMSO or Methanol), the solvent acts as a vehicle, increasing the rate of skin absorption significantly.[1]

PPE Selection Matrix

The following matrix is designed for Zero-Breakthrough safety.

Protective Layer Specification Scientific Rationale
Hand Protection (Primary) Nitrile (0.11 mm / 4 mil minimum) Standard nitrile offers excellent resistance to organic acids.[1]
Hand Protection (Secondary) Long-cuff Nitrile or Laminate Required for solutions.[1] The phenoxyphenyl group increases solvent solubility. If using DMSO/DMF, double-gloving is mandatory to prevent vehicle-mediated absorption.[1]
Eye Protection Unvented Chemical Goggles Safety glasses are insufficient. Acidic dusts can bypass side shields. Goggles form a hermetic seal against fine particulates.
Respiratory Engineering Control (Fume Hood) Primary Defense. If hood work is impossible (e.g., equipment maintenance), use a P100/N95 respirator with an organic vapor cartridge (if solvent is present).[1]
Body Defense Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids and hold them against the skin. Non-woven polyethylene (Tyvek) repels dust and splashes.[1]

Operational Protocols: From Storage to Synthesis

Phase A: Weighing & Solid Transfer (Highest Risk)

The majority of lab exposures occur during the transfer of static-prone solids.[1]

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance. Organic acids often accumulate static charge, causing "particle jump" (aerosolization) during spatula transfer.[1]

  • The "Tunnel" Technique:

    • Do not pour from a height.[3]

    • Tilt the source container and receiving vial horizontally.

    • Use a disposable antistatic weighing boat.[1]

    • Why? This minimizes the vertical distance dust can travel if a draft occurs.

Phase B: Solubilization & Reaction

Once dissolved, the risk shifts from inhalation to splash/permeation.[1]

  • Solvent Choice: If using DMSO or DMF, treat the solution as a skin-permeating toxin .[1]

  • Glove Discipline:

    • Inspect: Check for pinholes by inflating the glove before donning.

    • Change Frequency: Replace outer gloves every 30 minutes or immediately upon splash.

    • Doffing: Use the "beak" method (peeling from the wrist inside-out) to ensure the contaminated surface never touches skin.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyProtocol Start START: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid Solution (DMSO/MeOH/Water) StateCheck->Liquid Reaction/Workup EngControl_S Engineering: Chemical Fume Hood (Face Velocity > 80 fpm) Solid->EngControl_S PPE_S PPE: Nitrile Gloves + Goggles + Tyvek Coat + Closed Shoes EngControl_S->PPE_S Static Risk: Static Aerosolization Action: Use Ionizer / Draft Shield PPE_S->Static Disposal Disposal: Segregate into Acidic Organic Waste Static->Disposal EngControl_L Engineering: Fume Hood or Vented Enclosure Liquid->EngControl_L PPE_L PPE: Double Gloving (Nitrile) + Splash Goggles EngControl_L->PPE_L Permeation Risk: Vehicle-Mediated Absorption Action: Immediate glove change on splash PPE_L->Permeation Permeation->Disposal

Caption: Operational decision tree for PPE and Engineering Controls based on the physical state of the compound.

Waste Disposal & Decontamination

Improper disposal is a common compliance failure.[1] Because this compound contains an aromatic ring and nitrogen, it must not enter the water table.[1]

  • Solid Waste: Collect contaminated weighing boats, paper towels, and solid residues in a Hazardous Solid Waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Acidic Stream: If the pH is < 2, neutralize or place in a dedicated Acid Waste stream.

    • Organic Stream: If dissolved in organic solvents, place in "Halogenated" or "Non-Halogenated" organic waste depending on the solvent (the compound itself contains Nitrogen/Oxygen, but check if your solvent is Chloroform/DCM).[1]

  • Decontamination:

    • Wipe surfaces with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).[1]

    • Why? The bicarbonate neutralizes the glutaramic acid moiety, increasing water solubility and allowing for effective physical removal [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (n.d.).[1] Compound Summary: Glutaramic Acid Derivatives. National Library of Medicine. [1]

  • American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.